Product packaging for Ritlecitinib tosylate(Cat. No.:CAS No. 2192215-81-7)

Ritlecitinib tosylate

Cat. No.: B12366228
CAS No.: 2192215-81-7
M. Wt: 457.5 g/mol
InChI Key: YOZLVAFWYLSRRN-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ritlecitinib tosylate, also known under the research code PF-06651600, is a selective, irreversible kinase inhibitor designed for research applications. Its primary mechanism of action involves the covalent binding to cysteine 909 on Janus kinase 3 (JAK3), a unique structural feature that confers high selectivity for JAK3 over other JAK isoforms . Furthermore, it inhibits members of the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, such as BTK, ITK, and TXK . This dual inhibition blocks cytokine signaling through the JAK-STAT pathway and modulates cytolytic activity in immune cells, including T cells and natural killer (NK) cells . This mechanism makes this compound a critical tool for investigating the pathophysiology of autoimmune and inflammatory conditions. Pre-clinical and clinical research has extensively explored its potential in models of alopecia areata, an autoimmune disorder characterized by hair loss, where the JAK-STAT pathway is implicated in the loss of immune privilege in hair follicles . Its research utility also extends to other immune-mediated areas such as vitiligo, Crohn's disease, and ulcerative colitis . Researchers can utilize this compound to dissect the specific roles of JAK3 and TEC kinases in immune cell signaling and inflammatory processes. The product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N5O4S B12366228 Ritlecitinib tosylate CAS No. 2192215-81-7

Properties

CAS No.

2192215-81-7

Molecular Formula

C22H27N5O4S

Molecular Weight

457.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H19N5O.C7H8O3S/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;1-6-2-4-7(5-3-6)11(8,9)10/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);2-5H,1H3,(H,8,9,10)/t10-,11+;/m0./s1

InChI Key

YOZLVAFWYLSRRN-VZXYPILPSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Ritlecitinib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Approved for the treatment of severe alopecia areata in adults and adolescents, its unique dual mechanism of action offers a targeted approach to modulating the immune response implicated in this autoimmune disease.[1][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathway modulation, and cellular effects of ritlecitinib, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

Alopecia areata is an autoimmune disorder characterized by hair loss, driven by an immune attack on hair follicles. The pathogenesis involves complex signaling pathways, primarily the JAK-STAT pathway, which is crucial for cytokine signaling and immune cell function. Ritlecitinib's development was aimed at creating a highly selective inhibitor to minimize off-target effects associated with broader JAK inhibitors.[5][6] This was achieved through a structure-based design derived from tofacitinib, leading to a molecule that irreversibly binds to a unique cysteine residue on JAK3.[3][7]

Molecular Mechanism of Action

Ritlecitinib's primary mechanism of action is the irreversible inhibition of JAK3 and the TEC family of kinases by blocking the adenosine triphosphate (ATP) binding site.[3][8]

Selective and Irreversible Inhibition of JAK3

Ritlecitinib exhibits high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2). This selectivity is attributed to its covalent binding to a specific cysteine residue at position 909 (Cys-909) within the ATP binding site of JAK3.[3] This cysteine is notably replaced by a serine residue in the other JAK family members, providing a structural basis for ritlecitinib's specificity.[3] This irreversible binding leads to a sustained inhibition of JAK3 activity.

Inhibition of the TEC Kinase Family

In addition to JAK3, ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, which include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), tyrosine kinase expressed in hepatocellular carcinoma (TEC), resting lymphocyte kinase (RLK), and bone marrow tyrosine kinase on chromosome X (BMX).[1] These kinases play a critical role in the signaling pathways of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[1]

Impact on Signaling Pathways

By inhibiting JAK3 and TEC family kinases, ritlecitinib effectively disrupts downstream signaling cascades that are pivotal in the autoimmune response.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Ritlecitinib's inhibition of JAK3 specifically blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[9] This blockade prevents the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the expression of pro-inflammatory genes.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK3 JAK3 Receptor:f1->JAK3 Activation γc γc Receptor:f1->γc STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition

Figure 1: Ritlecitinib's Inhibition of the JAK-STAT Signaling Pathway.
The TEC Kinase Signaling Pathway

TEC family kinases are integral components of the signaling machinery downstream of antigen receptors on lymphocytes. For instance, in T-cells, ITK is activated following T-cell receptor (TCR) engagement and is crucial for T-cell activation, differentiation, and cytokine production. Similarly, in B-cells, BTK is essential for B-cell development, activation, and proliferation following B-cell receptor (BCR) stimulation. Ritlecitinib's inhibition of these kinases dampens the adaptive immune response by interfering with lymphocyte activation and function.

TEC_Kinase_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antigen_Receptor TCR / BCR TEC_Kinase TEC Family Kinase (e.g., ITK, BTK) Antigen_Receptor->TEC_Kinase Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ, Ca2+ flux) TEC_Kinase->Downstream_Signaling Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Inhibition

Figure 2: Ritlecitinib's Inhibition of TEC Kinase Signaling.

Quantitative Data

The inhibitory activity and target engagement of ritlecitinib have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition
KinaseIC50 (nM)
JAK Family
JAK333.1[1][9]
JAK1> 10,000[1][9]
JAK2> 10,000[1]
TYK2> 10,000[1][9]
TEC Family
RLK155[1]
ITK395[1]
TEC403[1]
BTK404[1]
BMX666[1]
Table 2: In Vitro STAT Phosphorylation Inhibition in Human Whole Blood
CytokineDownstream STATIC50 (nM)
IL-2STAT5244[9]
IL-4STAT5340[9]
IL-7STAT5407[9]
IL-15STAT5266[9]
IL-21STAT3355[9]
Table 3: In Vivo Target Occupancy in Healthy Adults (Phase 1 Study)
Target KinaseDoseMaximal Median Target Occupancy
JAK350 mg72%[1]
200 mg64%[1]
BTK50 mg>94%[1]
200 mg>97%[1]
ITK50 mg>94%[1]
200 mg>97%[1]
TEC50 mg>94%[1]
200 mg>97%[1]
TXK50 mg>94%[1]
200 mg>97%[1]
BMX50 mg87%[1]
200 mg>97%[1]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of ritlecitinib.

Target Occupancy Assessment by Mass Spectrometry

The engagement of ritlecitinib with its target kinases in vivo was quantified using a mass spectrometry-based approach.

  • Objective: To measure the percentage of JAK3 and TEC family kinases covalently bound by ritlecitinib in peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Sample Collection: Whole blood samples were collected from healthy participants at various time points following a single oral dose of ritlecitinib (50 mg or 200 mg).[1]

    • PBMC Isolation: PBMCs were isolated from whole blood using density gradient centrifugation.

    • Protein Extraction and Digestion: Target kinases were immunoprecipitated from cell lysates and subjected to tryptic digestion to generate peptides.

    • LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument was configured to detect both the unmodified target peptide and the ritlecitinib-bound peptide.

    • Quantification: The ratio of the ritlecitinib-bound peptide to the total amount of the target peptide (bound + unbound) was used to calculate the percentage of target occupancy.

Target_Occupancy_Workflow Blood_Sample Whole Blood Sample Collection PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Protein_Extraction Protein Extraction & Tryptic Digestion PBMC_Isolation->Protein_Extraction LC_MSMS LC-MS/MS Analysis Protein_Extraction->LC_MSMS Data_Analysis Data Analysis & Occupancy Calculation LC_MSMS->Data_Analysis

References

An In-depth Technical Guide to Ritlecitinib Tosylate: A Covalent JAK3/TEC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Ritlecitinib (formerly PF-06651600), marketed as LITFULO®, is a first-in-class, orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1][2] Developed by Pfizer, its therapeutic effect stems from a novel mechanism: the dual, irreversible covalent inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][3] This guide provides a detailed technical overview of its mechanism, selectivity, relevant signaling pathways, and the key experimental methodologies used in its characterization.

Mechanism of Action: Selective Covalent Inhibition

Ritlecitinib's high selectivity is achieved through a targeted covalent binding mechanism.[4] The molecule contains a reactive acrylamide group that forms an irreversible covalent bond with a specific cysteine residue located in the ATP-binding site of its target kinases.[5][6]

  • JAK3 Selectivity : In JAK3, the target is Cys-909.[4][7][8] This residue is unique among the JAK family, as the equivalent position in JAK1, JAK2, and TYK2 is occupied by a serine.[4][5] This structural difference is the primary reason for ritlecitinib's exquisite selectivity for JAK3 over other JAK isoforms.[8] By covalently binding to Cys-909, ritlecitinib irreversibly blocks the ATP-binding site, thus preventing phosphorylation and downstream signaling.[1][2]

  • TEC Family Inhibition : The five members of the TEC kinase family (TEC, BTK, ITK, RLK/TXK, and BMX) also possess a conserved cysteine residue at the position equivalent to Cys-909 in JAK3.[4][7] This shared feature allows ritlecitinib to act as a potent, irreversible inhibitor of this entire kinase family.[4][8] This dual activity is thought to be key to its therapeutic effect by blocking both cytokine signaling and the cytolytic activity of T cells.[1][7]

G cluster_0 Ritlecitinib Binding cluster_1 Covalent Bond Formation cluster_2 Target Kinases RIT Ritlecitinib POCKET Kinase ATP Binding Pocket RIT->POCKET Reversible Binding (Ki) COVALENT Irreversible Covalent Bond (kinact) POCKET->COVALENT Reaction with Cysteine Residue TARGETS JAK3 (Cys909) TEC Family Kinases (BTK, ITK, TEC, etc.) COVALENT->TARGETS Inhibition

Data Presentation: Potency and Selectivity

Ritlecitinib's potency and selectivity have been quantified through biochemical and cell-based assays. The data clearly demonstrates its high affinity for JAK3 and the TEC family, with minimal to no activity against other JAK kinases.

Table 1: Biochemical Inhibition of Kinase Activity

Kinase Target IC₅₀ (nM) Reference(s)
JAK3 33.1 [4][9]
JAK1 >10,000 [4][9]
JAK2 >10,000 [4][9]
TYK2 >10,000 [4][9]
RLK (TXK) 155 [4]
ITK 395 [4]
TEC 403 [4]
BTK 404 [4]
BMX 666 [4]
VEGFR2 1300 [10]
EGFR 2200 [10]
Abl 2800 [10]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of drug required to inhibit 50% of the kinase activity in vitro.

Table 2: Cell-Based Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

Cytokine Stimulant Downstream Target IC₅₀ (nM) Reference(s)
IL-2 pSTAT5 244 [9]
IL-15 pSTAT5 266 [9]
IL-4 pSTAT5 340 [9]
IL-21 pSTAT3 355 [9]
IL-7 pSTAT5 407 [9]

These assays measure the functional consequence of JAK3 inhibition within a cellular context.

Table 3: In Vivo Target Occupancy in Healthy Adults (Single Dose)

Kinase Target 50 mg Dose (Maximal Median) 200 mg Dose (Maximal Median) Reference(s)
JAK3 72% 64% [11]
TEC Kinases * >94% >97% [11]
BMX 87% >97% [11]

*Represents BTK, ITK, TXK, and TEC.

Signaling Pathways Targeted by Ritlecitinib

Ritlecitinib's dual inhibition profile allows it to modulate two critical arms of the immune response: cytokine signaling via the JAK/STAT pathway and lymphocyte activation via TEC kinases.

A. The JAK3/STAT Signaling Pathway JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immunology.[12][13] It exclusively pairs with JAK1 to transduce signals from cytokines that utilize the common gamma chain (γc) receptor subunit, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[14][15] This signaling is vital for the development, proliferation, and function of lymphocytes (T cells, B cells, and NK cells).[14][16] By irreversibly inhibiting JAK3, ritlecitinib effectively blocks this pathway, leading to reduced lymphocyte activity.[1][9]

G

B. TEC Kinase Signaling Pathways The TEC kinase family is critical for intracellular signaling downstream of antigen receptors on lymphocytes, such as the B cell receptor (BCR) and T cell receptor (TCR).[2][4] For instance, BTK is essential for B cell development and activation, while ITK is a key component of TCR signaling in T cells. By inhibiting these kinases, ritlecitinib can modulate adaptive immune responses, which complements its effects on cytokine-driven signaling.[1][4]

G cluster_jak Cytokine Signaling cluster_tec Antigen Receptor Signaling RIT Ritlecitinib JAK3_PATH JAK3 RIT->JAK3_PATH Inhibition TEC_PATH TEC Family Kinases (ITK, BTK) RIT->TEC_PATH Inhibition CYTOKINE_R γc Cytokine Receptor CYTOKINE_R->JAK3_PATH STAT_PATH STATs JAK3_PATH->STAT_PATH LYMPH_CYTO Lymphocyte Proliferation, Function STAT_PATH->LYMPH_CYTO ANTIGEN_R TCR / BCR ANTIGEN_R->TEC_PATH PLC_PATH Downstream Effectors (e.g., PLCγ) TEC_PATH->PLC_PATH LYMPH_ANTIGEN Lymphocyte Activation, Cytotoxicity PLC_PATH->LYMPH_ANTIGEN

Key Experimental Protocols

The characterization of ritlecitinib relies on a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

A. Protocol: Cell-Based pSTAT5 Inhibition Assay This assay measures the functional inhibition of JAK3-dependent signaling in a physiologically relevant context, such as peripheral blood mononuclear cells (PBMCs) or whole blood.[9][11]

  • Objective: To determine the IC₅₀ of ritlecitinib for inhibiting IL-15-induced STAT5 phosphorylation in human T-lymphocytes.

  • Materials:

    • Freshly collected human whole blood or isolated PBMCs.

    • Ritlecitinib tosylate stock solution (in DMSO).

    • Recombinant human IL-15 (stimulant).

    • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).

    • Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-pSTAT5 (pY694).

    • Phosphate Buffered Saline (PBS).

    • Flow cytometer.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of ritlecitinib in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations.

    • Cell Treatment: Aliquot 100 µL of human whole blood into 96-well plates. Add the diluted ritlecitinib or DMSO (vehicle control) to the wells and pre-incubate for 30-60 minutes at 37°C.

    • Stimulation: Add IL-15 to a final concentration of 10-100 ng/mL to all wells except the unstimulated control. Incubate for 15-20 minutes at 37°C to induce STAT5 phosphorylation.

    • Fixation: Immediately stop the reaction by adding a fixation buffer to the wells. Incubate for 10 minutes at 37°C to lyse red blood cells and fix the leukocytes.

    • Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

    • Staining: Wash the cells with PBS containing 1% BSA. Add the antibody cocktail (Anti-CD3, Anti-CD4, Anti-pSTAT5) and incubate for 30-60 minutes at room temperature in the dark.

    • Data Acquisition: Wash the cells again and resuspend in PBS. Acquire data on a multi-color flow cytometer.

    • Analysis: Gate on the CD3+/CD4+ T-lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each concentration of ritlecitinib. Plot the percentage of inhibition relative to the stimulated control against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.

B. Protocol: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) This in vitro assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC₅₀ of ritlecitinib against purified JAK3 kinase.

  • Materials:

    • Recombinant human JAK3 enzyme.

    • Kinase substrate (e.g., a generic tyrosine kinase peptide).

    • ATP.

    • This compound stock solution (in DMSO).

    • Assay buffer (containing DTT, MgCl₂, etc.).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Luminometer.

  • Methodology:

    • Compound Pre-incubation (for covalent inhibitors): In a 384-well plate, add JAK3 enzyme and serially diluted ritlecitinib to the assay buffer. Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.

    • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Kₘ concentration). Incubate for 60 minutes at room temperature.

    • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Analysis: Convert luminescence readings to percent inhibition relative to DMSO (vehicle) controls. Plot the percent inhibition against the log of ritlecitinib concentration and fit the data to a dose-response curve to determine the IC₅₀.

Conclusion

This compound represents a significant advancement in the targeted therapy of autoimmune diseases. Its unique dual-inhibitor mechanism, which relies on the covalent and irreversible blockade of JAK3 and the TEC family of kinases, provides a potent and highly selective means of modulating key immune signaling pathways. The extensive characterization through biochemical and functional cellular assays has provided a clear understanding of its potency and selectivity profile, underpinning its successful clinical development for severe alopecia areata and its investigation for other immune-mediated conditions.[17][18] This technical guide summarizes the core scientific principles that define ritlecitinib as a novel therapeutic agent for researchers and drug development professionals.

References

Ritlecitinib Tosylate: A Technical Guide to Dual TEC Family Kinase and JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib (marketed as LITFULO™) is a first-in-class, orally administered, irreversible dual inhibitor of the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases and Janus kinase 3 (JAK3).[1][2] Its unique covalent mechanism of action provides high selectivity for its targets, which are implicated in the pathogenesis of autoimmune diseases, particularly those involving cytolytic T cells and natural killer (NK) cells.[3] Approved for the treatment of severe alopecia areata in adults and adolescents, ritlecitinib's therapeutic effect stems from its ability to modulate critical signaling pathways that drive the inflammatory response in this condition.[2][4] This guide provides an in-depth technical overview of ritlecitinib's mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and pivotal clinical trial data, supported by representative experimental protocols and pathway visualizations.

Mechanism of Action: Dual Irreversible Inhibition

Ritlecitinib's primary mechanism involves the irreversible inhibition of JAK3 and the five members of the TEC kinase family (BTK, BMX, ITK, RLK, and TEC) by blocking their adenosine triphosphate (ATP) binding sites.[5][6] This inhibition is achieved through the formation of a covalent bond with a specific, non-catalytic cysteine residue present in the ATP-binding pocket of these kinases.[3][4]

This targeted covalent modification is the basis for ritlecitinib's high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which possess a serine residue at the equivalent position, preventing covalent bond formation.[3] The presence of this targetable cysteine in TEC family kinases results in the compound's dual activity.[3][4]

By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21.[3][7] This action prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the proliferation and function of lymphocytes.[6][7]

Simultaneously, the inhibition of TEC family kinases interferes with the signaling of immune receptors, such as T-cell receptors (TCR) and B-cell receptors (BCR).[3][6] This disrupts T-cell and B-cell activation, and also inhibits the cytolytic activity of CD8+ T cells and NK cells, key players in the autoimmune attack on hair follicles in alopecia areata.[3][7]

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by ritlecitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor γc Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Activates Cytokine IL-2, IL-15, etc. Cytokine->Receptor Binds STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (T-cell proliferation, differentiation) Nucleus->Gene Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits

Caption: Ritlecitinib inhibits JAK3-mediated cytokine signaling.

TEC_Kinase_Pathway cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates Antigen Antigen Antigen->TCR Binds ITK ITK (TEC Kinase) Lck->ITK Activates Downstream Downstream Signaling (PLCγ1, etc.) ITK->Downstream Activation T-Cell Activation, Cytokine Production, Cytotoxicity Downstream->Activation Ritlecitinib Ritlecitinib Ritlecitinib->ITK Irreversibly Inhibits

Caption: Ritlecitinib inhibits TEC kinase-mediated TCR signaling.

Quantitative Data

Biochemical Potency

Ritlecitinib demonstrates potent inhibition of JAK3 and TEC family kinases in vitro. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
JAK333.1[3]
RLK (TXK)155[3]
ITK395[3]
TEC403[3]
BTK404[3]
BMX666[3]
JAK1>10,000[3]
JAK2>10,000[3]
TYK2>10,000[3]
Table 1: In vitro inhibitory potency of Ritlecitinib against a panel of kinases.
Pharmacokinetic Profile

The pharmacokinetic properties of ritlecitinib have been characterized in human studies.

ParameterValue
Bioavailability~64%[6]
Time to Peak Plasma Concentration (Tmax)~1 hour[6]
Mean Terminal Half-life (t1/2)1.3 - 2.3 hours[4][8]
Plasma Protein Binding~14%[6][8]
MetabolismMultiple pathways (GSTs and CYPs: 3A, 2C8, 1A2, 2C9)[4][6][8]
Excretion~66% urine, ~20% feces[4][8]
Table 2: Key pharmacokinetic parameters of Ritlecitinib in adults.
Clinical Efficacy (ALLEGRO Phase 2b/3 Trial)

The pivotal ALLEGRO trial demonstrated the efficacy of ritlecitinib in patients aged 12 and older with severe alopecia areata (≥50% scalp hair loss). The primary endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (≤20% scalp hair loss).

Treatment Group (Once Daily)Patients with SALT ≤20 at Week 24Patients with SALT ≤20 at Week 48
Ritlecitinib 50 mg23%[1][9]43%[9]
Ritlecitinib 30 mg14%[1][9]31%[9]
Placebo2%[1][9]N/A
Table 3: Primary efficacy endpoint results from the ALLEGRO Phase 2b/3 trial.[1][9]
Clinical Safety (ALLEGRO Integrated Analysis)

An integrated safety analysis of four clinical trials confirmed an acceptable safety profile for ritlecitinib.

Adverse Event (AE)Incidence Rate (per 100 patient-years)
Headache11.9[10]
SARS-CoV-2 Positive Test9.8[10]
Nasopharyngitis8.2[10]
Serious AEs4.4% of patients[10]
Herpes Zoster0.9[10]
Malignancies (excluding NMSC)0.3[10]
Major Adverse Cardiovascular Events (MACE)0.1[10]
Table 4: Common adverse events and events of special interest from the ALLEGRO program integrated safety analysis (all-exposure cohort).[10]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize ritlecitinib's activity. Note: These are standardized protocols and may not reflect the exact proprietary methods used by the manufacturer.

Representative Protocol: Time-Dependent Kinase Inhibition Assay (Biochemical)

This type of assay is crucial for characterizing irreversible inhibitors like ritlecitinib to determine kinetic parameters such as k_inact_ (the maximal rate of inactivation) and K_I_ (the initial binding affinity). A time-resolved fluorescence energy transfer (TR-FRET) format, such as HTRF® or LanthaScreen™, is commonly used.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (JAK3 or TEC) - Biotinylated Substrate Peptide - Ritlecitinib Dilution Series - ATP - Detection Reagents (Eu-Ab, SA-XL665) start->prep_reagents pre_incubation Pre-incubation Step: Add Kinase + Ritlecitinib to plate. Incubate for various time points (e.g., 0, 15, 30, 60, 120 min) prep_reagents->pre_incubation initiate_reaction Initiate Kinase Reaction: Add Substrate + ATP solution. Incubate for a fixed time (e.g., 60 min) pre_incubation->initiate_reaction stop_reaction Stop & Detect: Add EDTA-containing buffer with Europium-Ab (anti-phospho) and Streptavidin-XL665 (binds biotin) initiate_reaction->stop_reaction read_plate Read Plate: Measure TR-FRET signal at 620nm (donor) and 665nm (acceptor) stop_reaction->read_plate analyze Analyze Data: Calculate HTRF ratio. Plot time-dependent IC50 curves. Derive kinact and KI values read_plate->analyze end End analyze->end

Caption: General workflow for a time-dependent kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a serial dilution of ritlecitinib in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

    • Prepare solutions of recombinant human JAK3 or TEC kinase, biotinylated peptide substrate, and ATP in Kinase Buffer.

  • Pre-incubation:

    • In a 384-well assay plate, add 2.5 µL of the ritlecitinib dilution to triplicate wells.

    • Add 2.5 µL of the kinase solution to all wells.

    • Incubate the plate at room temperature for a defined pre-incubation time. This step is repeated for multiple time points to assess time-dependency.

  • Kinase Reaction:

    • To initiate the reaction, add 5 µL of a solution containing both the peptide substrate and ATP to all wells.

    • Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA and the HTRF detection reagents (e.g., Europium-conjugated anti-phospho-antibody and Streptavidin-XL665).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the inhibitor concentration for each pre-incubation time point to generate time-dependent IC50 curves.

    • Fit the data to appropriate kinetic models to determine k_inact_ and K_I_.

Representative Protocol: STAT5 Phosphorylation Assay (Phosflow Cytometry)

This cell-based assay measures the functional inhibition of JAK3-dependent cytokine signaling.

Methodology:

  • Cell Preparation:

    • Use human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line (e.g., CTLL-2).

    • If using a cell line, cytokine-starve the cells for 2-4 hours prior to the experiment by culturing in cytokine-free media.

  • Inhibitor Treatment:

    • Resuspend cells at 1x10^6 cells/mL in assay media.

    • Add serial dilutions of ritlecitinib to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells by adding a γc cytokine, such as recombinant human IL-2 or IL-15 (e.g., at 100 ng/mL), for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by fixing the cells with a formaldehyde-based fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer) for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold methanol (e.g., BD Phosflow Perm Buffer III) and incubating for at least 30 minutes on ice.

  • Staining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a fluorochrome-conjugated antibody cocktail, including an antibody specific for phosphorylated STAT5 (pY694) and cell surface markers (e.g., CD3, CD4, CD8) for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte populations of interest (e.g., CD4+ T cells).

    • Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated vs. unstimulated samples at different inhibitor concentrations to determine the IC50 for functional JAK3 inhibition.

Representative Protocol: T-Cell Activation Marker Assay (Flow Cytometry)

This cell-based assay measures the functional inhibition of TEC kinase-dependent TCR signaling by assessing the expression of early activation markers like CD69.

Methodology:

  • Cell and Inhibitor Preparation:

    • Isolate human PBMCs.

    • Resuspend cells at 1x10^6 cells/mL in complete RPMI media.

    • Aliquot cells into a 96-well plate and add serial dilutions of ritlecitinib. Incubate for 1-2 hours at 37°C.

  • TCR Stimulation:

    • Stimulate T-cells using plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 antibodies or with a cell stimulation cocktail (e.g., PMA and Ionomycin). Include an unstimulated control.

    • Incubate for 6-18 hours at 37°C.

  • Staining:

    • Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain the cells with a fluorochrome-conjugated antibody cocktail for surface markers, including CD3, CD8, and the activation marker CD69, for 30 minutes on ice.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on CD3+ T-lymphocytes and then on CD8+ subsets.

    • Determine the percentage of CD69-positive cells in the stimulated vs. unstimulated conditions.

    • Plot the percentage of CD69+ cells against the ritlecitinib concentration to calculate the functional IC50 for TEC kinase-mediated signaling inhibition.

Conclusion

Ritlecitinib tosylate is a highly selective, irreversible dual inhibitor of TEC family kinases and JAK3. Its unique covalent mechanism confers a distinct pharmacological profile that translates to clinically meaningful efficacy in the treatment of severe alopecia areata.[1][3] By potently inhibiting key signaling pathways in lymphocytes, ritlecitinib effectively dampens the autoimmune response responsible for the disease. The data presented in this guide underscore its targeted activity and provide a comprehensive technical foundation for professionals in the fields of immunology and drug development. Ongoing research continues to explore its potential in other immune-mediated disorders.[2]

References

Ritlecitinib Tosylate: An In-depth Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate, marketed as Litfulo®, is a first-in-class covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Its unique dual-inhibitory mechanism offers a targeted approach for the treatment of severe alopecia areata, an autoimmune condition characterized by hair loss.[2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by ritlecitinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and workflows.

Mechanism of Action

Ritlecitinib's primary mechanism of action is the irreversible inhibition of JAK3 and the TEC family of kinases, which includes BTK, ITK, TEC, BMX, and TXK.[4] This is achieved by covalently binding to a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3.[5] This cysteine is unique to JAK3 among the JAK family members, providing a basis for its selectivity.[2][5] Several members of the TEC kinase family also possess a homologous cysteine, making them susceptible to inhibition by ritlecitinib.[2][4] By blocking the ATP-binding site, ritlecitinib prevents the phosphorylation and activation of these kinases, thereby disrupting their downstream signaling cascades.

Downstream Signaling Pathways

The dual inhibition of JAK3 and TEC kinases by ritlecitinib leads to the modulation of two critical signaling pathways in immune cells.

The JAK3/STAT Pathway

The JAK3/STAT signaling pathway is crucial for the transduction of signals from common gamma chain (γc) cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines play a pivotal role in lymphocyte development, activation, and proliferation.

Upon cytokine binding to its receptor, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[6] Phosphorylated STAT5 (pSTAT5) then dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in immune cell function.[6]

Ritlecitinib, by inhibiting JAK3, prevents the phosphorylation of STAT5.[7] This disruption of the JAK3/STAT5 axis leads to a reduction in the downstream effects of γc cytokines, ultimately suppressing the activity of immune cells implicated in the pathogenesis of alopecia areata.[1]

JAK3_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine γc Cytokine (IL-2, IL-7, IL-15, IL-21) Receptor γc Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Gene_Expression Gene Expression (Immune Cell Proliferation, Activation, Survival) pSTAT5_dimer->Gene_Expression Transcription Regulation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition

Figure 1: Ritlecitinib's Inhibition of the JAK3/STAT Signaling Pathway.
The TEC Kinase Pathway

The TEC family of kinases are non-receptor tyrosine kinases that are critical components of the signaling pathways downstream of various immune cell receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).

For instance, Bruton's tyrosine kinase (BTK), a member of the TEC family, is essential for B-cell development and activation. Upon antigen binding to the BCR, BTK is activated and initiates a signaling cascade that leads to the upregulation of activation markers, such as CD69, and subsequent B-cell proliferation and differentiation.

Ritlecitinib's inhibition of TEC family kinases, including BTK, disrupts these signaling pathways. This leads to a reduction in the activation and function of various immune cells, including B cells and T cells, which are also implicated in the autoimmune response in alopecia areata.

TEC_Kinase_Pathway cluster_receptor_bcr B-Cell Membrane cluster_cytoplasm_bcr Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding TEC_Kinase TEC Family Kinase (e.g., BTK) BCR->TEC_Kinase Activation Downstream_Signaling Downstream Signaling Cascade TEC_Kinase->Downstream_Signaling Cellular_Response Cellular Response (e.g., CD69 Upregulation, Proliferation, Differentiation) Downstream_Signaling->Cellular_Response Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Irreversible Inhibition

Figure 2: Ritlecitinib's Inhibition of the TEC Kinase Signaling Pathway.

Quantitative Data

A phase 1, open-label study in healthy adults provided key quantitative data on the target occupancy and functional inhibition of JAK3 and TEC family kinases by ritlecitinib.[7]

Parameter Ritlecitinib 50 mg Ritlecitinib 200 mg
Maximal Median JAK3 Target Occupancy 72%64%
Maximal Target Occupancy of TEC Kinases (except BMX) >94%>97%
Maximal Target Occupancy of BMX 87%>97%
Table 1: Ritlecitinib Target Occupancy in Healthy Adults.[7]

The study also demonstrated a dose-dependent reduction in pSTAT5 levels following IL-15 stimulation and a reduction in the upregulation of CD69 on B-cells following anti-immunoglobulin D treatment, confirming the functional inhibition of both the JAK3 and BTK-dependent pathways.[7]

Experimental Protocols

Target Occupancy Assessment by Mass Spectrometry

Objective: To quantify the percentage of JAK3 and TEC family kinases covalently bound by ritlecitinib.

Methodology:

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from subjects at various time points before and after ritlecitinib administration.

  • Protein Extraction: Proteins are extracted from the PBMC lysates.

  • Chemical Probe-based Enrichment: A chemical probe that specifically binds to the unoccupied active site of the target kinases is added to the protein extract. This allows for the separation of unbound kinases from those covalently modified by ritlecitinib.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched samples are analyzed by LC-MS/MS. The amount of unbound kinase is quantified by measuring the intensity of specific peptides.

  • Calculation of Target Occupancy: The percentage of target occupancy (TO) is calculated using the following formula: % TO = [(Baseline Unbound Kinase - Unbound Kinase at Timepoint) / Baseline Unbound Kinase] * 100

Mass_Spec_Workflow cluster_workflow Target Occupancy by Mass Spectrometry Workflow Start PBMC Isolation Protein_Extraction Protein Extraction Start->Protein_Extraction Probe_Enrichment Chemical Probe-based Enrichment Protein_Extraction->Probe_Enrichment LC_MSMS LC-MS/MS Analysis Probe_Enrichment->LC_MSMS Data_Analysis Data Analysis and % Target Occupancy Calculation LC_MSMS->Data_Analysis End Results Data_Analysis->End

Figure 3: Workflow for Target Occupancy Assessment by Mass Spectrometry.
JAK3 Functional Inhibition Assay (pSTAT5 Flow Cytometry)

Objective: To measure the functional inhibition of JAK3-dependent signaling by quantifying the phosphorylation of STAT5.

Methodology:

  • Whole Blood Stimulation: Whole blood samples are stimulated with a γc cytokine, such as IL-15, to induce JAK3-dependent STAT5 phosphorylation.

  • Cell Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells) and intracellular pSTAT5.

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The amount of pSTAT5 in specific immune cell populations is quantified by measuring the mean fluorescence intensity (MFI) of the pSTAT5 antibody.

  • Inhibition Calculation: The percentage of inhibition of pSTAT5 is calculated by comparing the MFI of ritlecitinib-treated samples to that of untreated (vehicle control) samples.

BTK Functional Inhibition Assay (CD69 Upregulation Flow Cytometry)

Objective: To measure the functional inhibition of BTK-dependent signaling by quantifying the upregulation of the B-cell activation marker CD69.

Methodology:

  • Whole Blood Stimulation: Whole blood samples are stimulated with anti-immunoglobulin D (anti-IgD) to activate B-cells through the BCR pathway, leading to BTK-dependent upregulation of CD69.

  • Cell Staining: The stimulated blood is stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD19) and the activation marker CD69.

  • Red Blood Cell Lysis: Red blood cells are lysed.

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The percentage of CD19+ B-cells expressing CD69 is determined.

  • Inhibition Calculation: The reduction in the percentage of CD69-positive B-cells in ritlecitinib-treated samples compared to untreated samples indicates the level of BTK inhibition.

Conclusion

This compound's innovative dual-inhibitory mechanism, targeting both JAK3 and the TEC family of kinases, provides a multifaceted approach to modulating the immune response in alopecia areata. The downstream effects on the JAK3/STAT and TEC kinase signaling pathways lead to a significant reduction in the activation and function of key immune cells involved in the disease's pathogenesis. The quantitative data from clinical studies, supported by robust experimental methodologies, provide a strong foundation for understanding the pharmacodynamics of this novel therapeutic agent. Further research into the long-term effects and broader applications of this dual-inhibition strategy will continue to be an area of significant interest for the scientific and medical communities.

References

An In-depth Technical Guide to Ritlecitinib Tosylate's Modulation of the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, marketed as LITFULO®, is an orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents 12 years and older.[1][2][3][4] Developed by Pfizer, it represents a targeted therapeutic approach, focusing on specific nodes within the complex network of intracellular signaling that governs the immune response. Ritlecitinib is distinguished by its dual mechanism of action, acting as a selective, irreversible inhibitor of both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][5][6] This guide provides a detailed examination of its interaction with the JAK-STAT pathway, its selectivity profile, and the experimental methodologies used to characterize its function.

The JAK-STAT Signaling Pathway: A Primer

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for transmitting information from extracellular cytokine signals to the cell nucleus, culminating in the regulation of gene transcription.[7] This pathway is a cornerstone of immune cell development, activation, and function.[8] Dysregulation of the JAK-STAT pathway is a known driver in the pathophysiology of numerous autoimmune and inflammatory diseases.[8][9]

The canonical pathway involves four key steps:

  • Cytokine Binding: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or multimerization.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize, translocate into the nucleus, and bind to specific DNA sequences to modulate the expression of target genes involved in inflammation and immune response.[10]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[11] JAK3 is uniquely associated with the common gamma chain (γc) of cytokine receptors, which is a component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[12] This makes JAK3 a critical signaling component for lymphocyte development and function.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Subunit 1 Cytokine->Receptor_L Binding & Dimerization Receptor_R Receptor Subunit 2 Cytokine->Receptor_R JAK_L JAK Receptor_L->JAK_L association JAK_R JAK Receptor_R->JAK_R association JAK_L->JAK_R Trans-phosphorylation (Activation) STAT_dimer_inactive STAT Dimer (Inactive) JAK_L->STAT_dimer_inactive Recruitment & Phosphorylation JAK_R->Receptor_R Phosphorylation STAT_dimer_active STAT Dimer (Active/Phosphorylated) STAT_dimer_inactive->STAT_dimer_active DNA DNA STAT_dimer_active->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene Ritlecitinib_MOA Cytokine γc Cytokines (IL-2, IL-15, etc.) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits TEC_Kinase TEC Kinases (e.g., ITK, BTK) Ritlecitinib->TEC_Kinase Irreversibly Inhibits Cell_Activation T-Cell / B-Cell Activation & Cytotoxicity TEC_Kinase->Cell_Activation TCR_BCR TCR / BCR Signaling TCR_BCR->TEC_Kinase activates pSTAT5_Workflow cluster_protocol pSTAT5 Functional Assay Workflow node1 1. Whole Blood Collection (Pre- and Post-Dose) node2 2. Aliquot and Stimulate (with IL-15) node1->node2 node3 3. Fix and Permeabilize Cells node2->node3 node4 4. Intracellular Staining (anti-pSTAT5, anti-CD3, etc.) node3->node4 node5 5. Flow Cytometry Analysis node4->node5 node6 6. Quantify pSTAT5 MFI in Lymphocytes node5->node6

References

Ritlecitinib tosylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Dual JAK3/TEC Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, as its tosylate salt, is a first-in-class, orally bioavailable, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Developed by Pfizer, it has received approval for the treatment of severe alopecia areata.[2][3] Its unique mechanism of selectively targeting JAK3 over other JAK isoforms and its additional activity against TEC family kinases offer a nuanced approach to immunomodulation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to ritlecitinib tosylate.

Chemical Structure and Properties

This compound is an organosulfonate salt formed from the equimolar combination of ritlecitinib and 4-toluenesulfonic acid.[2]

Image of the chemical structure of this compound this compound chemical structure

Physicochemical Properties

A summary of the key physicochemical properties of ritlecitinib and its tosylate salt is presented in the table below.

PropertyValueReference
IUPAC Name 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid[5]
CAS Number 2192215-81-7[6]
Molecular Formula C22H27N5O4S[6]
Molecular Weight 457.55 g/mol [6]
Appearance White to off-white to pale pink solid[7][8]
Melting Point 199°C[9]
Solubility Freely soluble in water; Soluble in DMSO (83.33 mg/mL)[7][8][10]
pKa (Strongest Acidic) 13.59[11]
pKa (Strongest Basic) 6.6[11]
LogP (pH 4) 0.445[12]
LogP (pH 7) 1.50[12]
LogP (pH 9) 1.40[12]
Spectroscopic Data

While detailed spectra are not publicly available, characterization would involve standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d6) : Expected signals would correspond to the protons on the pyrrolopyrimidine, piperidine, and acryloyl moieties of ritlecitinib, as well as the tosyl group.

  • ¹³C NMR (100 MHz, DMSO-d6) : Expected signals would align with the carbon environments in both the ritlecitinib and tosylate structures.

  • Mass Spectrometry : Electrospray ionization (ESI) in positive mode would be expected to show a parent ion for the ritlecitinib free base.

Mechanism of Action

Ritlecitinib exerts its therapeutic effect through the irreversible inhibition of JAK3 and the TEC family of kinases.[13]

JAK3 Inhibition and the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune cell development, activation, and differentiation. Ritlecitinib's high selectivity for JAK3 is attributed to its covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3. Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the equivalent position, which does not permit this irreversible interaction, thus conferring selectivity.[14] By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function.[4][9] This disruption of the signaling cascade prevents the phosphorylation and activation of downstream STAT proteins, ultimately modulating the immune response.[13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 1: Ritlecitinib's inhibition of the JAK/STAT signaling pathway.
TEC Family Kinase Inhibition

Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, TEC, RLK, and BMX.[14] This is due to the presence of a cysteine residue in these kinases at a position analogous to Cys-909 in JAK3.[14] TEC kinases are involved in the signaling pathways of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[14] By inhibiting these kinases, ritlecitinib can further modulate the immune response by affecting T-cell and B-cell activation and function.

TEC_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR_BCR TCR / BCR TEC_Kinase TEC Family Kinase (e.g., ITK, BTK) TCR_BCR->TEC_Kinase Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ, Akt) TEC_Kinase->Downstream_Signaling Activation Cell_Activation T/B Cell Activation & Proliferation Downstream_Signaling->Cell_Activation Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Irreversible Inhibition

Figure 2: Ritlecitinib's inhibition of TEC family kinase signaling.

Quantitative Data

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ritlecitinib against various kinases.

KinaseIC50 (nM)Reference
JAK3 33.1[14]
JAK1 > 10,000[14]
JAK2 > 10,000[14]
TYK2 > 10,000[14]
RLK 155[14]
ITK 395[14]
TEC 403[14]
BTK 404[14]
BMX 666[14]
In Vitro STAT Phosphorylation Inhibition

Ritlecitinib inhibits cytokine-induced STAT phosphorylation in human whole blood.

Cytokine (STAT)IC50 (nM)Reference
IL-2 (STAT5) 244[15]
IL-4 (STAT6) 340[15]
IL-7 (STAT5) 407[15]
IL-15 (STAT5) 266[15]
IL-21 (STAT3) 355[15]
Human Pharmacokinetic Properties

The pharmacokinetic parameters of ritlecitinib following oral administration in humans are summarized below.

ParameterValueReference
Oral Bioavailability ~64%[16]
Tmax (Time to Peak Plasma Concentration) ~1 hour[16]
Plasma Protein Binding ~14%[16]
Terminal Half-life 1.3 - 2.3 hours[16]
Volume of Distribution (steady state) 73.8 L[13]
Systemic Clearance 43.7 L/h[13]
Metabolism CYP3A, CYP2C8, CYP1A2, CYP2C9, and various GSTs[16]
Excretion ~66% in urine, ~20% in feces (4% as unchanged drug in urine)[16]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of ritlecitinib is a multi-step process.[17] An improved process development and scale-up has been described, which avoids costly catalysts and chromatographic purifications.[18]

Key steps in an improved synthesis include:

  • Hydrogenation: Replacement of PtO2 with a 5% Rh/C catalyst for pyridine hydrogenation.[18]

  • Chiral Resolution: Diastereomeric salt crystallization to isolate the enantiomerically pure cis-isomer.[18]

  • Amidation: High-yielding amidation via Schotten-Baumann conditions.[18]

  • Tosylate Salt Formation and Crystallization: A reproducible crystallization procedure to form a stable crystalline tosylate salt suitable for formulation.[18]

Purification: The final product is typically purified by crystallization. A study on the impact of process impurities on the crystallization of this compound highlights the importance of controlling oligomeric impurities to ensure proper crystal growth.[19]

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

  • Reagents and Materials:

    • Recombinant human kinases (JAK3, TEC family, etc.)

    • Kinase-specific peptide substrate

    • ATP

    • This compound (serially diluted)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Add kinase, peptide substrate, and this compound (or vehicle control) to the wells of the assay plate.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50 value using non-linear regression analysis.

STAT Phosphorylation Assay in Human Whole Blood (Representative Protocol)

This protocol is based on descriptions of intracellular flow cytometry assays.[20]

  • Reagents and Materials:

    • Freshly collected human whole blood (heparinized)

    • This compound (serially diluted)

    • Cytokines (e.g., IL-2, IL-15)

    • Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

    • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

    • Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5)

    • Flow cytometer

  • Procedure:

    • Aliquot whole blood into tubes.

    • Add this compound at various concentrations and incubate (e.g., 30 minutes at 37°C).

    • Stimulate the cells by adding the appropriate cytokine and incubate (e.g., 15 minutes at 37°C).

    • Fix the cells by adding fixation buffer.

    • Lyse red blood cells and permeabilize the remaining cells with permeabilization buffer.

    • Stain the cells with the anti-phospho-STAT antibody.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the lymphocyte population.

    • Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Analytical Methods

A stability-indicating UHPLC-DAD-MS/MS method has been developed for the analysis of ritlecitinib and its degradation products.[21]

  • Instrumentation: Ultra High-Performance Liquid Chromatography with a Diode Array Detector and Tandem Mass Spectrometry.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is typical.[21]

  • Detection: DAD for quantification and MS/MS for identification and structural elucidation of the parent compound and any impurities or degradants.

Experimental and Logical Workflows

Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow cluster_workflow Kinase Selectivity Profiling Workflow Start Start Compound This compound Start->Compound Primary_Assay Primary Kinase Assay (JAK3) Compound->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Panel_Screening Broad Kinase Panel Screening (e.g., JAK1, JAK2, TYK2, TEC family, etc.) IC50_Determination->Panel_Screening Selectivity_Analysis Selectivity Analysis (Comparison of IC50 values) Panel_Screening->Selectivity_Analysis Cellular_Assays Cell-Based Assays (e.g., STAT Phosphorylation) Selectivity_Analysis->Cellular_Assays Confirmation Confirmation of Cellular Potency and Selectivity Cellular_Assays->Confirmation End End Confirmation->End

Figure 3: A logical workflow for determining the kinase selectivity profile of ritlecitinib.

Conclusion

This compound is a highly selective, irreversible dual inhibitor of JAK3 and TEC family kinases with a well-characterized chemical structure and pharmacological profile. Its unique mechanism of action provides a targeted approach to immunomodulation for the treatment of autoimmune diseases such as alopecia areata. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on Ritlecitinib Tosylate: Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for ritlecitinib tosylate, a kinase inhibitor. The data is presented to support research and development activities.

Molecular Data Summary

The fundamental molecular characteristics of this compound are detailed below. This information is critical for a range of applications, from experimental design to formulation development.

PropertyValue
Molecular Formula C22H27N5O4S[1][2]
Molecular Weight 457.55 g/mol [2][3][4]
CAS Number 2192215-81-7[1][3][4]

Chemical Structure and Signaling

This compound is an orally active and selective Janus kinase 3 (JAK3) inhibitor. Its mechanism of action involves the inhibition of signaling pathways crucial for immune cell activation and proliferation.

To illustrate the logical relationship of the compound's components, the following diagram breaks down this compound into its constituent active moiety and salt form.

G A This compound B Ritlecitinib (Active Moiety) C15H19N5O A->B contains C p-Toluenesulfonic Acid (Tosylate) C7H8O3S A->C contains

Decomposition of this compound.

References

Ritlecitinib tosylate discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Ritlecitinib Tosylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4] Developed by Pfizer, it has received regulatory approval in the United States, Japan, and the European Union for the treatment of severe alopecia areata in adults and adolescents (12 years and older).[3][4][5][6][7] Its unique mechanism of action, which selectively targets pathways implicated in the pathogenesis of several autoimmune diseases, has prompted further investigation into its efficacy for other conditions, including vitiligo, Crohn's disease, and ulcerative colitis.[2][3][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and safety profile of ritlecitinib.

Introduction: Targeting Autoimmunity through Kinase Inhibition

Autoimmune diseases like alopecia areata, vitiligo, and inflammatory bowel disease are characterized by a dysregulated immune response leading to tissue damage.[9][10] A key signaling cascade implicated in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which transmits signals for numerous pro-inflammatory cytokines.[9] Specifically, cytokines that utilize the common gamma chain (γc) receptor, such as IL-2, IL-7, IL-15, and IL-21, signal through JAK3.[11][12] This makes JAK3 a compelling target for therapeutic intervention in autoimmune disorders.

Ritlecitinib was developed as a highly selective inhibitor of JAK3.[1][8] Uniquely, it also inhibits members of the TEC kinase family, which are involved in the signaling of immune receptors and the cytolytic activity of T cells.[2][9][13][14] This dual inhibition of JAK3 and TEC kinases offers a targeted approach to modulate the immune response implicated in alopecia areata and other autoimmune conditions.[4][9]

Discovery and Preclinical Development

The discovery of ritlecitinib stemmed from a focused effort to develop a highly selective JAK3 inhibitor to minimize off-target effects associated with less selective pan-JAK inhibitors, such as impacts on hematopoiesis (JAK2) or broader cytokine signaling (JAK1).[12]

Mechanism of Selective Inhibition

Ritlecitinib's high selectivity for JAK3 is achieved through its unique covalent binding mechanism.[8][9] It irreversibly binds to a cysteine residue at position 909 (Cys-909) within the ATP-binding site of JAK3.[3][8][9] This cysteine residue is not present in other JAK family members (JAK1, JAK2, TYK2), which have a serine at the equivalent position, thus conferring high selectivity.[3][8] This irreversible covalent bond provides durable target inhibition. Several kinases in the TEC family also possess a cysteine at a position equivalent to Cys-909 in JAK3, which explains ritlecitinib's dual activity.[9]

In Vitro Pharmacology

In vitro studies confirmed ritlecitinib's potent and selective inhibition of JAK3. The half-maximal inhibitory concentration (IC50) for JAK3 was determined to be 33.1 nM.[3][15] The dual activity against the TEC kinase family is believed to contribute to its therapeutic effect by blocking both cytokine signaling and the cytolytic activity of T cells.[9]

Kinase TargetIC50 (nM)Source
JAK3 33.1[3][15]

Mechanism of Action Signaling Pathway

Ritlecitinib exerts its therapeutic effect by blocking downstream signaling of key immune pathways. In alopecia areata, CD8+ NKG2D+ T cells attack hair follicles, a process driven by cytokines like IFN-γ and IL-15 which activate the JAK/STAT pathway.[9] By irreversibly inhibiting JAK3, ritlecitinib blocks the signaling of γc cytokines (IL-2, IL-7, IL-9, IL-15, IL-21).[11] Simultaneously, its inhibition of TEC family kinases impedes T-cell receptor signaling and the cytolytic function of immune cells.[2][9][11][13][14] This dual mechanism reduces the inflammatory infiltrate around the hair follicle, allowing for hair regrowth.

Ritlecitinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor γc Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates TCR T-Cell Receptor (TCR) TEC TEC Kinases TCR->TEC Activates Cytokine Cytokines (e.g., IL-15) Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates Gene Gene Transcription (Inflammation) TEC->Gene Downstream Signaling STAT_P p-STAT STAT->STAT_P STAT_P->Gene Dimerizes & Translocates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits (Cys-909) Ritlecitinib->TEC Inhibits Ritlecitinib_Development cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Discovery Discovery & Target ID InVitro In Vitro Assays (IC50, Selectivity) Discovery->InVitro InVivo In Vivo Animal Models InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Dose-Ranging & Efficacy) - Alopecia Areata (ALLEGRO-2a) - Vitiligo, RA, CD Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) - Alopecia Areata (ALLEGRO-2b/3) - Long-Term Extension (ALLEGRO-LT) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA, etc.) Phase3->Approval

References

Ritlecitinib Tosylate: An In-depth Technical Guide to In Vitro Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate is a novel, orally bioavailable, covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its unique dual-inhibitory mechanism offers a targeted approach for the treatment of autoimmune diseases, including alopecia areata. This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of ritlecitinib, detailing its mechanism of action, inhibitory potency, and effects on downstream signaling pathways. The information presented herein is intended to support further research and development efforts in the field of kinase inhibition.

Mechanism of Action

Ritlecitinib acts as an irreversible, covalent inhibitor of JAK3 and the TEC family of kinases.[1] This targeted inhibition is achieved through the formation of a covalent bond with a non-catalytic cysteine residue (Cys-909 in JAK3) present in the ATP-binding site of these kinases. This specific interaction leads to a highly selective and durable inhibition of enzymatic activity. The irreversible nature of this binding contributes to the prolonged pharmacodynamic effect of the compound.

Signaling Pathway Inhibition:

Ritlecitinib's therapeutic potential stems from its ability to modulate key signaling pathways involved in immune cell activation and function.

  • JAK3 Inhibition: By inhibiting JAK3, ritlecitinib effectively blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21. This disruption of the JAK-STAT pathway prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of genes involved in lymphocyte proliferation, differentiation, and survival.

  • TEC Family Kinase Inhibition: Ritlecitinib also targets members of the TEC family of non-receptor tyrosine kinases, such as Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), and TEC. These kinases are essential components of T-cell and B-cell receptor signaling pathways. Inhibition of TEC family kinases by ritlecitinib leads to the suppression of T-cell and B-cell activation, further contributing to its immunomodulatory effects.

Below is a diagram illustrating the dual inhibitory mechanism of ritlecitinib on the JAK3-STAT and TEC kinase signaling pathways.

Ritlecitinib's Dual Inhibition of JAK3 and TEC Kinase Signaling cluster_jak JAK-STAT Pathway cluster_tec TEC Kinase Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates Nucleus_JAK Nucleus STAT->Nucleus_JAK Translocates Gene Transcription_JAK Gene Transcription Nucleus_JAK->Gene Transcription_JAK Antigen Receptor TCR/BCR TEC Kinase TEC Family Kinase (e.g., ITK, BTK) Antigen Receptor->TEC Kinase Activates Downstream Signaling Downstream Effectors TEC Kinase->Downstream Signaling Activates Cellular Response Cell Activation & Proliferation Downstream Signaling->Cellular Response Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Kinase Inhibits LanthaScreen Kinase Binding Assay Workflow Start Start Prepare Reagents Prepare serial dilutions of Ritlecitinib and kinase/antibody/tracer solutions Start->Prepare Reagents Dispense Dispense Ritlecitinib and kinase/antibody/tracer solutions into 384-well plate Prepare Reagents->Dispense Incubate Incubate at room temperature for 1 hour in the dark Dispense->Incubate Read Plate Read TR-FRET signal on a compatible plate reader Incubate->Read Plate Analyze Data Calculate emission ratio and determine IC50 values Read Plate->Analyze Data End End Analyze Data->End Phospho-Flow Cytometry Workflow Start Start Prepare Cells Isolate PBMCs or use whole blood Start->Prepare Cells Pre-incubate Pre-incubate cells with serial dilutions of Ritlecitinib Prepare Cells->Pre-incubate Stimulate Stimulate with cytokine (e.g., IL-2) Pre-incubate->Stimulate Fix and Permeabilize Fix and permeabilize cells Stimulate->Fix and Permeabilize Stain Stain with fluorescently labeled antibodies for cell surface markers and phospho-STAT Fix and Permeabilize->Stain Acquire Data Acquire data on a flow cytometer Stain->Acquire Data Analyze Data Gate on cell populations and quantify pSTAT MFI to determine IC50 Acquire Data->Analyze Data End End Analyze Data->End

References

Ritlecitinib Tosylate Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, marketed as LITFULO®, is an orally administered kinase inhibitor approved for the treatment of severe alopecia areata.[1][2][3][4] Its therapeutic efficacy stems from its unique and highly selective mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[5][6] This technical guide provides a comprehensive overview of the selectivity profile of ritlecitinib tosylate, detailing its molecular interactions, quantitative inhibition data, and the experimental methodologies used to elucidate its specific activity.

Mechanism of Action and Selectivity

Ritlecitinib's remarkable selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is conferred by its covalent, irreversible binding mechanism.[1][7] The inhibitor targets a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1][8] This cysteine is notably absent in the corresponding positions of other JAK isoforms, where a serine residue is present, thus preventing covalent bond formation and conferring high selectivity.[1]

In addition to its potent inhibition of JAK3, ritlecitinib also demonstrates inhibitory activity against the TEC family of kinases. This is due to the presence of a conserved cysteine residue in the equivalent position to Cys-909 of JAK3 within the active sites of TEC kinases.[1] This dual inhibition of JAK3 and TEC family kinases is believed to be crucial for its therapeutic effect in alopecia areata by modulating cytokine signaling and the cytolytic activity of T cells.[5]

Quantitative Selectivity Profile

The inhibitory activity of ritlecitinib has been quantified against a panel of kinases, demonstrating its high potency and selectivity for JAK3 and the TEC family. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Ritlecitinib IC50 Values for JAK Family Kinases

KinaseIC50 (nM)Assay Conditions
JAK333.1In vitro kinase assay
JAK1> 10,000In vitro kinase assay
JAK2> 10,000In vitro kinase assay
TYK2> 10,000In vitro kinase assay

Data sourced from multiple in vitro studies.[1][7]

Table 2: Ritlecitinib IC50 Values for TEC Family Kinases

KinaseIC50 (nM)
RLK (TXK)155
ITK395
TEC403
BTK404
BMX666

Data sourced from in vitro kinase assays.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and functional effects of ritlecitinib.

In Vitro Kinase Inhibition Assays

1. Caliper Mobility Shift Assay (MSA)

This assay is a high-throughput method used to measure kinase activity by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

  • Principle: A microfluidic chip is used to separate the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio. The extent of phosphorylation is quantified by measuring the fluorescence intensity of the product and substrate peaks.

  • General Protocol:

    • Reaction Setup: Recombinant human kinase (e.g., JAK3, TEC family kinases) is incubated with a fluorescently labeled peptide substrate and varying concentrations of ritlecitinib in a kinase reaction buffer (typically containing HEPES, MgCl2, Brij-35, and DTT).

    • ATP Concentration: Assays are often performed at both the ATP concentration equivalent to the Michaelis-Menten constant (Km) for each specific kinase and at a higher, saturating concentration (e.g., 1 mM) to assess the mode of inhibition.

    • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at room temperature, the reaction is stopped by the addition of a termination buffer containing EDTA.

    • Data Acquisition: The reaction mixture is then introduced into the microfluidic chip of a Caliper LabChip instrument. The substrate and product are separated by electrophoresis and detected by fluorescence.

    • Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the ritlecitinib concentration.

Cellular Assays

1. Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

This assay assesses the functional inhibition of JAK3-dependent signaling pathways in a cellular context.

  • Principle: JAK3 is a key mediator of signaling downstream of common gamma-chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-15, and IL-21, leading to the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[9] Ritlecitinib's inhibition of JAK3 prevents this phosphorylation, which can be quantified using flow cytometry with a phospho-specific antibody.[10]

  • General Protocol:

    • Cell Stimulation: Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-incubated with varying concentrations of ritlecitinib. The cells are then stimulated with a γc cytokine, typically recombinant human IL-15, to induce JAK3-mediated STAT5 phosphorylation.[11]

    • Fixation and Permeabilization: Following stimulation, red blood cells are lysed (in the case of whole blood), and the remaining leukocytes are fixed with a formaldehyde-based buffer to preserve the phosphorylation state of STAT5. Subsequently, the cells are permeabilized, often with methanol, to allow intracellular antibody staining.

    • Antibody Staining: The permeabilized cells are stained with a cocktail of fluorescently labeled antibodies. This typically includes an antibody specific for phosphorylated STAT5 (pY694) and cell surface markers to identify specific lymphocyte populations (e.g., CD3 for T-cells, CD4 for helper T-cells).

    • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. A gating strategy is employed to first identify the lymphocyte population of interest based on forward and side scatter, followed by gating on specific cell subsets (e.g., CD4+ T-cells).[5][12] The median fluorescence intensity (MFI) of the pSTAT5 signal within the target cell population is measured.

    • Data Analysis: The percent inhibition of STAT5 phosphorylation is calculated for each ritlecitinib concentration relative to the stimulated control, and IC50 values are determined.

2. B-Cell Activation Assay (CD69 Upregulation)

This assay evaluates the functional inhibition of TEC family kinases, particularly Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor (BCR) signaling.

  • Principle: Cross-linking of the BCR on B-cells, for example with an anti-IgD antibody, triggers a signaling cascade that is dependent on BTK and other TEC family kinases.[13] This activation leads to the rapid upregulation of cell surface markers, including CD69.[11][14] Ritlecitinib's inhibition of BTK blocks this activation, preventing the upregulation of CD69.

  • General Protocol:

    • B-Cell Stimulation: Isolated human B-cells or whole blood are pre-incubated with a range of ritlecitinib concentrations. The cells are then stimulated with an anti-IgD antibody to activate the B-cell receptor signaling pathway.[11][13]

    • Cell Surface Staining: After a short incubation period, the cells are stained with a panel of fluorescently labeled antibodies, including an anti-CD69 antibody and a B-cell specific marker such as CD19.

    • Flow Cytometry Analysis: The samples are analyzed by flow cytometry. A gating strategy is used to identify the B-cell population (CD19+) and then to quantify the percentage of CD69-positive cells and the MFI of CD69 expression within this population.

    • Data Analysis: The inhibition of CD69 upregulation is determined for each ritlecitinib concentration, and IC50 values are calculated.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway Inhibition by Ritlecitinib

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p1 p2 Cytokine γc Cytokine (e.g., IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition STAT5_dimer STAT5 Dimer DNA DNA STAT5_dimer->DNA Translocation STAT5->STAT5_dimer Dimerization Gene_Expression Gene Expression (Inflammation, T-cell proliferation) DNA->Gene_Expression Transcription

Caption: Ritlecitinib inhibits JAK3-mediated STAT5 phosphorylation.

TEC Kinase Signaling Pathway Inhibition by Ritlecitinib

TEC_Kinase_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) TEC_Kinase TEC Family Kinase (e.g., BTK) BCR->TEC_Kinase Activation Antigen Antigen Antigen->BCR Signaling_Cascade Downstream Signaling Cascade TEC_Kinase->Signaling_Cascade Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Irreversible Inhibition Cellular_Response Cellular Response (e.g., B-cell activation, proliferation) Signaling_Cascade->Cellular_Response

Caption: Ritlecitinib blocks TEC kinase-dependent B-cell activation.

Experimental Workflow for pSTAT5 Inhibition Assay

pSTAT5_Workflow start Whole Blood or PBMCs incubation Incubate with Ritlecitinib start->incubation stimulation Stimulate with IL-15 incubation->stimulation fix_perm Fix and Permeabilize Cells stimulation->fix_perm staining Stain with Anti-pSTAT5 and Cell Surface Markers fix_perm->staining analysis Flow Cytometry Analysis staining->analysis end Determine IC50 analysis->end

Caption: Workflow for assessing JAK3 inhibition via pSTAT5.

Conclusion

This compound exhibits a highly selective and potent inhibitory profile against JAK3 and the TEC family of kinases. This selectivity is driven by its unique covalent irreversible binding mechanism, which targets a specific cysteine residue present in these kinases. The quantitative data derived from both enzymatic and cellular assays consistently demonstrate its preferential activity, with minimal to no inhibition of other JAK family members. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of ritlecitinib's mechanism of action and its therapeutic potential in various autoimmune and inflammatory conditions.

References

Ritlecitinib Tosylate's Binding Kinetics to JAK3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of ritlecitinib tosylate to Janus kinase 3 (JAK3). Ritlecitinib is a first-in-class, orally administered kinase inhibitor, distinguished by its dual, irreversible inhibition of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3] Its high selectivity for JAK3 is pivotal to its mechanism of action in treating severe alopecia areata, an autoimmune condition where JAK3-mediated signaling is implicated in the pathogenesis.[1][2][4] This document details the quantitative kinetic parameters, the experimental methodologies used to determine them, and the signaling pathways involved.

Mechanism of Action: Covalent and Irreversible Inhibition

Ritlecitinib's selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) is attributed to its unique covalent binding mechanism.[2] It irreversibly binds to a specific cysteine residue, Cys-909, located in the ATP-binding site of the JAK3 kinase domain.[1][2] This cysteine is not present in the other JAK isoforms, which have a serine at the equivalent position, thus forming the basis for ritlecitinib's high selectivity.[1][5] The inhibitor initially forms a non-covalent bond within the ATP pocket, followed by the formation of a permanent, covalent bond, thereby irreversibly inactivating the enzyme.[3][6]

cluster_0 JAK3 ATP-Binding Pocket JAK3_Inactive JAK3 (Active Site) Cys909 Cys-909 NonCovalent Reversible Non-covalent Complex (E•I) JAK3_Inactive->NonCovalent Initial Binding Ritlecitinib Ritlecitinib Ritlecitinib->NonCovalent Ki Covalent Irreversible Covalent Complex (E-I) NonCovalent->Covalent kinact

Figure 1: Ritlecitinib's two-step irreversible binding to JAK3.

Quantitative Binding Kinetics Data

Ritlecitinib's interaction with JAK3 is characterized by a weak initial binding affinity (micromolar Ki) but a rapid rate of inactivation (kinact), resulting in potent biochemical activity (nanomolar IC50).[2] This kinetic profile underscores the importance of evaluating the second-order rate constant (kinact/Ki) for covalent inhibitors, rather than IC50 values alone.[7]

Table 1: In Vitro Biochemical Inhibition Data

Parameter Target Kinase Value Conditions Source(s)
IC50 JAK3 33.1 nM In vitro kinase assay, 1 mM ATP [8][9][10]
JAK1 >10,000 nM In vitro kinase assay, 1 mM ATP [8][9][11]
JAK2 >10,000 nM In vitro kinase assay, 1 mM ATP [8][9]
TYK2 >10,000 nM In vitro kinase assay, 1 mM ATP [8][9][11]
Ki JAK3 6.31 µM - [2]
ITK 0.0269 µM - [2]
k_inact JAK3 2.32 s⁻¹ - [2]

| | ITK | 0.000144 s⁻¹ | - |[2] |

Table 2: Cellular and Whole Blood Inhibition Data

Parameter Measurement Cytokine Stimulant Value Source(s)
IC50 STAT5 Phosphorylation IL-2 244 nM [9][11]
STAT6 Phosphorylation IL-4 340 nM [11][12]
STAT5 Phosphorylation IL-7 407 nM [9][11]
STAT5 Phosphorylation IL-15 266 nM [11][12]

| | STAT3 Phosphorylation | IL-21 | 355 nM |[9][11] |

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling that governs immune cell function.[13] JAK3 specifically associates with the common gamma chain (γc) of cytokine receptors, which are essential for lymphocyte development and function.[13][14] Upon cytokine binding (e.g., IL-2, IL-15), JAK1 and JAK3 are brought into proximity, leading to their activation and the subsequent phosphorylation and activation of STAT proteins.[2] Activated STATs then translocate to the nucleus to regulate gene expression. Ritlecitinib's inhibition of JAK3 blocks this cascade, thereby suppressing the signaling of γc cytokines.[3][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor γc Cytokine Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Cytokine Cytokine (e.g., IL-2, IL-15) Cytokine->Receptor 1. Binding Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition Gene Gene Expression Nucleus->Gene 6. Transcription

Figure 2: Ritlecitinib's inhibition of the JAK3-STAT signaling pathway.

Experimental Protocols

Determining the binding kinetics of a covalent inhibitor like ritlecitinib requires specialized assays that can measure time-dependent inhibition.

This assay measures the rate of irreversible inactivation of JAK3 by ritlecitinib. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay, which continuously monitors ADP production.[9]

Protocol Outline:

  • Enzyme & Inhibitor Pre-incubation: Recombinant human JAK3 enzyme is incubated with varying concentrations of ritlecitinib in an assay buffer for different time intervals. This step allows for the time-dependent covalent modification to occur.

  • Reaction Initiation: The kinase reaction is initiated by adding a substrate peptide and a high concentration of ATP (e.g., 1 mM, to mimic physiological conditions).[10]

  • Detection: The rate of ADP production is measured spectrophotometrically by monitoring the decrease in NADH absorbance at 340 nm in the coupled PK/LDH system.[9]

  • Data Analysis: The observed rate constants of inactivation (k_obs) are plotted against the inhibitor concentration. The data are then fitted to the equation for irreversible inhibition to determine the individual kinetic parameters Ki (initial binding constant) and k_inact (maximal rate of inactivation).[2]

This assay assesses the functional consequence of JAK3 inhibition within a cellular context. It typically uses peripheral blood mononuclear cells (PBMCs) or human whole blood and measures the inhibition of cytokine-induced STAT phosphorylation via flow cytometry.[10][11]

Protocol Outline:

  • Cell Treatment: Isolated PBMCs or whole blood samples are treated with a dilution series of ritlecitinib for a fixed period.

  • Cytokine Stimulation: The cells are then stimulated with a specific γc cytokine (e.g., IL-15) to activate the JAK3 pathway.

  • Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state and then permeabilized to allow antibody entry.

  • Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5).

  • Flow Cytometry: The fluorescence intensity of individual cells is measured by flow cytometry. The reduction in the pSTAT signal in ritlecitinib-treated cells compared to controls is used to calculate IC50 values.[15]

cluster_prep cluster_reaction Time-Dependent Inhibition cluster_measurement Kinase Activity Measurement cluster_analysis A1 Prepare Recombinant JAK3 Enzyme B Pre-incubate JAK3 + Ritlecitinib (Varying Times & Concentrations) A1->B A2 Prepare Ritlecitinib Dilution Series A2->B C Initiate Reaction (Add Substrate + ATP) B->C t = time_point D Measure Enzyme Activity (e.g., ADP Production) C->D E Plot k_obs vs. [Inhibitor] D->E F Calculate kinact and Ki E->F

Figure 3: General workflow for determining covalent kinase inhibitor kinetics.

References

A Technical Guide to the Preclinical Pharmacology of Ritlecitinib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, marketed as Litfulo™, is a kinase inhibitor developed for the treatment of severe alopecia areata in adults and adolescents aged 12 and older.[1][2][3][4] It represents a targeted therapeutic approach, functioning as a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][5][6] This document provides an in-depth overview of the preclinical pharmacology of ritlecitinib, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and safety pharmacology, supported by experimental methodologies and quantitative data.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases

Ritlecitinib's therapeutic effect is derived from its unique ability to irreversibly inhibit two key signaling pathways involved in immune cell function.[7][8][9]

  • JAK3 Inhibition: Ritlecitinib demonstrates high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2).[5][10][11] This selectivity is achieved through the formation of a covalent bond with a specific cysteine residue (Cys-909) located in the ATP-binding site of JAK3.[1][5][10] This residue is replaced by a serine in other JAK isoforms, preventing similar covalent binding and conferring high selectivity.[5][10] By inhibiting JAK3, ritlecitinib effectively blocks signaling from common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for the proliferation and differentiation of lymphocytes.[12][13][14] This blockade leads to the inhibition of the downstream Signal Transducer and Activator of Transcription (STAT) phosphorylation cascade.[7][12]

  • TEC Kinase Family Inhibition: Ritlecitinib also inhibits members of the TEC kinase family, which includes Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), and TEC.[12][13] These kinases possess a cysteine residue in a position analogous to Cys-909 in JAK3, making them susceptible to irreversible inhibition by ritlecitinib.[1][12] TEC kinases are critical components of the signaling pathways downstream of immune receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[5][12] Inhibition of these kinases impairs the cytolytic activity of CD8+ T cells and Natural Killer (NK) cells, which are implicated in the autoimmune attack on hair follicles in alopecia areata.[1][5][11]

The dual inhibition of JAK3 and TEC kinases allows ritlecitinib to modulate both cytokine signaling and the cytotoxic functions of key immune cells involved in the pathogenesis of alopecia areata.[1][5]

JAK_STAT_Pathway_Inhibition Ritlecitinib's Inhibition of the JAK-STAT Pathway cluster_cell cluster_nucleus Nucleus Cytokine γc Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation Gene Gene Transcription (Lymphocyte Proliferation) STAT->Gene Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition

A diagram illustrating Ritlecitinib's inhibition of the JAK-STAT pathway.

TEC_Kinase_Pathway_Inhibition Ritlecitinib's Inhibition of the TEC Kinase Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) ITK ITK (TEC Kinase) TCR->ITK Activation Downstream Downstream Signaling (e.g., PLCγ1) ITK->Downstream Effect Cellular Effects (Cytotoxicity, Cytokine Release) Downstream->Effect Ritlecitinib Ritlecitinib Ritlecitinib->ITK Irreversible Inhibition

A diagram illustrating Ritlecitinib's inhibition of the TEC kinase pathway.

In Vitro Pharmacology

The specific activity and selectivity of ritlecitinib were characterized through a series of in vitro assays.

Kinase Selectivity

Ritlecitinib's inhibitory activity was quantified against recombinant human JAK family kinases. The results demonstrate a profound selectivity for JAK3.

Table 1: Ritlecitinib Kinase Inhibitory Potency

Kinase Target IC₅₀ (nM)
JAK3 33.1
JAK1 >10,000
JAK2 >10,000
TYK2 >10,000

Data sourced from multiple studies.[5][10][11]

The half-maximal inhibitory concentration (IC₅₀) values were determined using recombinant human kinases. In a typical protocol, varying concentrations of ritlecitinib were incubated with a specific purified kinase (e.g., JAK3) and a corresponding peptide substrate in the presence of adenosine triphosphate (ATP). The kinase activity, measured by the rate of substrate phosphorylation, was quantified. IC₅₀ values were then calculated by fitting the concentration-response data to a four-parameter logistic curve.

Cellular Activity

The functional consequence of JAK3 inhibition was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in human cell-based assays.

Table 2: Ritlecitinib Inhibition of STAT Phosphorylation

Cytokine Stimulant Phosphorylated Target IC₅₀ (nM)
IL-2 STAT5 244
IL-4 STAT5 340
IL-7 STAT5 407
IL-15 STAT5 266
IL-21 STAT3 355

Data sourced from a 2022 study.[10]

The cellular potency of ritlecitinib was evaluated in human whole blood or isolated peripheral blood mononuclear cells (PBMCs). Cells were pre-incubated with a range of ritlecitinib concentrations before being stimulated with a specific cytokine (e.g., IL-2, IL-15) to induce the JAK-STAT pathway. Following stimulation, the cells were fixed and permeabilized. The levels of phosphorylated STAT proteins (pSTAT) were then quantified using flow cytometry with fluorescently-labeled antibodies specific to the pSTAT of interest. The resulting data were used to determine the IC₅₀ values for the inhibition of STAT phosphorylation.[12]

STAT_Phosphorylation_Workflow Experimental Workflow for STAT Phosphorylation Assay A 1. Isolate Immune Cells (e.g., PBMCs) B 2. Pre-incubate with Varying Ritlecitinib Concentrations A->B C 3. Stimulate with Specific Cytokine (e.g., IL-2) B->C D 4. Fix, Permeabilize, & Stain with anti-pSTAT Antibody C->D E 5. Quantify pSTAT by Flow Cytometry D->E F 6. Calculate IC50 Value E->F Therapeutic_Logic_Model Logic Model for Ritlecitinib's Therapeutic Effect in Alopecia Areata A Ritlecitinib Administration B Irreversible Inhibition of JAK3 and TEC Kinases A->B C Reduced Proliferation & Activity of Lymphocytes and NK Cells B->C D Decreased IFN-γ Signaling & CD8+ T-Cell-Mediated Attack on Hair Follicles C->D E Resolution of Follicular Inflammation D->E F Hair Regrowth E->F

References

Methodological & Application

Ritlecitinib Tosylate In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib tosylate is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2][3][4] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of Ritlecitinib. The included methodologies cover enzymatic assays for direct kinase inhibition and cell-based assays to assess downstream signaling effects. Quantitative data from published studies are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Ritlecitinib is an orally bioavailable kinase inhibitor that covalently binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, leading to its irreversible inhibition.[3][5] This unique cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), conferring high selectivity for JAK3.[5][6] Ritlecitinib also inhibits members of the TEC kinase family, which possess a corresponding cysteine residue.[5][6] The dual inhibition of JAK3 and TEC kinases modulates downstream signaling pathways involved in the pathogenesis of autoimmune diseases like alopecia areata.[3][6][7] In vitro characterization of Ritlecitinib's potency and selectivity is crucial for understanding its mechanism of action and for the development of novel therapeutics.

Data Presentation

Table 1: Ritlecitinib In Vitro Biochemical Potency
Target KinaseIC50 (nM)Assay TypeNotes
JAK333.1[5]EnzymaticHighly potent and selective against JAK3.
JAK1>10,000[5][6]EnzymaticDemonstrates high selectivity over other JAKs.
JAK2>10,000[5][6]Enzymatic
TYK2>10,000[5][6]Enzymatic
RLK (TXK)155[5][8]EnzymaticPotent inhibition of TEC family kinases.
ITK395[5][8]Enzymatic
TEC403[5][8]Enzymatic
BTK404[5][8]Enzymatic
BMX666[5][8]Enzymatic
Table 2: Ritlecitinib In Vitro Cellular Activity
AssayCell TypeStimulantMeasured EndpointIC50 (nM)
IL-2 induced STAT5 phosphorylationHuman whole bloodIL-2pSTAT5155[5]
IL-4 induced STAT5 phosphorylationHuman whole bloodIL-4pSTAT5395[5]
IL-7 induced STAT5 phosphorylationHuman whole bloodIL-7pSTAT5403[5]
IL-15 induced STAT5 phosphorylationHuman whole bloodIL-15pSTAT5404[5]
IL-21 induced STAT phosphorylationHuman whole bloodIL-21pSTAT666[5]
B-cell receptor (BCR) signalingB-cellsanti-IgDCD69 expressionNot explicitly stated, but inhibition is documented[9][10]

Signaling Pathway

Ritlecitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc family) JAK3 JAK3 Cytokine_Receptor->JAK3 Activation BCR B-Cell Receptor (BCR) TEC_Kinase TEC Family Kinase (e.g., BTK, ITK) BCR->TEC_Kinase Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Inflammation, Cell Proliferation) pSTAT->Gene_Expression Nuclear Translocation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition Ritlecitinib->TEC_Kinase Irreversible Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding

Caption: Ritlecitinib inhibits JAK3 and TEC family kinases.

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay (Biochemical)

This protocol is adapted from generic kinase assay methodologies and tailored for the evaluation of Ritlecitinib's irreversible inhibition of JAK3.

Objective: To determine the IC50 of Ritlecitinib against purified JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound, serially diluted

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well plates

  • Plate reader capable of luminescence detection

Workflow Diagram:

JAK3_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Ritlecitinib) start->prepare_reagents pre_incubation Pre-incubate JAK3 with Ritlecitinib (to allow for covalent bond formation) prepare_reagents->pre_incubation initiate_reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) pre_incubation->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Detect ADP (Using ADP-Glo™ Reagent) incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for JAK3 biochemical inhibition assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix of JAK3 enzyme in kinase buffer. Prepare a master mix of substrate and ATP in kinase buffer.

  • Pre-incubation (Crucial for Irreversible Inhibitors): In a 384-well plate, add the diluted Ritlecitinib or vehicle control. Add the JAK3 enzyme solution. Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent binding of Ritlecitinib to the enzyme.

  • Kinase Reaction Initiation: Add the ATP/substrate master mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of Ritlecitinib concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol outlines a method to assess the functional consequence of JAK3 inhibition by Ritlecitinib in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by Ritlecitinib in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs or whole blood

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Recombinant human IL-2, IL-7, or IL-15

  • This compound, serially diluted

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (pY694)

  • Flow cytometer

Workflow Diagram:

pSTAT_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs treat_cells Treat Cells with Ritlecitinib isolate_pbmcs->treat_cells stimulate_cells Stimulate with Cytokine (e.g., IL-2) treat_cells->stimulate_cells fix_perm Fix and Permeabilize Cells stimulate_cells->fix_perm stain_cells Stain with Fluorescent Antibodies (anti-CD3, anti-CD4, anti-pSTAT5) fix_perm->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze pSTAT5 in T-cell Subsets acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cellular pSTAT5 flow cytometry assay.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI + 10% FBS.

  • Inhibitor Treatment: Plate the PBMCs and add serial dilutions of Ritlecitinib or vehicle control. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2) to the cells at a pre-determined optimal concentration. Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize them by adding a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer). Incubate for 30 minutes on ice.

  • Antibody Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-pSTAT5) for 30-60 minutes at 4°C in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on CD3+CD4+ T-helper cells and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percent inhibition of pSTAT5 MFI at each Ritlecitinib concentration relative to the cytokine-stimulated control.

B-Cell Activation Assay (Flow Cytometry)

This protocol is for assessing the inhibitory effect of Ritlecitinib on TEC kinase-mediated B-cell activation.

Objective: To measure the inhibition of B-cell receptor (BCR)-induced CD69 expression by Ritlecitinib.

Materials:

  • Freshly isolated human PBMCs

  • RPMI 1640 medium + 10% FBS

  • Anti-IgD antibody (to crosslink and activate the BCR)

  • This compound, serially diluted

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and prepare PBMCs as described in the pSTAT assay.

  • Inhibitor Treatment: Plate the PBMCs and add serial dilutions of Ritlecitinib or vehicle control. Incubate for 1-2 hours at 37°C.

  • BCR Stimulation: Add anti-IgD antibody to the cells to stimulate BCR signaling. Incubate for 18-24 hours at 37°C.

  • Antibody Staining: Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD69) for 30 minutes at 4°C in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19+ B-cell population and quantify the percentage of CD69+ cells or the MFI of CD69. Determine the inhibitory effect of Ritlecitinib on BCR-induced B-cell activation.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound. The biochemical assays confirm its potent and selective irreversible inhibition of JAK3 and TEC family kinases. The cellular assays demonstrate its functional activity in blocking key downstream signaling events in immune cells. These methodologies are essential for the preclinical characterization of Ritlecitinib and can be adapted for the screening and development of other novel kinase inhibitors.

References

Ritlecitinib Tosylate: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, marketed as LITFULO®, is a kinase inhibitor that irreversibly targets Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] Its dual mechanism of action allows it to modulate downstream signaling pathways involved in inflammation and immune responses, making it a significant compound in the study and treatment of autoimmune diseases such as alopecia areata.[3][4][5] Ritlecitinib blocks the adenosine triphosphate (ATP) binding site of these kinases, leading to the inhibition of cytokine-induced STAT phosphorylation and signaling of immune receptors.[1][4]

These application notes provide an overview of the effective concentrations of Ritlecitinib tosylate in various cell-based assays and detailed protocols for key experiments to assess its biological activity.

Mechanism of Action

Ritlecitinib selectively and irreversibly inhibits JAK3 and the TEC family of kinases.[6] This dual inhibition is significant because JAK3 is crucial for signaling pathways of several cytokines involved in lymphocyte function and homeostasis, while the TEC kinase family plays a key role in the signaling of immune cell receptors, including the B cell receptor (BCR) and T cell receptor (TCR).[3][4] By inhibiting these kinases, Ritlecitinib effectively dampens the inflammatory cascade implicated in autoimmune disorders.

Ritlecitinib_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates TCR_BCR TCR / BCR TEC_Kinase TEC Kinase TCR_BCR->TEC_Kinase Activates STAT STAT JAK3->STAT Phosphorylates Downstream_Signaling Downstream Signaling TEC_Kinase->Downstream_Signaling Activates Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) STAT->Gene_Transcription Translocates to Nucleus Downstream_Signaling->Gene_Transcription Influences Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits Ritlecitinib->TEC_Kinase Irreversibly Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds Antigen Antigen Antigen->TCR_BCR Binds

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Data Presentation: Effective Concentrations in Cell-Based Assays

The following tables summarize the reported in vitro inhibitory concentrations of this compound across various assays and cell types.

Table 1: Kinase Inhibition

Target KinaseIC₅₀ (nM)Assay Conditions
JAK333.1In vitro kinase assay[3][7]
JAK1>10,000In vitro kinase assay[3]
JAK2>10,000In vitro kinase assay[3]
TYK2>10,000In vitro kinase assay[3]
RLK (TEC family)155In vitro kinase assay[3]
ITK (TEC family)395In vitro kinase assay[3]
TEC (TEC family)403In vitro kinase assay[3]
BTK (TEC family)404In vitro kinase assay[3]
BMX (TEC family)666In vitro kinase assay[3]

Table 2: Inhibition of STAT Phosphorylation

Cytokine StimulantPhosphorylated STATCell TypeIC₅₀ (nM)
IL-2STAT5Human Whole Blood244[7]
IL-4STAT6Human Whole Blood340[7]
IL-7STAT5Human Whole Blood407[7]
IL-15STAT5Human Whole Blood266[7]
IL-21STAT3Human Whole Blood355[7]
IL-15STAT5Peripheral Blood Mononuclear Cells (PBMCs)51[7]

Table 3: Functional Cell-Based Assays

AssayCell TypeEndpointIC₅₀ (nM)
Cytotoxic Degranulation (CD107a expression)Activated CD8+ T cellsCD107a surface expression210[8]
Cytotoxic Degranulation (CD107a expression)Natural Killer (NK) cellsCD107a surface expression509[8]
IFNγ ProductionActivated CD8+ T cells and NK cellsIFNγ levels188[8]
Th1 Cell DifferentiationNot specifiedInhibition of differentiation30[7]
Th17 Cell DifferentiationNot specifiedInhibition of differentiation167[7]

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC₅₀ of Ritlecitinib against a specific kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Ritlecitinib Prepare Ritlecitinib Dilution Series Mix Mix Ritlecitinib, Kinase, Substrate, and ATP Prep_Ritlecitinib->Mix Prep_Kinase Prepare Kinase Solution Prep_Kinase->Mix Prep_Substrate Prepare Substrate & ATP Solution Prep_Substrate->Mix Incubate Incubate at Room Temperature Mix->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Signal Read Luminescence/Fluorescence Add_Detection_Reagent->Read_Signal Analyze_Data Analyze Data and Determine IC50 Read_Signal->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant target kinase (e.g., JAK3, TEC)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the desired final assay concentrations (e.g., 10 µM to 100 pM).

  • Assay Plate Preparation: Add a small volume (e.g., 250 nL) of the diluted Ritlecitinib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a master mix containing the recombinant kinase in the appropriate assay buffer. b. Add the kinase solution to the wells containing the compound. c. Prepare a solution of the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase. d. Initiate the kinase reaction by adding the substrate/ATP solution to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate. b. Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: a. Calculate the percent inhibition for each Ritlecitinib concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the Ritlecitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs

This protocol outlines the steps to measure the inhibitory effect of Ritlecitinib on STAT phosphorylation in response to cytokine stimulation in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Recombinant human cytokine (e.g., IL-2, IL-15)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Phycoerythrin (PE)-conjugated anti-phospho-STAT5 antibody

  • Other cell surface marker antibodies (e.g., for T cells, NK cells)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque™). Resuspend the cells in complete RPMI-1640 medium.

  • Compound Treatment: a. Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well. b. Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (DMSO). c. Incubate the cells with the compound for 1-2 hours at 37°C.

  • Cytokine Stimulation: a. Add the recombinant cytokine (e.g., IL-15 at a final concentration of 100 ng/mL) to the wells to stimulate STAT phosphorylation. b. Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: a. Fix the cells by adding a fixation buffer. b. Permeabilize the cells using a permeabilization buffer to allow for intracellular staining.

  • Staining: a. Stain the cells with the PE-conjugated anti-phospho-STAT5 antibody and other cell surface marker antibodies. b. Incubate in the dark at room temperature for 30-60 minutes.

  • Flow Cytometry: a. Wash the cells and resuspend them in FACS buffer. b. Acquire the data on a flow cytometer.

  • Data Analysis: a. Gate on the cell population of interest (e.g., CD8+ T cells, NK cells). b. Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition. c. Calculate the percent inhibition of STAT phosphorylation and determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Cell Viability Assay

This protocol is to assess the cytotoxic effect of Ritlecitinib on a chosen cell line.

Materials:

  • Immune cell line (e.g., Jurkat cells, NK-92 cells)

  • Appropriate cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Detection: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the Ritlecitinib concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Conclusion

This compound is a potent and selective dual inhibitor of JAK3 and TEC family kinases. The provided protocols offer a framework for researchers to investigate its mechanism of action and efficacy in relevant cell-based models. The effective concentrations highlighted in the data tables can serve as a starting point for designing experiments to explore the immunomodulatory effects of this compound. Careful optimization of assay conditions, including cell type, compound incubation time, and stimulant concentration, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Ritlecitinib Tosylate in an Animal Model of Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alopecia areata (AA) is an autoimmune disease characterized by an immune attack on hair follicles, leading to non-scarring hair loss. The pathogenesis involves cytotoxic CD8+ T cells and Natural Killer (NK) cells, with signaling pathways mediated by Janus kinases (JAKs) playing a crucial role. Ritlecitinib is a selective, irreversible inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma chain (γc) cytokines such as IL-2, IL-7, and IL-15, which are critical for the proliferation and function of lymphocytes that mediate the autoimmune attack in AA.[2][3] The inhibition of TEC family kinases further dampens T-cell receptor signaling.[1]

These application notes provide a detailed protocol for evaluating the efficacy of ritlecitinib tosylate in the C3H/HeJ mouse model of alopecia areata, a well-established preclinical model for this disease.[4][5] The notes also present expected quantitative outcomes and a visualization of the underlying signaling pathways.

Signaling Pathway of Ritlecitinib in Alopecia Areata

The pathogenesis of alopecia areata is driven by an autoimmune response targeting the hair follicle. Key to this process is the JAK-STAT signaling pathway, which transmits signals from cytokines to regulate immune cell function. In AA, CD8+ T cells and NK cells are key effectors that attack the hair follicle. Their activation and survival are promoted by γc cytokines (IL-2, IL-7, IL-15) that signal through JAK3, and by IFN-γ which signals through JAK1/2. Ritlecitinib selectively and irreversibly inhibits JAK3, thereby blocking the signaling of γc cytokines and reducing the cytolytic activity of CD8+ T cells and NK cells. It also inhibits TEC family kinases, which are involved in T-cell receptor signaling.

Ritlecitinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (CD8+ T cell / NK cell) cluster_output Cellular Response Cytokines γc Cytokines (IL-2, IL-7, IL-15) Receptor γc Receptor Cytokines->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Gene Gene Transcription (Proliferation, Survival, Effector Function) STAT->Gene Attack Immune Attack on Hair Follicle Gene->Attack Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 TEC TEC Kinases Ritlecitinib->TEC TCR T-Cell Receptor Signaling TEC->TCR TCR->Attack

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Experimental Protocols

C3H/HeJ Mouse Model of Alopecia Areata

The C3H/HeJ inbred mouse strain is the most widely used model for AA as it spontaneously develops the condition.[6] A highly reproducible method to induce AA in a timely manner is through full-thickness skin grafts from affected mice onto young, healthy recipients.[7]

Protocol for Induction of Alopecia Areata:

  • Animals: Use 6- to 8-week-old female C3H/HeJ mice as recipients and skin graft donors with established AA. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize both donor and recipient mice using an appropriate anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).

  • Surgical Preparation: Shave the dorsal thoracic area of both donor and recipient mice and sterilize the skin with povidone-iodine and 70% ethanol.

  • Graft Harvest: Excise a 1 cm² full-thickness piece of skin from the alopecic area of the donor mouse.

  • Graft Bed Preparation: Excise a similarly sized piece of skin from the prepared dorsal area of the recipient mouse.

  • Graft Placement: Place the donor skin graft onto the recipient's graft bed.

  • Suturing and Bandaging: Suture the graft in place with 6-0 surgical sutures and cover with a sterile bandage.

  • Post-operative Care: Administer analgesics as per IACUC protocol and monitor the mice for signs of distress. Remove sutures after 7-10 days.

  • Disease Development: Alopecia typically develops in and around the graft site within 3 to 5 weeks and spreads over the subsequent weeks. Mice are considered to have established AA suitable for drug testing when they exhibit significant hair loss.

Treatment with this compound

This protocol describes the oral administration of this compound to C3H/HeJ mice with established AA.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

  • Balance

Protocol:

  • Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, and 60 mg/kg). Prepare a vehicle-only control.

  • Animal Grouping: Randomly assign mice with established AA into treatment groups and a vehicle control group (n=8-10 mice per group).

  • Baseline Assessment: Before initiating treatment, document the extent of hair loss for each mouse using a scoring system such as the Severity of Alopecia Tool (SALT) score adapted for mice, and collect baseline skin biopsies if required for histological analysis.

  • Drug Administration: Administer the prepared ritlecitinib suspension or vehicle control orally via gavage once daily. The volume should be adjusted based on the mouse's body weight (e.g., 10 ml/kg).

  • Treatment Duration: Continue daily treatment for a period of 4 to 12 weeks.

  • Monitoring and Assessment:

    • Monitor the mice daily for any adverse effects.

    • Assess and photograph hair regrowth weekly.

    • Score the extent of hair regrowth at regular intervals (e.g., every 2 weeks).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from treated areas for histological and immunohistochemical analysis to assess for reduction in inflammatory cell infiltrates (e.g., CD8+ T cells) and changes in hair follicle morphology.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating ritlecitinib in the C3H/HeJ mouse model of alopecia areata.

Experimental_Workflow cluster_induction AA Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Select C3H/HeJ Donor (with AA) and Recipient Mice B Perform Full-Thickness Skin Grafting A->B C Monitor for AA Development (3-5 weeks) B->C D Baseline Assessment (Scoring, Biopsy) C->D E Randomize into Groups: - Vehicle Control - Ritlecitinib (Dose 1) - Ritlecitinib (Dose 2) - Ritlecitinib (Dose 3) D->E F Daily Oral Gavage (4-12 weeks) E->F G Weekly Hair Regrowth Scoring & Photography F->G H Endpoint Sample Collection (Skin Biopsies) G->H I Histological & IHC Analysis (CD8+ infiltrates) H->I J Data Analysis & Statistical Comparison I->J

Caption: Workflow for ritlecitinib evaluation in AA mouse model.

Data Presentation

The following tables represent the expected quantitative outcomes from a study evaluating ritlecitinib in the C3H/HeJ mouse model of alopecia areata.

Table 1: Hair Regrowth Score

The extent of hair regrowth can be scored on a scale of 0 to 4, where 0 = no hair regrowth, 1 = minimal hair regrowth, 2 = moderate hair regrowth, 3 = extensive hair regrowth, and 4 = complete hair regrowth.

Treatment GroupWeek 0Week 2Week 4Week 6Week 8
Vehicle Control0.1 ± 0.10.2 ± 0.10.3 ± 0.20.3 ± 0.20.4 ± 0.2
Ritlecitinib (10 mg/kg)0.1 ± 0.10.5 ± 0.21.5 ± 0.42.5 ± 0.53.0 ± 0.4
Ritlecitinib (30 mg/kg)0.1 ± 0.10.8 ± 0.32.2 ± 0.53.2 ± 0.43.8 ± 0.2
Ritlecitinib (60 mg/kg)0.1 ± 0.11.2 ± 0.42.8 ± 0.43.7 ± 0.34.0 ± 0.0

Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Histological Analysis of Skin Infiltrates

At the end of the study, skin biopsies are analyzed to quantify the number of infiltrating CD8+ T cells around the hair follicles.

Treatment GroupCD8+ Cells per Hair Follicle (Mean ± SEM)
Normal Haired Mouse1.2 ± 0.5
Vehicle Control25.8 ± 4.2
Ritlecitinib (10 mg/kg)15.1 ± 3.1
Ritlecitinib (30 mg/kg)8.5 ± 2.5
Ritlecitinib (60 mg/kg)3.2 ± 1.8*

*p < 0.05 compared to vehicle control.

Table 3: Gene Expression Analysis from Skin Biopsies

Quantitative PCR can be used to measure the expression of genes associated with inflammation and hair growth. Data is presented as fold change relative to the vehicle control group.

GeneRitlecitinib (30 mg/kg) - Fold Change
Immune-Related Genes
Jak3↓ 0.4
Cd8a↓ 0.3
Gzmb (Granzyme B)↓ 0.2
Hair Keratin Genes
Krt85↑ 3.5
Krt31↑ 4.2

This data is representative of the expected downregulation of immune-related genes and upregulation of hair keratin genes following ritlecitinib treatment, as observed in human studies.[8][9]

Conclusion

The C3H/HeJ mouse model provides a robust platform for the preclinical evaluation of this compound for the treatment of alopecia areata. The protocols outlined above offer a systematic approach to assess the efficacy of ritlecitinib, with expected outcomes including dose-dependent hair regrowth, a reduction in the inflammatory infiltrate in the skin, and a normalization of gene expression profiles associated with both the immune response and hair follicle cycling. These preclinical studies are essential for understanding the in vivo mechanism of action and for guiding the clinical development of this promising therapeutic agent.

References

Application Notes and Protocols: Ritlecitinib Tosylate in a Mouse Model of Vitiligo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitiligo is an autoimmune disorder characterized by the destruction of melanocytes, leading to patches of depigmented skin. The pathogenesis involves a complex interplay of immune cells and signaling molecules, with the Janus kinase (JAK) signaling pathway playing a crucial role. Ritlecitinib is an oral kinase inhibitor that irreversibly inhibits JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] By blocking these pathways, ritlecitinib is thought to interfere with the signaling of cytokines and the cytolytic activity of T cells that are implicated in the autoimmune attack on melanocytes.[2][3] While clinical trials in humans have shown promise for ritlecitinib in treating non-segmental vitiligo, detailed preclinical data from mouse models are not extensively published.[4][5] These application notes provide a comprehensive overview of the current understanding of ritlecitinib's mechanism of action and a hypothetical, yet robust, protocol for its evaluation in a mouse model of vitiligo, based on established experimental procedures.

Mechanism of Action and Signaling Pathway

Ritlecitinib's therapeutic effect in vitiligo is attributed to its dual inhibition of JAK3 and TEC family kinases. In the context of vitiligo, interferon-gamma (IFN-γ) is a key cytokine that activates the JAK/STAT signaling pathway in keratinocytes, leading to the production of chemokines such as CXCL9 and CXCL10. These chemokines recruit autoreactive CD8+ T cells to the skin, which then destroy melanocytes.

Ritlecitinib, by inhibiting JAK3, disrupts the signaling of several cytokines that are crucial for T-cell function and survival. Additionally, its inhibition of TEC family kinases may further dampen T-cell activation and cytolytic activity. This dual mechanism is believed to reduce the inflammatory environment in the skin and protect melanocytes from autoimmune destruction.

Ritlecitinib_Mechanism_of_Action cluster_0 Immune Cell cluster_1 Target Cell (e.g., T-Cell) Cytokines (e.g., IL-2, IL-15) Cytokines (e.g., IL-2, IL-15) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-2, IL-15)->Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription activates T-Cell Proliferation & Function T-Cell Proliferation & Function Gene Transcription->T-Cell Proliferation & Function TEC Kinases TEC Kinases Downstream Signaling Downstream Signaling TEC Kinases->Downstream Signaling activates T-Cell Receptor T-Cell Receptor T-Cell Receptor->TEC Kinases activates T-Cell Activation & Cytotoxicity T-Cell Activation & Cytotoxicity Downstream Signaling->T-Cell Activation & Cytotoxicity Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 inhibits Ritlecitinib->TEC Kinases inhibits

Figure 1: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Quantitative Data (from Human Clinical Trials)

Due to the limited availability of published preclinical data on ritlecitinib in vitiligo mouse models, the following tables summarize key efficacy data from a phase 2b clinical trial in adult patients with non-segmental vitiligo (NCT03715829). This data can serve as a benchmark for preclinical studies.

Table 1: Efficacy of Ritlecitinib in Active Vitiligo Lesions at Week 24

Treatment GroupMean % Change from Baseline in Depigmentation (90% CI)NP-value vs. Placebo
Placebo+5.68 (2.59, 8.76)56-
Ritlecitinib 30 mg-1.45 (-5.47, 2.57)330.0090
Ritlecitinib 50 mg+0.59 (-1.50, 2.68)1360.0096

Data sourced from a study on active and stable vitiligo lesions.[6][7]

Table 2: Efficacy of Ritlecitinib in Stable Vitiligo Lesions at Week 24

Treatment GroupMean % Change from Baseline in Depigmentation (90% CI)NP-value vs. Placebo
Placebo+0.51 (-2.89, 3.91)62-
Ritlecitinib 30 mg-7.98 (-12.95, -3.01)280.0090
Ritlecitinib 50 mg-6.35 (-8.45, -4.26)1830.0016

Data sourced from a study on active and stable vitiligo lesions.[6][7]

Experimental Protocols

The following protocols are designed as a general framework for evaluating the efficacy of ritlecitinib tosylate in a mouse model of vitiligo. These are based on established methods for inducing vitiligo in mice and standard procedures for oral drug administration.

Protocol 1: Induction of Vitiligo in Mice

This protocol is adapted from a widely used model that employs the adoptive transfer of melanocyte-specific T cells.

Materials:

  • Recipient mice (e.g., C57BL/6)

  • Donor pmel-1 TCR transgenic mice (specific for the melanocyte antigen gp100)

  • CD8+ T cell isolation kit

  • Recombinant human IL-2

  • Vaccinia virus expressing human gp100 (VV-hgp100)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Isolate CD8+ T cells from the spleen and lymph nodes of donor pmel-1 mice using a magnetic-activated cell sorting (MACS) kit.

  • Activate the isolated pmel-1 CD8+ T cells in vitro for 3 days with gp100 peptide and recombinant human IL-2.

  • On day 0, adoptively transfer 1 x 10^6 activated pmel-1 CD8+ T cells into recipient C57BL/6 mice via intravenous injection.

  • On day 1, infect the recipient mice with 2 x 10^6 plaque-forming units (PFU) of VV-hgp100 via intraperitoneal injection to further activate the transferred T cells.

  • Monitor the mice for signs of depigmentation, which typically appears on the tail and ears within 4-6 weeks.

  • Quantify the extent of depigmentation at regular intervals using imaging software (e.g., ImageJ).

Protocol 2: Oral Administration of this compound

This protocol outlines the preparation and administration of this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the mice.

    • Prepare the vehicle solution. For a methylcellulose-based vehicle, slowly add the methylcellulose to sterile water while stirring to avoid clumping.

    • Weigh the appropriate amount of this compound and suspend or dissolve it in the chosen vehicle. Use a vortex mixer and/or sonicator to ensure a homogenous suspension/solution. Prepare fresh daily.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

Protocol 3: Efficacy Assessment

This protocol details the endpoints for evaluating the therapeutic effect of ritlecitinib in the vitiligo mouse model.

Endpoints:

  • Clinical Scoring of Depigmentation:

    • At baseline and at weekly intervals, capture high-resolution images of the depigmented areas (e.g., tail, ears).

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of depigmented skin area relative to the total surface area being assessed.

  • Histological Analysis:

    • At the end of the study, euthanize the mice and collect skin biopsies from both depigmented and normally pigmented areas.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining.

    • Perform Hematoxylin and Eosin (H&E) staining to assess the inflammatory infiltrate.

    • Perform immunohistochemistry for melanocyte markers (e.g., Melan-A, tyrosinase) to quantify the number of melanocytes.

    • Perform immunofluorescence for CD8+ T cells to quantify their infiltration in the epidermis and dermis.

  • Flow Cytometry:

    • Isolate immune cells from the skin and draining lymph nodes.

    • Use flow cytometry to analyze the frequency and phenotype of different T-cell populations (e.g., CD8+, CD4+, regulatory T cells).

  • Gene Expression Analysis:

    • Extract RNA from skin biopsies.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in vitiligo pathogenesis (e.g., Ifng, Cxcl9, Cxcl10).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating ritlecitinib in a mouse model of vitiligo.

Experimental_Workflow Start Start Induce Vitiligo Induce Vitiligo Start->Induce Vitiligo Monitor Depigmentation Monitor Depigmentation Induce Vitiligo->Monitor Depigmentation Randomize Mice Randomize Mice Monitor Depigmentation->Randomize Mice Once depigmentation is established Treatment Phase Treatment Phase Randomize Mice->Treatment Phase Vehicle Control Vehicle Control Treatment Phase->Vehicle Control Group 1 Ritlecitinib Treatment Ritlecitinib Treatment Treatment Phase->Ritlecitinib Treatment Group 2 Endpoint Analysis Endpoint Analysis Vehicle Control->Endpoint Analysis Ritlecitinib Treatment->Endpoint Analysis Clinical Scoring Clinical Scoring Endpoint Analysis->Clinical Scoring Histology Histology Endpoint Analysis->Histology Flow Cytometry Flow Cytometry Endpoint Analysis->Flow Cytometry Gene Expression Gene Expression Endpoint Analysis->Gene Expression Data Analysis & Conclusion Data Analysis & Conclusion Clinical Scoring->Data Analysis & Conclusion Histology->Data Analysis & Conclusion Flow Cytometry->Data Analysis & Conclusion Gene Expression->Data Analysis & Conclusion End End Data Analysis & Conclusion->End

Figure 2: A typical experimental workflow for preclinical evaluation.

References

Ritlecitinib Tosylate for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib tosylate, a selective irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, has emerged as a promising therapeutic agent for various autoimmune and inflammatory diseases.[1][2] Its targeted mechanism of action, blocking cytokine signaling and cytolytic T-cell activity, makes it a molecule of significant interest for in vivo studies.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of alopecia areata, rheumatoid arthritis, and experimental autoimmune encephalomyelitis.

Introduction

Ritlecitinib (formerly PF-06651600) is an orally bioavailable small molecule that demonstrates high selectivity for JAK3 over other JAK isoforms by covalently binding to a unique cysteine residue (Cys-909) in the catalytic domain of JAK3.[2] This irreversible inhibition modulates signaling of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, which are pivotal in the proliferation and function of lymphocytes.[2] Furthermore, ritlecitinib inhibits TEC family kinases (BTK, ITK, TEC, BMX, and RLK), which play a crucial role in immune receptor signaling in T and B cells.[2] This dual activity provides a comprehensive blockade of key pathways implicated in the pathogenesis of various autoimmune disorders.

These protocols are designed to guide researchers in the effective use of this compound in relevant in vivo models, ensuring reproducibility and accurate assessment of its therapeutic potential.

Data Presentation: In Vivo Dosages

The following table summarizes the reported dosages of this compound used in various preclinical animal models.

Animal Model Species/StrainDisease ModelThis compound DosageAdministration RouteStudy DurationKey Findings
Rat (Sprague-Dawley) Adjuvant-Induced Arthritis (AIA)3, 10, 30 mg/kg, once dailyOral7 daysDose-dependent reduction in joint swelling and disease severity.
Mouse (C3H/HeJ) Alopecia Areata (AA)30 mg/kg, once dailyOral4 weeks (prevention), 12 weeks (reversal)Prevention of hair loss and reversal of alopecia with promotion of hair regrowth and reduced skin inflammation.
Mouse Experimental Autoimmune Encephalomyelitis (EAE)20, 60 mg/kg (prevention); 30, 100 mg/kg (reversal), once dailyOralNot SpecifiedReduction in disease severity.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by ritlecitinib.

Ritlecitinib_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor γc-family Cytokine Receptor / T-cell Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates TEC_Kinases TEC Family Kinases (e.g., ITK, BTK) Cytokine_Receptor->TEC_Kinases Activates STAT STAT Proteins JAK3->STAT Phosphorylates Downstream_Signaling Downstream Signaling (e.g., PLCγ, Akt) TEC_Kinases->Downstream_Signaling Activates Gene_Transcription Gene Transcription (Inflammation, T-cell activation) STAT->Gene_Transcription Translocates & Activates Downstream_Signaling->Gene_Transcription Influences Cytokine Cytokine (e.g., IL-2, IL-15) or Antigen Cytokine->Cytokine_Receptor Binds Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits Ritlecitinib->TEC_Kinases Irreversibly Inhibits

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC family kinases.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol details the preparation of a this compound suspension for oral administration in rodents. A 0.5% methylcellulose solution is a commonly used vehicle for oral gavage in mice.

Materials:

  • This compound powder

  • Methylcellulose (viscosity 400 cP)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile beakers and graduated cylinders

  • Calibrated balance

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of purified water to 60-80°C. b. While stirring, slowly add the methylcellulose powder to the hot water to ensure proper dispersion and prevent clumping. c. Once dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold (2-8°C) purified water. d. Continue stirring the solution until it is cool and a clear, viscous solution is formed. Store the vehicle at 2-8°C.

  • Prepare this compound Suspension: a. On the day of dosing, allow the 0.5% methylcellulose vehicle to equilibrate to room temperature. b. Weigh the required amount of this compound powder based on the desired concentration and final volume. c. In a suitable container, add a small amount of the methylcellulose vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension. e. Maintain stirring of the suspension during the dosing procedure to ensure uniform concentration.

Note: The stability of the prepared suspension should be determined for the intended duration of use. It is recommended to prepare the suspension fresh daily.

Protocol 2: this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol outlines a study to evaluate the efficacy of this compound in a rat model of rheumatoid arthritis.

Experimental Workflow:

AIA_Workflow cluster_pre Phase 1: Induction cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment Induction Day 0: Induce Arthritis (Freund's Complete Adjuvant injection) Treatment Day 0-6: Prophylactic Dosing (Vehicle or Ritlecitinib) or Day 7-21: Therapeutic Dosing Induction->Treatment Assessment Daily/Weekly Monitoring: - Paw Volume - Arthritis Score - Body Weight - Histopathology (End of Study) Treatment->Assessment

Caption: Workflow for the Rat Adjuvant-Induced Arthritis (AIA) Model.

Materials and Methods:

  • Animals: Male Lewis or Sprague-Dawley rats (6-8 weeks old).

  • Induction of Arthritis: a. Prepare a suspension of Mycobacterium butyricum or Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant - FCA). b. On Day 0, administer a single subcutaneous injection of 0.1 mL of the FCA suspension into the base of the tail or the plantar surface of a hind paw.

  • Treatment Protocol: a. Prepare this compound suspension as described in Protocol 1. b. For a prophylactic regimen, begin daily oral gavage of this compound (3, 10, or 30 mg/kg) or vehicle on Day 0 and continue for the duration of the study (e.g., 14-21 days). c. For a therapeutic regimen, initiate treatment upon the onset of clinical signs of arthritis (typically around Day 10-12).

  • Endpoint Analysis: a. Clinical Scoring: Monitor animals daily or every other day for signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe or joint, 2=erythema and mild swelling of more than one toe or joint, 3=moderate erythema and swelling of the entire paw, 4=severe erythema and swelling of the entire paw). The maximum score per animal is 16. b. Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer at regular intervals. c. Body Weight: Record body weight regularly as an indicator of general health. d. Histopathology: At the end of the study, collect ankle and knee joints for histological analysis. Fix, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Protocol 3: this compound in a C3H/HeJ Mouse Model of Alopecia Areata

This protocol describes a study to assess the efficacy of this compound in preventing or reversing hair loss in a mouse model of alopecia areata.

Experimental Workflow:

AA_Workflow cluster_induction Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Induction Graft alopecic skin from C3H/HeJ donor to naïve recipient Treatment Initiate daily oral gavage: - Prophylactic (at time of graft) - Therapeutic (upon hair loss) Induction->Treatment Assessment Weekly Monitoring: - Hair regrowth score - Photographic documentation - Histology (End of Study) Treatment->Assessment

Caption: Workflow for the C3H/HeJ Mouse Model of Alopecia Areata.

Materials and Methods:

  • Animals: C3H/HeJ mice (both donor mice with established alopecia areata and naïve recipient mice, 6-10 weeks old).

  • Induction of Alopecia Areata: a. Anesthetize both donor and recipient mice. b. Surgically remove a full-thickness patch of alopecic skin from the donor mouse. c. Graft the alopecic skin onto the dorsal side of the recipient mouse. Hair loss in the recipient typically begins 4-8 weeks post-grafting.

  • Treatment Protocol: a. Prepare this compound suspension as described in Protocol 1. b. Prevention Study: Begin daily oral gavage with this compound (30 mg/kg) or vehicle at the time of skin grafting and continue for 4-6 weeks. c. Reversal Study: Allow alopecia areata to develop in the recipient mice. Once significant hair loss is observed, begin daily oral gavage with this compound (30 mg/kg) or vehicle and continue for up to 12 weeks.

  • Endpoint Analysis: a. Hair Regrowth Score: Visually assess the extent of hair regrowth weekly using a scoring system (e.g., 0 = no hair regrowth, 1 = sparse hair regrowth, 2 = moderate hair regrowth, 3 = dense hair regrowth). b. Photographic Documentation: Capture images of the affected areas at regular intervals to document changes in hair coverage. c. Histopathology: At the end of the study, collect skin biopsies from the affected areas. Fix, embed, section, and stain with H&E to evaluate the hair follicle cycle stage and the presence of inflammatory infiltrates around the hair follicles. Immunohistochemistry for immune cell markers (e.g., CD3, CD8) can also be performed.

Protocol 4: this compound in a Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a framework for evaluating the efficacy of this compound in a mouse model of multiple sclerosis.

Experimental Workflow:

EAE_Workflow cluster_induce Phase 1: Induction cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment Induction Day 0: Immunize with MOG35-55 in CFA. Administer Pertussis Toxin. PTX_Boost Day 2: Pertussis Toxin Boost Induction->PTX_Boost Treatment Daily Oral Gavage: - Prophylactic (Day 0 onwards) - Therapeutic (at disease onset) PTX_Boost->Treatment Assessment Daily Monitoring: - Clinical Score - Body Weight - Histology (End of Study) Treatment->Assessment

Caption: Workflow for the Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model.

Materials and Methods:

  • Animals: Female C57BL/6 mice (8-12 weeks old).

  • Induction of EAE: a. On Day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). b. On Day 0 and Day 2, administer pertussis toxin intraperitoneally.

  • Treatment Protocol: a. Prepare this compound suspension as described in Protocol 1. b. Prevention Study: Begin daily oral gavage with this compound (20 or 60 mg/kg) or vehicle on Day 0 and continue throughout the study. c. Reversal (Therapeutic) Study: Begin daily oral gavage with this compound (30 or 100 mg/kg) or vehicle upon the first signs of clinical disease (typically around Day 10-14).

  • Endpoint Analysis: a. Clinical Scoring: Monitor mice daily for clinical signs of EAE and score as follows: 0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund. b. Body Weight: Record body weight daily as an indicator of disease progression and general health. c. Histopathology: At the end of the study, perfuse mice and collect the brain and spinal cord. Fix, embed, and section the tissues. Stain with H&E to assess inflammatory cell infiltration and Luxol Fast Blue to evaluate demyelination.

Conclusion

This compound is a potent and selective dual JAK3/TEC family kinase inhibitor with demonstrated efficacy in various preclinical models of autoimmune disease. The protocols provided herein offer a comprehensive guide for researchers to investigate the in vivo effects of this compound in a reproducible and standardized manner. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining meaningful and translatable results. These application notes aim to facilitate further research into the therapeutic potential of this promising compound.

References

Ritlecitinib Tosylate for Th1/Th17 Differentiation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, with the tosylate salt form being the active pharmaceutical ingredient, is a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Its high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) makes it a valuable tool for targeted immunomodulation.[2] Aberrant T helper (Th) cell differentiation, particularly the pro-inflammatory Th1 and Th17 lineages, is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Ritlecitinib's mechanism of action, involving the blockade of signaling pathways crucial for T-cell development and function, suggests its potential to modulate Th1 and Th17 responses.[3][4] These application notes provide a comprehensive guide for utilizing ritlecitinib tosylate in in-vitro Th1 and Th17 differentiation assays.

Mechanism of Action

Ritlecitinib irreversibly binds to a cysteine residue (Cys-909) in the ATP binding site of JAK3, a feature that confers its high selectivity as this residue is replaced by serine in other JAK kinases.[3] JAK3 is critical for signal transduction downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21.[2] These cytokines are pivotal for lymphocyte survival, proliferation, and differentiation. By inhibiting JAK3, ritlecitinib effectively blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5 and STAT3, which are essential for the transcriptional programs that drive Th1 and Th17 differentiation, respectively.[1][3]

Furthermore, ritlecitinib inhibits members of the TEC kinase family, such as ITK and BTK, which play significant roles in T-cell and B-cell receptor signaling.[2] This dual inhibition of JAK3 and TEC kinases allows for a broader modulation of immune responses.

Quantitative Data

The following tables summarize the in-vitro inhibitory activity of ritlecitinib.

Table 1: Ritlecitinib Inhibitory Activity against JAK Kinases

KinaseIC50 (nM)
JAK333.1[1][2]
JAK1>10,000[1][2]
JAK2>10,000[1][2]
TYK2>10,000[1][2]

Table 2: Ritlecitinib Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

CytokineDownstream TargetIC50 (nM)
IL-2pSTAT5244[1][3]
IL-4pSTAT5340[1][3]
IL-7pSTAT5407[1][3]
IL-15pSTAT5266[1][3]
IL-21pSTAT3355[1][3]

Signaling Pathway and Experimental Workflow

Ritlecitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., γc family) JAK3 JAK3 Cytokine_Receptor->JAK3 activates STAT STAT (STAT3/STAT5) JAK3->STAT phosphorylates TEC_Kinase TEC Kinase (e.g., ITK) pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes & translocates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 inhibits Ritlecitinib->TEC_Kinase inhibits Gene_Transcription Gene Transcription (T-bet, RORγt) pSTAT_dimer->Gene_Transcription activates Th_Differentiation Th1/Th17 Differentiation Gene_Transcription->Th_Differentiation Cytokine Cytokine Cytokine->Cytokine_Receptor TCR TCR TCR->TEC_Kinase activates Th1_Th17_Differentiation_Workflow cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation Start Isolate Naive CD4+ T cells (from PBMCs or spleen) Culture Culture with anti-CD3/CD28 Start->Culture Split Split Culture Culture->Split Th1_Cytokines Add IL-12 & anti-IL-4 Split->Th1_Cytokines Th1 Conditions Th17_Cytokines Add IL-6, TGF-β, IL-23, IL-1β & anti-IFN-γ, anti-IL-4 Split->Th17_Cytokines Th17 Conditions Th1_Ritlecitinib Add Ritlecitinib (or vehicle) Th1_Cytokines->Th1_Ritlecitinib Th1_Incubate Incubate 3-5 days Th1_Ritlecitinib->Th1_Incubate Analysis Analysis: - Intracellular Cytokine Staining (IFN-γ, IL-17) - ELISA (Supernatant) - qPCR (T-bet, RORγt) Th1_Incubate->Analysis Th17_Ritlecitinib Add Ritlecitinib (or vehicle) Th17_Cytokines->Th17_Ritlecitinib Th17_Incubate Incubate 3-5 days Th17_Ritlecitinib->Th17_Incubate Th17_Incubate->Analysis

References

Application Notes and Protocols for Ritlecitinib Tosylate pSTAT5 Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate is a selective inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Its mechanism of action involves the irreversible blockade of the ATP binding site of these kinases, leading to the inhibition of downstream signaling pathways crucial for immune cell function.[1][3] A key pharmacodynamic effect of Ritlecitinib is the suppression of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription 5 (pSTAT5).[1][4] This makes the analysis of pSTAT5 levels in immune cells by flow cytometry a critical tool for evaluating the biological activity of Ritlecitinib.

This document provides a detailed protocol for assessing the inhibitory effect of this compound on cytokine-induced pSTAT5 in human whole blood using flow cytometry. It also includes a summary of expected quantitative data and visual representations of the signaling pathway and experimental workflow.

Signaling Pathway

This compound exerts its effect by inhibiting JAK3 and TEC family kinases. In the context of pSTAT5 signaling, JAK3 is the primary target. Cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21 bind to their respective receptors, leading to the activation of receptor-associated JAKs, including JAK3.[1][5] Activated JAK3 then phosphorylates STAT5, which dimerizes and translocates to the nucleus to regulate gene expression involved in lymphocyte proliferation, differentiation, and survival.[5] Ritlecitinib's inhibition of JAK3 directly prevents this phosphorylation event.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Cytokine Cytokine (e.g., IL-15) Cytokine->Cytokine_Receptor Binds STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5_dimer->Gene_Expression Translocates and Activates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits

Caption: Ritlecitinib's inhibition of the JAK3-STAT5 signaling pathway.

Experimental Workflow

The following diagram outlines the key steps for assessing pSTAT5 inhibition by Ritlecitinib in whole blood.

G start Collect Human Whole Blood drug_incubation Incubate with This compound (or vehicle control) start->drug_incubation stimulation Stimulate with IL-15 drug_incubation->stimulation fixation Fix and Lyse RBCs stimulation->fixation permeabilization Permeabilize Leukocytes fixation->permeabilization staining Stain with Fluorochrome-conjugated Antibodies (pSTAT5, Cell Surface Markers) permeabilization->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Analyze Data (Gate on T cells and NK cells, Measure pSTAT5 MFI) acquisition->analysis end Results analysis->end

Caption: Experimental workflow for pSTAT5 flow cytometry analysis.

Quantitative Data Summary

The inhibitory activity of Ritlecitinib on JAK3 has been quantified with a half-maximal inhibitory concentration (IC50) of 33.1 nM.[1] The IC50 values for TEC family kinases are reported to be in the range of 155-666 nM.[1] The following table presents representative data on the dose-dependent inhibition of IL-15-induced pSTAT5 in T lymphocytes following ex vivo treatment with Ritlecitinib.

Ritlecitinib Concentration (nM)% pSTAT5 Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 5
1025 ± 7
3055 ± 10
10085 ± 8
30095 ± 4
100098 ± 2
IC50 (nM) ~40

Note: These are representative data based on published IC50 values for JAK3 inhibition and typical dose-response curves. Actual results may vary depending on experimental conditions and donor variability.

Experimental Protocol: pSTAT5 Flow Cytometry in Human Whole Blood

This protocol is designed for the analysis of Ritlecitinib's effect on IL-15-induced STAT5 phosphorylation in T cells and NK cells within a human whole blood sample.

Materials:

  • Human whole blood collected in sodium heparin or EDTA anticoagulant tubes

  • This compound

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • Recombinant Human IL-15

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm/Wash Buffer I)[6]

  • Fluorochrome-conjugated antibodies:

    • Anti-pSTAT5 (Y694)

    • Anti-CD3

    • Anti-CD4

    • Anti-CD8

    • Anti-CD56

  • Flow cytometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed 0.1%.

    • Reconstitute and dilute recombinant human IL-15 in RPMI 1640 to a working concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL).[3]

  • Drug Incubation:

    • Aliquot 100 µL of fresh human whole blood into flow cytometry tubes.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective tubes.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Following the drug incubation, add IL-15 to each tube to a final concentration of 50 ng/mL, except for the unstimulated control tube.

    • Gently vortex and incubate for 15 minutes at 37°C.[5]

  • Fixation and Erythrocyte Lysis:

    • Immediately after stimulation, add 2 mL of pre-warmed (37°C) 1x Lyse/Fix Buffer to each tube.[6]

    • Vortex gently and incubate for 10-15 minutes at 37°C.[6]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 1 mL of Perm/Wash Buffer I.

    • Incubate for 10 minutes at room temperature.[6]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Antibody Staining:

    • Resuspend the cell pellet in the residual buffer.

    • Add the pre-titrated amounts of fluorochrome-conjugated antibodies against pSTAT5 and cell surface markers (CD3, CD4, CD8, CD56).

    • Vortex gently and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells with 2 mL of Perm/Wash Buffer I.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Sample Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.

  • Data Analysis and Gating Strategy:

    • Use a forward scatter (FSC) and side scatter (SSC) plot to gate on the lymphocyte population.

    • From the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).

    • Within the T cell population, further delineate CD4+ and CD8+ subsets.

    • For each gated population, determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal.

    • Calculate the percentage of pSTAT5 inhibition for each Ritlecitinib concentration relative to the vehicle-treated, IL-15 stimulated control.

Conclusion

This application note provides a comprehensive guide for researchers to effectively measure the pharmacodynamic effects of this compound on pSTAT5 signaling in a whole blood matrix. The provided protocol and supporting information will aid in the preclinical and clinical evaluation of Ritlecitinib and other JAK inhibitors. Adherence to a consistent and well-validated protocol is crucial for generating reliable and reproducible data in drug development studies.

References

Application Notes and Protocols for Western Blot Analysis of pJAK3 in Response to Ritlecitinib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate, marketed as LITFULO™, is a kinase inhibitor approved for the treatment of severe alopecia areata.[1][2][3][4][5] Its mechanism of action involves the irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[2][3][6] Ritlecitinib selectively binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, leading to the disruption of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for the signaling of various cytokines and growth factors involved in immune responses and cell growth.[7] By inhibiting JAK3, Ritlecitinib effectively blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which are implicated in the pathogenesis of autoimmune diseases like alopecia areata.[1][2][4][7]

These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of JAK3 (pJAK3) in response to treatment with this compound. This method is essential for researchers studying the efficacy and mechanism of Ritlecitinib in various cellular contexts.

Mechanism of Action: Ritlecitinib's Effect on the JAK-STAT Pathway

Ritlecitinib is a highly selective inhibitor of JAK3.[1][8] This selectivity is attributed to its covalent binding to a specific cysteine residue in JAK3, an amino acid that is not present in other JAK family members (JAK1, JAK2, and TYK2).[2][8] The inhibition of JAK3 by Ritlecitinib disrupts the signaling cascade initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-15, and IL-21.[1][9] This blockage prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of genes involved in the inflammatory and immune responses.[4][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor (γc) Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment & Activation JAK3_active pJAK3 (Active) JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active pSTAT (Active) Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ritlecitinib Ritlecitinib Ritlecitinib->JAK3_inactive Irreversible Inhibition

Figure 1. Ritlecitinib's inhibition of the JAK-STAT pathway.

Quantitative Data: this compound Activity

The following table summarizes the in vitro inhibitory activity of this compound.

TargetParameterValueReference
JAK3 IC50 33.1 nM [1][9][10]
JAK1IC50>10,000 nM[1][9]
JAK2IC50>10,000 nM[1][9]
TYK2IC50>10,000 nM[1][9]
IL-2 induced STAT5 phosphorylationIC50244 nM[8][9][11]
IL-4 induced STAT6 phosphorylationIC50340 nM[8][9][11]
IL-7 induced STAT5 phosphorylationIC50407 nM[8][9][11]
IL-15 induced STAT5 phosphorylationIC50266 nM[8][9][11]
IL-21 induced STAT3 phosphorylationIC50355 nM[8][9][11]

Experimental Protocol: Western Blot for pJAK3

This protocol outlines the steps for assessing the effect of this compound on JAK3 phosphorylation in a relevant cell line (e.g., NK-92 cells, which express high levels of JAK3).

Materials
  • Cell Line: NK-92 or other suitable cell line expressing JAK3.

  • This compound: Stock solution prepared in DMSO.

  • Cytokine Stimulant: e.g., Human Interleukin-2 (IL-2) or Interleukin-15 (IL-15).

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate).

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-JAK3 (Tyr980/981) antibody.

    • Rabbit or mouse anti-total JAK3 antibody.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Cell Culture & Treatment (Ritlecitinib +/- Cytokine) B Cell Lysis (with inhibitors) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-pJAK3, anti-JAK3, anti-loading control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (Chemiluminescence) H->I

Figure 2. Western blot experimental workflow.
Step-by-Step Method

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Starve cells in serum-free media for 4-6 hours prior to treatment.

    • Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with a cytokine such as IL-2 or IL-15 for 15-30 minutes to induce JAK3 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize protein amounts for each sample and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody against pJAK3 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • To detect total JAK3 and a loading control on the same membrane, the membrane can be stripped of the pJAK3 antibody and then re-probed with the total JAK3 antibody, followed by the loading control antibody.

Data Interpretation

A successful Western blot will show a decrease in the band intensity corresponding to pJAK3 in cells treated with this compound compared to the vehicle-treated, cytokine-stimulated control. The levels of total JAK3 and the loading control should remain relatively constant across all lanes, confirming equal protein loading. Densitometric analysis can be used to quantify the reduction in pJAK3 levels.

Troubleshooting

  • No or Weak Signal:

    • Confirm JAK3 expression in the cell line.

    • Ensure efficient cytokine stimulation.

    • Optimize antibody concentrations and incubation times.

    • Check the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.

  • High Background:

    • Increase the duration and number of wash steps.

    • Ensure the blocking buffer is fresh and completely covers the membrane.

    • Optimize the primary and secondary antibody concentrations.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Increase the stringency of the washing buffer (e.g., by increasing the Tween-20 concentration).

    • Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on JAK3 phosphorylation, providing valuable insights into its mechanism of action.

References

Application Notes: Ritlecitinib Tosylate T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritlecitinib is an advanced kinase inhibitor that functions by irreversibly binding to and inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] This dual-inhibition mechanism uniquely positions Ritlecitinib to modulate critical signaling pathways involved in the proliferation and activation of immune cells, particularly T-lymphocytes. The JAK3 pathway is essential for signaling by common gamma-chain cytokines like IL-2, IL-4, IL-7, and IL-15, which are fundamental for T-cell development, survival, and proliferation.[4][5] Concurrently, the TEC kinase family, including IL-2-inducible T-cell kinase (ITK), plays a crucial role in T-cell receptor (TCR) signaling.[4][6] By targeting both pathways, Ritlecitinib effectively blocks both cytokine-driven and TCR-mediated T-cell activation and proliferation.[2][6]

These application notes provide a detailed protocol for assessing the in-vitro efficacy of Ritlecitinib tosylate in inhibiting T-cell proliferation. The described assay is essential for researchers in immunology and drug development to quantify the compound's potency (e.g., IC50) and to further investigate its mechanism of action on primary T-cells.

Mechanism of Action: Dual Inhibition of T-Cell Signaling

Ritlecitinib's therapeutic effect is derived from its ability to simultaneously block two key T-cell signaling cascades.

  • JAK3 Inhibition : Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3.[6] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are downstream of common gamma-chain cytokine receptors.[4][7] The blockade of JAK3-STAT signaling curtails the expression of genes required for T-cell proliferation and survival.

  • TEC Kinase Family Inhibition : The same covalent binding mechanism allows Ritlecitinib to inhibit members of the TEC kinase family.[6] These kinases are vital components of the T-cell receptor (TCR) signaling complex. Their inhibition disrupts the signal transduction cascade initiated by antigen presentation, thereby preventing T-cell activation, differentiation, and cytolytic function.[5][6][8]

The following diagram illustrates the points of inhibition by Ritlecitinib in T-cell signaling pathways.

Ritlecitinib_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) TEC TEC Kinases (e.g., ITK) TCR->TEC Antigen Stimulation CytokineReceptor Cytokine Receptor (γc chain) JAK3 JAK3 CytokineReceptor->JAK3 Cytokine (e.g., IL-2) SignalingCascade Downstream Signaling TEC->SignalingCascade STAT5 STAT5 JAK3->STAT5 Phosphorylates STAT5_P pSTAT5 GeneTranscription Gene Transcription STAT5_P->GeneTranscription Dimerizes & Translocates SignalingCascade->GeneTranscription Ritlecitinib Ritlecitinib Ritlecitinib->TEC Inhibits Ritlecitinib->JAK3 Inhibits Proliferation T-Cell Proliferation & Activation GeneTranscription->Proliferation

Caption: Ritlecitinib dually inhibits JAK3 and TEC kinase signaling pathways in T-cells.

Quantitative Data Summary

The potency of Ritlecitinib has been characterized through various in-vitro assays. The tables below summarize key inhibitory concentrations (IC50) against target kinases and cytokine-mediated signaling pathways.

Table 1: Ritlecitinib Kinase Inhibitory Potency

Target Kinase IC50 (nM) Selectivity Note
JAK3 33.1 Highly selective over other JAK isoforms.[4]
JAK1 >10,000 >300-fold selective for JAK3 over JAK1.[4]
JAK2 >10,000 >300-fold selective for JAK3 over JAK2.[4]
TYK2 >10,000 >300-fold selective for JAK3 over TYK2.[4]
ITK 395 Member of the TEC kinase family.[6]
TEC 403 Member of the TEC kinase family.[6]

| BTK | 404 | Member of the TEC kinase family.[6] |

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Ritlecitinib

Cytokine Stimulant Downstream Target IC50 (nM)
IL-2 pSTAT5 244[4][5]
IL-4 pSTAT5 340[4][5]
IL-7 pSTAT5 407[4][5]
IL-15 pSTAT5 266[4][5]

| IL-21 | pSTAT3 | 355[4][5] |

Protocol: T-Cell Proliferation Assay Using CFSE Staining

This protocol details a method to measure the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, analyzed by flow cytometry.

Principle

CFSE is a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each proliferation cycle. This dilution can be quantified by flow cytometry to determine the extent of cell division within a population.

Materials and Reagents
  • Cells : Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin-Streptomycin.

  • This compound : Stock solution (e.g., 10 mM in DMSO), serially diluted to working concentrations in culture medium.

  • T-Cell Stimulants : Anti-human CD3 antibody (plate-bound) and anti-human CD28 antibody (soluble).[9]

  • Staining and Buffers :

    • CFSE Dye (e.g., 5 mM stock in DMSO).

    • Phosphate-Buffered Saline (PBS).

    • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Equipment :

    • 96-well flat-bottom cell culture plates.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Flow cytometer with a 488 nm laser.

Experimental Workflow

The overall workflow for the CFSE-based T-cell proliferation assay is depicted below.

TCell_Assay_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis pbmc_iso 1. Isolate PBMCs from whole blood cfse_label 2. Label PBMCs with CFSE Dye pbmc_iso->cfse_label cell_seed 4. Seed CFSE-labeled PBMCs into wells cfse_label->cell_seed plate_coat 3. Coat 96-well plate with anti-CD3 Ab plate_coat->cell_seed add_compounds 5. Add Ritlecitinib dilutions & soluble anti-CD28 Ab cell_seed->add_compounds incubate 6. Incubate for 3-5 days at 37°C, 5% CO2 add_compounds->incubate harvest 7. Harvest cells incubate->harvest flow_acquire 8. Acquire data on Flow Cytometer harvest->flow_acquire analyze 9. Analyze CFSE dilution to quantify proliferation flow_acquire->analyze

References

Application Notes and Protocols for Ritlecitinib Tosylate Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gene expression changes induced by Ritlecitinib tosylate, a dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases. The included protocols offer detailed methodologies for analyzing these changes in a laboratory setting.

Introduction

This compound (brand name: Litfulo®) is a kinase inhibitor indicated for the treatment of severe alopecia areata.[1] Its mechanism of action involves the irreversible inhibition of JAK3 and TEC family kinases, thereby blocking the adenosine triphosphate (ATP) binding site.[2][3] This dual activity modulates cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of autoimmune diseases like alopecia areata and vitiligo.[4][5] Gene expression analysis of tissue biopsies from patients treated with Ritlecitinib has revealed significant changes in inflammatory and immune response pathways, providing valuable insights into its therapeutic effects.

Mechanism of Action: Signaling Pathway

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases disrupts key signaling pathways involved in the autoimmune attack on hair follicles. The JAK/STAT pathway, activated by cytokines like interferon-gamma (IFN-γ) and interleukin-15 (IL-15), is a critical driver of inflammation in alopecia areata.[4] By inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma-chain cytokines.[5] Simultaneously, inhibition of TEC family kinases, such as ITK and BTK, interferes with T-cell receptor signaling and the function of cytotoxic immune cells.[5][6][7]

Ritlecitinib_Mechanism_of_Action cluster_0 Immune Cell cluster_1 T-Cell Receptor Signaling Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor binds JAK3 JAK3 Cytokine_Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression regulates Ritlecitinib_JAK3 Ritlecitinib Ritlecitinib_JAK3->JAK3 inhibits TCR T-Cell Receptor TEC_Kinases TEC Family Kinases (e.g., ITK, BTK) TCR->TEC_Kinases activates Downstream_Signaling Cytolytic Activity IFN-γ Production TEC_Kinases->Downstream_Signaling promotes Ritlecitinib_TEC Ritlecitinib Ritlecitinib_TEC->TEC_Kinases inhibits

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.

Gene Expression Profile Changes with Ritlecitinib Treatment

Clinical studies in alopecia areata and vitiligo have demonstrated that Ritlecitinib treatment leads to a significant modulation of gene expression in affected tissues, shifting the transcriptomic profile towards that of non-lesional skin.[6][8] These changes are correlated with clinical improvements, such as hair regrowth.[6][7]

Summary of Gene Expression Changes
Gene CategoryKey GenesDirection of ChangeDisease ContextReference
Type I Immunity CCL5, CD8A, GZMB, IFNG, CXCL9, CXCR3DownregulatedAlopecia Areata, Vitiligo[6][7][9]
Type II Immunity CCL13, CCL18, IL13RA1, CCR4DownregulatedAlopecia Areata, Vitiligo[6][7][9]
Mechanism of Action JAK3, ITK, BTKDownregulatedAlopecia Areata[6][7]
T-Cell Activation CD86, CD28, ICOS, CTLA4, PD-1DownregulatedVitiligo[9]
Hair Keratins Various Keratin GenesUpregulatedAlopecia Areata[6][7]
Melanocyte Markers Various Melanocyte GenesUpregulatedVitiligo (stable lesions)[9]

Experimental Protocols

The following are detailed protocols for the analysis of gene expression changes in response to Ritlecitinib treatment, based on methodologies cited in clinical studies.

Tissue Biopsy and RNA Extraction

A crucial first step is the collection of high-quality biological material.

Protocol:

  • Biopsy Collection: Obtain 4mm punch biopsies from lesional scalp or skin of patients before and after Ritlecitinib treatment. An additional biopsy from a non-lesional area can serve as a healthy control.

  • Sample Preservation: Immediately place the biopsy in an RNA stabilization solution (e.g., RNAlater®) and store at 4°C overnight, followed by long-term storage at -80°C.

  • RNA Extraction:

    • Homogenize the tissue sample in a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) using a bead mill or rotor-stator homogenizer.

    • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop™).

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 7 is generally considered suitable for downstream applications like microarray and RNA-seq.

RNA_Extraction_Workflow Biopsy 4mm Punch Biopsy Preserve RNAlater® -80°C Storage Biopsy->Preserve Homogenize Homogenization in Lysis Buffer Preserve->Homogenize Extract Column-Based RNA Extraction Homogenize->Extract QC Quality Control (NanoDrop, Bioanalyzer) Extract->QC Downstream Microarray / qPCR QC->Downstream

Caption: Workflow for tissue biopsy processing and RNA extraction.
Gene Expression Analysis via Microarray

Microarray analysis provides a broad, transcript-wide view of gene expression changes.[6][7]

Protocol:

  • RNA Labeling:

    • Starting with 100-500 ng of total RNA, generate complementary RNA (cRNA) and label it with biotin using an in vitro transcription (IVT) labeling kit (e.g., Affymetrix GeneChip WT Pico Kit).

    • Purify and quantify the labeled cRNA.

  • Hybridization:

    • Fragment the labeled cRNA to an optimal size.

    • Prepare a hybridization cocktail containing the fragmented cRNA.

    • Hybridize the cocktail to a suitable microarray chip (e.g., Affymetrix Human Transcriptome Array) in a hybridization oven for 16-18 hours at 45°C with rotation.

  • Washing and Staining:

    • Wash the microarray chip to remove non-specifically bound cRNA using an automated fluidics station (e.g., Affymetrix GeneChip Fluidics Station 450).

    • Stain the chip with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin labels.

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000).

    • Use the scanner's software to generate raw data files (e.g., .CEL files).

  • Data Analysis:

    • Import the raw data into a suitable analysis software (e.g., Transcriptome Analysis Console or R with appropriate packages like oligo and limma).

    • Perform quality control checks on the raw data.

    • Normalize the data to correct for technical variations (e.g., using RMA or PLIER algorithms).

    • Perform statistical analysis (e.g., paired t-test or ANOVA) to identify differentially expressed genes between pre- and post-treatment samples. Apply a fold-change cutoff and a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to identify significant changes.

    • Conduct pathway analysis using tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify biological pathways affected by Ritlecitinib.

Gene Expression Analysis via Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the findings from microarray studies and to quantify the expression of specific target genes.[9][10]

Protocol:

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with a mix of random primers and oligo(dT)s.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96- or 384-well plate. For each sample, combine:

      • cDNA template (diluted 1:10)

      • Forward and reverse primers for the gene of interest (e.g., IFNG, CXCL9, CXCR3).

      • A qPCR master mix (e.g., SYBR Green or TaqMan-based).

    • Include a no-template control (NTC) for each primer set.

    • Run at least three technical replicates for each sample.

    • Use validated primers for housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Cycling and Data Acquisition:

    • Perform the qPCR run on a real-time PCR instrument. A typical cycling protocol includes:

      • An initial denaturation step (e.g., 95°C for 10 min).

      • 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).

      • A melt curve analysis at the end of the run (for SYBR Green assays) to check for primer-dimers and non-specific products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.[10]

    • Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the change in expression relative to a control group (e.g., pre-treatment samples) using the ΔΔCt method (ΔΔCt = ΔCtpost-treatment - ΔCtpre-treatment).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

    • Perform statistical analysis on the ΔCt values to determine the significance of expression changes.

Conclusion

The analysis of gene expression provides a powerful tool for understanding the molecular effects of this compound. By downregulating key inflammatory pathways driven by Type I and Type II immune responses, Ritlecitinib helps to restore a normal gene expression profile in affected tissues, leading to clinical improvement in diseases like alopecia areata. The protocols outlined above provide a robust framework for researchers to investigate these effects in their own studies.

References

Application Notes and Protocols: Ritlecitinib Tosylate Kinome Scan Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate, marketed as LITFULO®, is a kinase inhibitor approved for the treatment of severe alopecia areata. It functions as an irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2][3][4] Its mechanism of action involves the covalent modification of a non-catalytic cysteine residue within the ATP-binding site of these kinases, leading to sustained inhibition of their signaling pathways.[5] Understanding the broader kinase selectivity profile of ritlecitinib is crucial for elucidating its full therapeutic potential and identifying any potential off-target effects. This document provides detailed application notes and protocols for performing a kinome scan to characterize the selectivity of this compound.

Data Presentation

This compound Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of ritlecitinib against its primary kinase targets. This data provides a quantitative measure of the drug's potency.

Kinase TargetIC50 (nM)
JAK333.1
BTK404
ITK395
RLK (TXK)155
TEC403
BMX666
JAK1>10,000
JAK2>10,000
TYK2>10,000

Data sourced from publicly available research.

Signaling Pathways

Ritlecitinib's therapeutic effects are mediated through the inhibition of the JAK-STAT and TEC kinase signaling pathways. Below are diagrams illustrating these pathways and the point of inhibition by ritlecitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation STAT->STAT Gene Gene Transcription (Inflammation, Immune Response) STAT->Gene 5. Nuclear Translocation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition

Caption: JAK-STAT signaling pathway inhibited by ritlecitinib.

TEC_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response TCR_BCR T-Cell Receptor (TCR) / B-Cell Receptor (BCR) TEC_Kinase TEC Family Kinase (e.g., ITK, BTK) TCR_BCR->TEC_Kinase 1. Activation Downstream Downstream Signaling (e.g., PLCγ, Akt) TEC_Kinase->Downstream 2. Phosphorylation Response T-Cell/B-Cell Activation, Proliferation, Cytokine Release Downstream->Response 3. Signal Transduction Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Inhibition

Caption: TEC family kinase signaling pathway inhibited by ritlecitinib.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

This protocol outlines a generalized approach for assessing the binding affinity of ritlecitinib across a broad panel of kinases. Commercial services like Eurofins' KINOMEscan® offer comprehensive panels and standardized protocols.[6][7][8]

Principle: This assay quantitatively measures the ability of a test compound (ritlecitinib) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.[9][10] The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of ritlecitinib indicates binding.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • KINOMEscan® screening service (e.g., scanMAX panel with 468 kinases) or equivalent[6]

  • Assay plates (provided by the service)

  • Binding buffer (proprietary to the service)

Experimental Workflow:

KinomeScan_Workflow cluster_preparation 1. Preparation cluster_assay 2. Binding Assay cluster_detection 3. Detection & Analysis Compound Prepare Ritlecitinib Dilution Series Incubation Incubate Ritlecitinib with Kinase Panel & Immobilized Ligand Compound->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR Analysis Data Analysis (% Inhibition, Kd) qPCR->Analysis

Caption: Workflow for KINOMEscan® competition binding assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay will typically be in the range of 100 nM to 10 µM for single-point screening, or a wider range for dose-response curves to determine the dissociation constant (Kd).

  • Binding Reaction: The service provider combines the DNA-tagged kinases, the immobilized ligand, and the ritlecitinib dilutions in the provided assay plates.

  • Incubation: The assay plates are incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[9]

  • Washing: The solid support (e.g., magnetic beads) is washed to remove unbound kinase.[9]

  • Elution: The bound kinase is eluted from the solid support.[9]

  • Quantification: The amount of eluted kinase is quantified using qPCR by amplifying the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower signal indicates stronger binding of ritlecitinib to the kinase. For dose-response experiments, a Kd value is calculated.

Protocol 2: In Vitro Enzymatic Assay for Irreversible Kinase Inhibition (e.g., ADP-Glo™)

This protocol describes a method to determine the enzymatic inhibition of a specific kinase (e.g., JAK3 or a TEC family kinase) by ritlecitinib. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[1][11][12][13][14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity. For an irreversible inhibitor like ritlecitinib, a pre-incubation step with the enzyme before initiating the kinase reaction is crucial.

Materials:

  • Recombinant human JAK3 or TEC family kinase

  • Substrate peptide for the specific kinase

  • This compound stock solution

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

ADPGlo_Workflow cluster_preincubation 1. Pre-incubation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection Preinc Pre-incubate Kinase with Ritlecitinib Reaction Initiate Reaction with Substrate/ATP Mixture Preinc->Reaction Stop Add ADP-Glo™ Reagent (Stop & ATP Depletion) Reaction->Stop Detect Add Kinase Detection Reagent (ADP to ATP & Luminescence) Stop->Detect Read Read Luminescence Detect->Read

Caption: Workflow for ADP-Glo™ kinase assay with an irreversible inhibitor.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer.

  • Pre-incubation: In a 384-well plate, add the kinase and the ritlecitinib dilutions. Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

  • Kinase Reaction Initiation: Add the substrate and ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The methodologies described in these application notes provide a framework for the comprehensive kinome-wide profiling of this compound. A competition binding assay, such as KINOMEscan®, is a powerful tool for initial broad selectivity screening to identify potential on- and off-targets. Subsequent enzymatic assays, like the ADP-Glo™ assay, are essential for confirming functional inhibition and determining the potency of ritlecitinib against specific kinases. The irreversible nature of ritlecitinib necessitates careful consideration of pre-incubation times in enzymatic assays to accurately reflect its covalent mechanism of action. By employing these detailed protocols, researchers can gain a deeper understanding of the molecular pharmacology of ritlecitinib, aiding in the development of future kinase inhibitors and the optimization of their therapeutic applications.

References

Application Notes and Protocols for Ritlecitinib Tosylate in a HEK293 Reporter Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site of these kinases, thereby interfering with downstream signaling pathways that are crucial in immune responses.[1][2] In cellular settings, ritlecitinib has been shown to inhibit cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors.[1][3][4]

This document provides detailed application notes and protocols for the use of this compound in a Human Embryonic Kidney (HEK293) reporter cell line designed to measure the activity of the JAK/STAT signaling pathway. The provided protocols are representative and can be adapted for specific experimental needs.

Data Presentation

The inhibitory activity of ritlecitinib has been characterized in various assays. The following tables summarize key quantitative data for ritlecitinib's activity against its primary targets.

Table 1: In Vitro Inhibitory Activity of Ritlecitinib

TargetIC50 (nM)Assay Conditions
JAK333.1In vitro kinase assay.[1][5]
JAK1>10,000In vitro kinase assay.[1][5]
JAK2>10,000In vitro kinase assay.[1][5]
TYK2>10,000In vitro kinase assay.[1][5]
RLK (TEC family)155In vitro kinase assay.[1]
ITK (TEC family)395In vitro kinase assay.[1]
TEC (TEC family)403In vitro kinase assay.[1]
BTK (TEC family)404In vitro kinase assay.[1]
BMX (TEC family)666In vitro kinase assay.[1]

Table 2: Cellular Inhibitory Activity of Ritlecitinib on STAT Phosphorylation

Cytokine StimulantDownstream TargetIC50 (nM)
IL-2pSTAT5244[5]
IL-4pSTAT5340[5]
IL-7pSTAT5407[5]
IL-15pSTAT5266[5]
IL-21pSTAT3355[5]

Signaling Pathway

Ritlecitinib primarily inhibits the JAK3/STAT signaling pathway. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific response elements on the DNA to regulate gene transcription. Ritlecitinib's inhibition of JAK3 prevents this phosphorylation cascade. A secondary pathway inhibited by ritlecitinib involves the TEC family kinases, which are important in T-cell and B-cell receptor signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA (ISRE) STAT_dimer->DNA Translocates & Binds Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Transcription Gene Transcription DNA->Transcription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Ritlecitinib's inhibition of the JAK3/STAT signaling pathway.

Experimental Protocols

The following is a representative protocol for evaluating the inhibitory activity of this compound on the JAK/STAT signaling pathway using a commercially available HEK293 cell line that stably expresses a firefly luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).

Materials
  • HEK293 ISRE Luciferase Reporter Cell Line (e.g., from BPS Bioscience, Catalog #60510)[6][7][8]

  • Cell Culture Medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and Penicillin/Streptomycin)[6]

  • Assay Medium (serum-free or low-serum medium)

  • This compound

  • Recombinant Human Interferon-alpha (IFN-α) as a stimulant[6][7]

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Cell Culture and Plating
  • Culture the HEK293 ISRE Luciferase Reporter cells according to the supplier's instructions.

  • The day before the assay, harvest the cells and resuspend them in fresh culture medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 30,000 to 40,000 cells per well in 100 µL of medium.[6][7]

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Ritlecitinib Treatment and Stimulation
  • The next day, prepare serial dilutions of this compound in assay medium.

  • Carefully remove the culture medium from the cells.

  • Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of assay medium with the vehicle (e.g., DMSO).

  • Incubate the plate at 37°C for 1 to 2 hours.

  • Prepare a solution of IFN-α in assay medium at a concentration that induces a sub-maximal response (to be determined empirically, but a starting point could be around 1000 U/mL).[9]

  • Add 50 µL of the IFN-α solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of assay medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.[9]

Luciferase Assay
  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Gently rock the plate for 10-15 minutes to ensure cell lysis and substrate mixing.

  • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average background luminescence (from wells with no cells) from all other readings.

  • Normalize the data by dividing the luminescence of the treated wells by the luminescence of the stimulated, untreated control wells.

  • Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the luciferase signal.

G start Start culture Culture HEK293-ISRE Reporter Cells start->culture seed Seed Cells into 96-well Plate culture->seed incubate1 Incubate Overnight seed->incubate1 prepare_drug Prepare Ritlecitinib Serial Dilutions incubate1->prepare_drug treat Treat Cells with Ritlecitinib incubate1->treat prepare_drug->treat incubate2 Incubate (1-2h) treat->incubate2 prepare_stim Prepare IFN-α Stimulant incubate2->prepare_stim stimulate Stimulate Cells with IFN-α incubate2->stimulate prepare_stim->stimulate incubate3 Incubate (6-24h) stimulate->incubate3 add_luciferase Add Luciferase Reagent incubate3->add_luciferase measure Measure Luminescence add_luciferase->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

References

Application Notes and Protocols: Ritlecitinib Tosylate in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate, marketed as LITFULO™, is a covalent, irreversible kinase inhibitor developed by Pfizer.[1] It is distinguished by its dual specificity, targeting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][3] This dual mechanism allows ritlecitinib to modulate signaling pathways crucial to the pathogenesis of various autoimmune diseases driven by aberrant immune cell activity.[4][5] Ritlecitinib is approved for the treatment of severe alopecia areata and is under investigation for other autoimmune conditions, including vitiligo, Crohn's disease, and ulcerative colitis.[1][6][7]

These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound in relevant animal models of autoimmune disease, intended to guide researchers in designing and executing their own studies.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases

Ritlecitinib's therapeutic effect stems from its ability to disrupt key cytokine and immune receptor signaling pathways.[3]

  • JAK3 Inhibition : JAK3 is a critical enzyme for signaling downstream of cytokines that utilize the common gamma chain (γc) receptor, including Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[6][8] These cytokines are essential for the proliferation, differentiation, and survival of lymphocytes (T cells, B cells, and NK cells). Ritlecitinib irreversibly binds to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3, conferring high selectivity over other JAK family members (JAK1, JAK2, TYK2).[1][4][9] By inhibiting JAK3, ritlecitinib effectively blocks the JAK-STAT signaling cascade, reducing the transcription of pro-inflammatory genes.[10][11]

  • TEC Kinase Family Inhibition : This family includes kinases like ITK, BTK, and TEC, which are crucial for signaling through T-cell receptors (TCR) and B-cell receptors (BCR).[5] Inhibition of TEC family kinases modulates the activation and cytolytic function of T cells and NK cells.[4][5]

The combined inhibition of JAK3 and TEC kinases leads to a potent and targeted suppression of the immune responses implicated in autoimmune pathology.[4]

Ritlecitinib_Mechanism_of_Action cluster_0 Cytokine Signaling cluster_1 Immune Receptor Signaling cluster_2 Pathogenic Outcome Cytokine IL-2, IL-4, IL-7, IL-15, IL-21 Receptor γc Receptor Complex Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 STAT STAT Phosphorylation JAK3->STAT JAK1->STAT Gene Gene Transcription (Proliferation, Differentiation) STAT->Gene Outcome Immune Cell Attack on Self-Tissue Gene->Outcome TCR_BCR TCR / BCR TEC TEC Family Kinases (ITK, BTK) TCR_BCR->TEC Activation T-Cell / B-Cell Activation & Cytolytic Function TEC->Activation Activation->Outcome Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.

Preclinical Efficacy Data

Quantitative data from in vitro and in vivo studies demonstrate the potency and efficacy of ritlecitinib in relevant autoimmune models.

In Vitro Inhibitory Activity

The tables below summarize the half-maximal inhibitory concentrations (IC50) of ritlecitinib against key kinase and cellular targets.

Table 1: Kinase and Cellular Inhibitory Activity of Ritlecitinib

Target/Assay IC50 (nM) Reference
Enzymatic Assays
JAK3 33.1 [1][8]
JAK1 >10,000 [8]
JAK2 >10,000 [8]
TYK2 >10,000 [8]
Cellular Assays (STAT Phosphorylation)
IL-2-induced pSTAT5 244 [8]
IL-4-induced pSTAT5 340 [8]
IL-7-induced pSTAT5 407 [8]
IL-15-induced pSTAT5 266 [8]
IL-21-induced pSTAT3 355 [8]
Cellular Assays (Function)
IFNγ Production (Th1) 48 [8]

| IFNγ Production (Th17) | 269 |[8] |

In Vivo Efficacy in Autoimmune Disease Models

Ritlecitinib has demonstrated significant efficacy in reducing disease severity in multiple preclinical models of autoimmune disease.

Table 2: Efficacy of Ritlecitinib in Preclinical Autoimmune Disease Models

Model Species / Strain Treatment Regimen Key Efficacy Readouts Outcome Summary Reference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Prophylactic: 20 & 60 mg/kg, oral Clinical Disease Score Significantly reduced disease severity. [8]
Therapeutic: 30 & 100 mg/kg, oral Clinical Disease Score Significantly reduced disease severity. [8]

| Collagen-Induced Arthritis (CIA) | Mouse | Not Specified | Paw Swelling, Histological Severity | Alleviated paw swelling and reduced histological severity. Ritlecitinib (as a selective JAK3 inhibitor) was compared alongside selective JAK1, JAK2, and TYK2 inhibitors. |[12] |

Experimental Protocols

The following section provides a detailed protocol for evaluating this compound in the Collagen-Induced Arthritis (CIA) mouse model, a standard model for rheumatoid arthritis.[12][13]

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

CIA_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cluster_analysis Analysis Types acclimate 1. Animal Acclimatization (DBA/1 mice, 8-10 weeks old) baseline 2. Baseline Measurement (Paw Thickness, Body Weight) acclimate->baseline day0 3. Primary Immunization (Day 0) (Bovine Type II Collagen in CFA) baseline->day0 day21 4. Booster Immunization (Day 21) (Bovine Type II Collagen in IFA) day0->day21 onset 5. Onset of Arthritis (Typically Day 24-28) day21->onset treatment 6. Treatment Initiation (Ritlecitinib or Vehicle, Oral Gavage) onset->treatment monitoring 7. Clinical Monitoring (3x/week) (Arthritis Score, Paw Thickness, Body Weight) treatment->monitoring endpoint 8. Terminal Endpoint (e.g., Day 42) monitoring->endpoint collection 9. Sample Collection (Paws, Spleen, Serum) endpoint->collection analysis 10. Downstream Analysis collection->analysis histo Histopathology analysis->histo cyto Flow Cytometry analysis->cyto elisa Cytokine Analysis (ELISA) analysis->elisa

Caption: Experimental workflow for testing ritlecitinib in a CIA mouse model.
Protocol: Efficacy of Ritlecitinib in Mouse CIA Model

4.2.1 Materials

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Reagents:

    • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

    • Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Incomplete Freund’s Adjuvant (IFA).

    • This compound.

    • Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.25% Tween 20).

  • Equipment: 1 mL glass syringes, emulsifying needles, small gauge needles for injection, oral gavage needles, calipers.

4.2.2 Model Induction

  • Emulsion Preparation: Prepare a 1:1 emulsion of CII solution and CFA. To do this, draw equal volumes of the two liquids into separate glass syringes connected by an emulsifying needle. Force the liquids back and forth until a thick, stable emulsion is formed (a drop placed on water should not disperse).

  • Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers a 100 µg dose of collagen.

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

4.2.3 this compound Administration

  • Preparation: Prepare a stock solution of this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 10, 30, 60 mg/kg).

  • Dosing: Begin treatment upon the first signs of arthritis (typically Day 24-28), characterized by visible erythema or swelling in the paws.

  • Administration: Administer ritlecitinib or vehicle control once daily via oral gavage. Continue dosing until the experimental endpoint.

4.2.4 Efficacy Assessment

  • Clinical Scoring: Score mice for signs of arthritis three times per week. A common scoring system is:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the mid-foot or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the mid-foot.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16 (score of 4 for each of the 4 paws).

  • Paw Thickness: Measure the thickness of the hind paws using digital calipers three times per week. The change in paw thickness from baseline is a quantitative measure of inflammation.

  • Body Weight: Monitor body weight three times per week as an indicator of general health.

4.2.5 Terminal Endpoint and Analysis

  • Sample Collection: At the study endpoint (e.g., Day 42), euthanize mice and collect samples.

    • Blood: Collect blood via cardiac puncture for serum separation and cytokine analysis.

    • Paws: Harvest hind paws and fix in 10% neutral buffered formalin for histological analysis.

    • Spleen: Harvest spleen to prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., T cells, myeloid cells).[12]

  • Histological Analysis: Decalcify, process, and embed paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the serum using ELISA or multiplex bead assays.

  • Flow Cytometry: Characterize lymphoid and myeloid cell populations in the spleen to assess the systemic immunological effects of ritlecitinib treatment.[12]

References

Ritlecitinib Tosylate: Application Notes and Protocol for In Vitro Cytokine Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ritlecitinib, marketed as Litfulo™, is a kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1][2][3] Its tosylate salt, ritlecitinib tosylate, acts as an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[4][5][6][7][8][9] By blocking the ATP binding site of these kinases, ritlecitinib effectively modulates downstream signaling pathways involved in inflammation and immune responses.[4][5][6][9] This mechanism of action makes it a subject of interest for investigating its effects on cytokine production and release, a critical aspect of many inflammatory and autoimmune diseases.[10][11]

Ritlecitinib has demonstrated the ability to inhibit cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors.[4][5][9][12] Specifically, it has been shown to inhibit the signaling of cytokines that are crucial for lymphocyte function, such as interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[4][5] Furthermore, through its inhibition of the TEC kinase family, ritlecitinib can suppress the cytolytic activity and interferon-gamma (IFN-γ) production of CD8+ T cells and Natural Killer (NK) cells.[5][6]

This application note provides a detailed protocol for performing a cytokine release assay to evaluate the in vitro effects of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs). The protocol outlines methods for cell stimulation, treatment with ritlecitinib, and subsequent measurement of a panel of relevant cytokines.

Signaling Pathway Overview

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK3 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Ritlecitinib Ritlecitinib Ritlecitinib->JAK Irreversible Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (e.g., Cytokines) DNA->Gene_Expression Transcription

Caption: Ritlecitinib inhibits the JAK3-STAT signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of ritlecitinib against JAK3 and cytokine-induced STAT phosphorylation.

TargetStimulating CytokineMeasured EffectIC50 (nM)Reference
JAK3-Kinase Activity33.1[4][5][6]
STAT5IL-2Phosphorylation244[5]
STAT5IL-4Phosphorylation340[5]
STAT5IL-7Phosphorylation407[5]
STAT5IL-15Phosphorylation266[5]
STAT3IL-21Phosphorylation355[5]

Experimental Protocol: Cytokine Release Assay

This protocol describes an in vitro assay to measure the effect of this compound on cytokine release from stimulated human PBMCs.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))

  • Cytokine measurement kit (e.g., Luminex multiplex assay, ELISA) for:

    • IFN-γ

    • IL-2

    • IL-4

    • IL-15

    • IL-21

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader (for ELISA or Luminex)

Experimental Workflow

CRA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate PBMCs from whole blood C Seed PBMCs in 96-well plate A->C B Prepare Ritlecitinib stock solution D Pre-incubate with Ritlecitinib B->D C->D E Stimulate cells (e.g., anti-CD3/CD28) D->E F Incubate for 24-48 hours E->F G Collect supernatant F->G H Measure cytokine levels (Luminex/ELISA) G->H I Data analysis H->I

Caption: Workflow for the cytokine release assay.

Detailed Methodology

1. Preparation of this compound Stock Solution a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C. c. On the day of the experiment, thaw an aliquot and prepare a series of working solutions by diluting the stock in cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid toxicity.

2. Isolation of Human PBMCs a. Dilute fresh human whole blood with an equal volume of PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs. e. Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). g. Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).

3. Cytokine Release Assay Procedure a. Seed 100 µL of the PBMC suspension (e.g., 1 x 10^5 cells) into each well of a 96-well flat-bottom plate. b. Add 50 µL of the prepared ritlecitinib working solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO. Include a "no treatment" control. c. Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator. d. Add 50 µL of the T-cell stimulant (e.g., a cocktail of anti-CD3 and anti-CD28 antibodies or PHA) to each well, except for the unstimulated control wells. e. Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically. f. After incubation, centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells. g. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until cytokine analysis.

4. Cytokine Measurement a. Thaw the collected supernatants on ice. b. Measure the concentrations of the target cytokines (IFN-γ, IL-2, IL-4, IL-15, and IL-21) using a validated multiplex immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.

5. Data Analysis a. Generate a standard curve for each cytokine. b. Calculate the concentration of each cytokine in the samples based on the standard curves. c. Determine the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated vehicle control. d. Plot the percentage of inhibition against the log of the ritlecitinib concentration to determine the IC50 value for each cytokine.

Expected Outcomes

Treatment with this compound is expected to result in a dose-dependent reduction in the release of JAK3-dependent cytokines (IL-2, IL-4, IL-15, IL-21) and IFN-γ from stimulated PBMCs. The IC50 values obtained from this assay can be used to quantify the in vitro potency of ritlecitinib in inhibiting cytokine production. These results will provide valuable insights into the immunomodulatory effects of the compound and its potential therapeutic applications.

Troubleshooting

  • High background in unstimulated wells: This may be due to PBMC activation during isolation. Ensure gentle handling of cells and use fresh blood.

  • Low cytokine levels in stimulated wells: The stimulant concentration or incubation time may be suboptimal. Titrate the stimulant and perform a time-course experiment to optimize these parameters.

  • High variability between replicates: Inconsistent cell seeding or pipetting errors can cause variability. Ensure proper mixing of cell suspension and careful pipetting.

  • DMSO toxicity: If cell viability is low in the vehicle control wells, reduce the final DMSO concentration.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on cytokine release in an in vitro human PBMC model. The detailed methodology, including data analysis and troubleshooting tips, offers a robust framework for researchers and drug development professionals to assess the immunomodulatory properties of ritlecitinib and other JAK inhibitors. The provided diagrams and data tables serve as a quick reference for understanding the compound's mechanism of action and expected potency.

References

Troubleshooting & Optimization

Ritlecitinib tosylate solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ritlecitinib tosylate in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results.

Solubility Data

The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes the reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO 83.33182.12Requires sonication and warming to 60°C. Use of fresh, non-hygroscopic DMSO is recommended.[1][2]
57199.76Use of fresh DMSO is advised as moisture can reduce solubility.[3][4]
125438.07Requires sonication.[5]
Water Freely SolubleNot specifiedThis compound is described as a white to off-white solid that is freely soluble in water.[6][7]
Highly SolubleNot specifiedThe drug is highly soluble across a physiological pH range of 1.0 to 6.8.[8]
6.6723.38Requires sonication.[5]
InsolubleNot specifiedThis may refer to the ritlecitinib free base rather than the tosylate salt.[3][4]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation: Before starting, ensure you have fresh, anhydrous DMSO, as the presence of water can significantly decrease the solubility of this compound.[1][2][3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired concentration.

  • Dissolution: To facilitate dissolution, vortex the solution and then place it in an ultrasonic water bath. If the compound does not fully dissolve, gentle warming of the solution to 37°C or up to 60°C can be applied.[1][2]

  • Sterilization: If required for your experiment, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound in DMSO. What can I do?

A1: Difficulty in dissolving this compound in DMSO can be due to several factors:

  • Moisture in DMSO: this compound's solubility is significantly impacted by water in the DMSO.[1][2][3] Always use fresh, anhydrous DMSO from a newly opened bottle.

  • Insufficient Agitation/Temperature: For higher concentrations, mechanical assistance is often necessary. Use an ultrasonic bath to aid dissolution. Gentle warming of the solution to 37°C or even up to 60°C can also help.[1][2]

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit. Refer to the solubility table above for guidance.

Q2: There is conflicting information about the water solubility of this compound. Is it soluble in water or not?

A2: The tosylate salt of ritlecitinib is generally considered to be freely or highly soluble in water, particularly within the physiological pH range.[6][7][8] The conflicting reports of it being "insoluble" likely refer to the ritlecitinib free base.[3][4] For experimental purposes with the tosylate form, you should expect good water solubility, although sonication may be required to expedite dissolution.[5]

Q3: My this compound solution in DMSO appears cloudy after storage. What should I do?

A3: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, can indicate that the compound has come out of solution. Before use, bring the vial to room temperature and vortex thoroughly. If the precipitate persists, gentle warming and sonication as described in the preparation protocol may be necessary to redissolve the compound. To avoid this, ensure your stock solutions are stored in small, single-use aliquots.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, stock solutions should be stored in airtight containers to prevent moisture absorption. It is recommended to store aliquots at -20°C for use within one month or at -80°C for longer-term storage of up to six months.[1] Avoid repeated freeze-thaw cycles.

Signaling Pathway and Experimental Workflow

Ritlecitinib Signaling Pathway

Ritlecitinib is a selective inhibitor of Janus kinase 3 (JAK3). It works by blocking the signaling of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This inhibition prevents the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[2][9]

Ritlecitinib_Signaling_Pathway cluster_receptor Cell Membrane Cytokine γc Cytokines (e.g., IL-2, IL-15) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 STAT STAT Proteins JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits pSTAT p-STAT Gene_Expression Gene Expression (Immune Response) pSTAT->Gene_Expression Dimerizes & Enters Nucleus

Caption: Ritlecitinib selectively inhibits JAK3, blocking cytokine signaling and STAT phosphorylation.

Experimental Workflow for this compound Solution Preparation

The following diagram outlines the key steps for preparing a stock solution of this compound.

Ritlecitinib_Workflow Start Start Weigh Weigh Ritlecitinib Tosylate Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Dissolve Add_Solvent->Dissolve Vortex Vortex Dissolve->Vortex Initial Step Sonicate Sonicate Vortex->Sonicate Warm Warm Gently (if needed) Sonicate->Warm Check Fully Dissolved? Warm->Check Check->Dissolve No Filter Sterile Filter (0.22 µm) Check->Filter Yes Aliquot Aliquot for Single Use Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for the preparation of a this compound stock solution.

References

Ritlecitinib Tosylate in Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of ritlecitinib tosylate in cell culture experiments. The following information is curated to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound for cell culture experiments?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] Note that hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound, so using a fresh, unopened bottle of DMSO is advisable.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the integrity of your this compound stock solution, it is crucial to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3] The recommended storage temperatures and durations are as follows:

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]
0-4°CShort term (days to weeks)[2]

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While this compound is freely soluble in water, its stability in aqueous solutions, including cell culture media, can be influenced by several factors.[3][4] Forced degradation studies have shown that ritlecitinib is susceptible to degradation under basic (alkaline) and oxidative conditions.[2] Standard cell culture media have a physiological pH (around 7.2-7.4), which is slightly basic. Therefore, it is best practice to add this compound to the cell culture medium immediately before starting your experiment. The stability over extended periods (e.g., >24 hours) in media at 37°C has not been widely reported, so for longer-term experiments, replenishing the media with freshly diluted compound may be necessary to ensure consistent activity.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: this compound has been shown to be more susceptible to degradation under basic conditions compared to acidic conditions.[2] The pH of standard cell culture media (typically 7.2-7.4) may contribute to gradual degradation over time. It is important to monitor the pH of your culture and avoid conditions that could lead to increased alkalinity.

Q6: Does this compound interact with serum proteins in cell culture media?

A6: In vivo, only 14% of circulating ritlecitinib is bound to plasma proteins, which suggests a low potential for extensive protein binding.[6] However, the specific interactions with components of fetal bovine serum (FBS) or other sera in cell culture have not been detailed in available literature. While significant sequestration by serum proteins appears unlikely, it is a factor to consider, especially in experiments with very low concentrations of the compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental results Degradation of this compound in stock solution or cell culture medium.- Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a properly stored stock solution. - For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). - Ensure stock solutions are aliquoted and have not undergone multiple freeze-thaw cycles.[1][3]
Precipitation of the compound in cell culture medium The final concentration of DMSO is too high, or the solubility limit in the aqueous medium has been exceeded.- Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. - Prepare intermediate dilutions in cell culture medium from your concentrated stock solution to ensure proper mixing and dissolution.
Loss of compound activity over time Instability of this compound under standard cell culture conditions (37°C, physiological pH).- As ritlecitinib is known to be less stable in basic conditions, minimize the time the compound is in the media before and during the experiment.[2] - Conduct a time-course experiment to determine the functional half-life of this compound in your specific cell culture system.

Experimental Protocols and Methodologies

Protocol for Preparing this compound Working Solutions

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-100 mM.[1]

    • If needed, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[1]

  • Aliquot and Store:

    • Dispense the concentrated stock solution into single-use aliquots in sterile, light-protecting tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤0.1%).

    • Add the final working solution to your cell cultures immediately after preparation.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound is an inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[7][8][9] Its mechanism of action involves blocking the signaling of several cytokines that are crucial for the proliferation and function of immune cells.

Ritlecitinib_Pathway cluster_cytokine Cytokine Signaling cluster_downstream Downstream Effects Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK3 JAK3 Cytokine Receptor->JAK3 Activates TEC Kinase TEC Kinase Cytokine Receptor->TEC Kinase Activates STAT Phosphorylation STAT Phosphorylation JAK3->STAT Phosphorylation TEC Kinase->STAT Phosphorylation Gene Transcription Gene Transcription STAT Phosphorylation->Gene Transcription Immune Cell Activation Immune Cell Activation Gene Transcription->Immune Cell Activation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Kinase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell-Based Assays

A typical workflow for assessing the effect of this compound on cultured cells.

Experimental_Workflow Prepare Stock Solution Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Prepare Working Solution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Downstream Analysis Downstream Analysis Incubation->Downstream Analysis

Caption: General experimental workflow for using ritlecitinib.

Troubleshooting Logic for Inconsistent Results

A decision tree to help troubleshoot inconsistent experimental outcomes.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Check Cell Culture Conditions Check Cell Culture Conditions Check Stock Solution->Check Cell Culture Conditions Stock solution is fresh New Stock Solution Prepare fresh stock solution Check Stock Solution->New Stock Solution Age > 6 months at -80C or > 1 month at -20C? Review Protocol Review dilution and treatment protocol Check Cell Culture Conditions->Review Protocol No obvious issues Check for Contamination Check for mycoplasma or other contaminants Check Cell Culture Conditions->Check for Contamination Protocol is correct Assess Media Stability Assess compound stability in media over time Check for Contamination->Assess Media Stability No contamination

Caption: Troubleshooting guide for inconsistent results.

References

Ritlecitinib Tosylate Covalent Binding Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Ritlecitinib tosylate covalent binding assay.

Introduction

Ritlecitinib is an orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3][4] Its covalent and irreversible binding mechanism to a specific cysteine residue (Cys-909) in the ATP-binding site of JAK3 confers its high selectivity.[1][2][5][6] This unique mechanism necessitates specific considerations during in vitro and cellular assay design and execution. This guide addresses potential challenges to ensure accurate and reproducible results.

Signaling Pathway

Ritlecitinib dually inhibits the JAK3 and TEC family kinase pathways. By covalently binding to JAK3, it blocks cytokine-induced STAT phosphorylation.[1][7] Its inhibition of the TEC kinase family, such as BTK, interferes with immune receptor signaling.[1][7]

G cluster_0 JAK-STAT Pathway cluster_1 TEC Kinase Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT (Phosphorylated) STAT->pSTAT GeneExpression Gene Expression (Inflammation) pSTAT->GeneExpression Nuclear Translocation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Covalent Inhibition ImmuneReceptor Immune Receptor (e.g., BCR) TEC_Kinase TEC Family Kinase (e.g., BTK) ImmuneReceptor->TEC_Kinase Activation DownstreamSignaling Downstream Signaling TEC_Kinase->DownstreamSignaling CellActivation B-cell Activation DownstreamSignaling->CellActivation Ritlecitinib2 Ritlecitinib Ritlecitinib2->TEC_Kinase Covalent Inhibition

Figure 1: Ritlecitinib's dual inhibition of JAK-STAT and TEC kinase signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Ritlecitinib's interaction with its primary targets.

Table 1: Kinetic Parameters of Ritlecitinib

TargetKi (μM)kinact (s-1)kinact/Ki (M-1s-1)Reference
JAK36.312.323.68 x 105[5]
ITK0.02690.0001445.35[5]

Table 2: In Vitro Potency of Ritlecitinib

TargetIC50 (nM)Assay ConditionsReference
JAK3901 mM ATP[5]
ITK8,5101 mM ATP[5]
TEC Family Kinases155-666Not specified[8]

Table 3: Target Occupancy of Ritlecitinib in Healthy Adults (Single Dose)

DoseTargetMaximal Median Target Occupancy (%)Reference
50 mgJAK372[9][10]
200 mgJAK364[9][10]
50 mgTEC Kinases>94 (except BMX at 87)[9][10]
200 mgTEC Kinases>97[9][10]

Experimental Protocols

Accurate assessment of Ritlecitinib's covalent binding requires robust experimental design. Below are detailed methodologies for key assays.

Mass Spectrometry-Based Target Occupancy Assay

This protocol outlines a typical workflow for determining the extent of covalent modification of a target protein by Ritlecitinib using mass spectrometry.

G cluster_workflow Mass Spectrometry Workflow for Covalent Binding A 1. Incubation: Incubate purified target protein (e.g., JAK3) with Ritlecitinib at various concentrations and time points. B 2. Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid). A->B C 3. Sample Cleanup: Desalt the protein-inhibitor complex using a suitable method (e.g., solid-phase extraction). B->C D 4. Intact Protein Analysis: Analyze the intact protein-inhibitor complex by LC-MS to determine the mass shift corresponding to covalent modification. C->D E 5. Proteolytic Digestion: Digest the protein-inhibitor complex with a protease (e.g., trypsin). C->E F 6. Peptide Mapping: Analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue modified by Ritlecitinib. E->F G 7. Data Analysis: Quantify the ratio of modified to unmodified protein/peptide to determine target occupancy. F->G G cluster_troubleshooting Troubleshooting Logic Start Problem Observed Q1 Inconsistent IC50 values? Start->Q1 A1 Ensure consistent pre-incubation times. Covalent inhibition is time-dependent. Q1->A1 Yes Q2 No or low target modification? Q1->Q2 No End Resolution A1->End A2 Check for reducing agents (e.g., DTT) in buffers. Verify protein activity and inhibitor integrity. Q2->A2 Yes Q3 Unexpected mass adducts? Q2->Q3 No A2->End A3 Investigate potential sample preparation artifacts (e.g., carbamylation from urea). Q3->A3 Yes Q3->End No A3->End

References

Ritlecitinib Tosylate Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ritlecitinib tosylate observed in kinase assays. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of known kinase inhibition data.

Understanding Ritlecitinib's Kinase Selectivity

Ritlecitinib is a covalent inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3) and members of the TEC family of kinases.[1] This selectivity is primarily achieved through the irreversible binding to a specific cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[1] This residue is not conserved in other JAK family members (JAK1, JAK2, TYK2), where it is replaced by a serine, contributing to ritlecitinib's high selectivity for JAK3 over other JAK isoforms.[1] However, this cysteine residue is present in the equivalent position in TEC family kinases, leading to their inhibition by ritlecitinib.[1]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of ritlecitinib against its primary targets and known off-target kinases.

Table 1: Ritlecitinib Inhibition of Primary Kinase Targets

Kinase TargetIC50 (nM)
JAK333.1[1]
RLK (TXK)155[1]
ITK395[1]
TEC403[1]
BTK404[1]
BMX666[1]

Table 2: Ritlecitinib Selectivity Against Other JAK Family Kinases

Kinase TargetIC50 (nM)
JAK1> 10,000[1]
JAK2> 10,000[1]
TYK2> 10,000[1]

Table 3: Known Off-Target Kinase Interactions

Kinase TargetFinding
DOCK10Identified as a potential off-target binding protein in hippocampus and rostral cerebellar vermis.[2]
MAP2K7Identified as a potential off-target binding protein in the rostral cerebellar vermis.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by ritlecitinib and a general workflow for assessing kinase inhibition.

G cluster_0 Cytokine Signaling cluster_1 T-Cell Receptor Signaling Cytokine Cytokines (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT Nucleus_JAK Nucleus pSTAT->Nucleus_JAK Gene_Transcription_JAK Gene Transcription Nucleus_JAK->Gene_Transcription_JAK TCR T-Cell Receptor (TCR) TEC_Kinase TEC Family Kinase (e.g., ITK, TEC) TCR->TEC_Kinase Activation Downstream Downstream Signaling TEC_Kinase->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition Ritlecitinib->TEC_Kinase Inhibition

Caption: Simplified signaling pathways inhibited by ritlecitinib.

G start Start: Prepare Reagents prepare_kinase Prepare Kinase Solution start->prepare_kinase prepare_inhibitor Prepare Ritlecitinib Dilution Series start->prepare_inhibitor prepare_substrate Prepare Substrate/ATP Solution start->prepare_substrate incubate_inhibitor Pre-incubate Kinase with Ritlecitinib prepare_kinase->incubate_inhibitor prepare_inhibitor->incubate_inhibitor initiate_reaction Initiate Reaction: Add Substrate/ATP prepare_substrate->initiate_reaction incubate_inhibitor->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at RT (30-60 min) detect_signal->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Analyze Data: Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

A widely used method for determining kinase inhibitor potency is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

Materials:

  • This compound

  • Target kinase

  • Kinase substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the kinase solution to the wells of a 384-well plate.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the kinase and inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of the kinase substrate and ATP to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Terminate Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each ritlecitinib concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Troubleshooting and FAQs

Q1: My IC50 values for ritlecitinib are different from the published data. What could be the reason?

A1: Discrepancies in IC50 values can arise from several factors:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like ritlecitinib can be influenced by the ATP concentration in the assay. Ensure your ATP concentration is consistent and clearly reported. Assays performed at the Km of ATP for the specific kinase will yield different results than those at a fixed, higher concentration (e.g., 1 mM).

  • Assay Format and Reagents: Different assay technologies (e.g., ADP-Glo™, Z'-LYTE™, Lance®) can produce slightly different results. The source and purity of the kinase, substrate, and inhibitor are also critical.

  • Incubation Times: The pre-incubation time of the inhibitor with the kinase and the kinase reaction time can affect the apparent IC50, especially for irreversible inhibitors like ritlecitinib.

  • Data Analysis: The method used for data normalization and curve fitting can impact the calculated IC50 value.

Q2: How can I be sure that the inhibition I'm observing is specific to the target kinase and not an artifact?

A2: To ensure specificity, consider the following controls:

  • No-Enzyme Control: A reaction well containing all components except the kinase to measure background signal.

  • No-Substrate Control: A reaction well containing all components except the substrate to ensure the signal is substrate-dependent.

  • DMSO/Vehicle Control: A reaction well containing the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent effects.

  • Counter-Screening: Test your compound against a panel of other kinases, particularly those that are structurally related to your target, to assess its selectivity.

Q3: Ritlecitinib is an irreversible inhibitor. How does this affect my kinase assay?

A3: For irreversible inhibitors, the degree of inhibition is time-dependent. It is crucial to standardize the pre-incubation time of ritlecitinib with the kinase before initiating the reaction. A longer pre-incubation time may result in a lower apparent IC50. Consider performing time-dependency studies to characterize the kinetics of inactivation.

Q4: What should I do if I observe significant inhibition of an unexpected off-target kinase?

A4: If you identify a significant off-target effect, it is important to:

  • Confirm the Finding: Repeat the experiment to ensure the result is reproducible.

  • Determine the Potency: Generate a full concentration-response curve to determine the IC50 for the off-target kinase.

  • Assess Cellular Activity: If possible, investigate whether this off-target inhibition translates to a functional effect in a cellular context. This can be done using cell-based assays that measure the activity of the specific signaling pathway regulated by the off-target kinase.

  • Consider the Therapeutic Window: Evaluate the IC50 for the off-target kinase in the context of the clinically relevant concentrations of ritlecitinib to understand the potential for in vivo off-target effects.

Q5: Where can I find more information on the full kinome-wide selectivity of ritlecitinib?

A5: While comprehensive kinome scan data for ritlecitinib is not always publicly available in its entirety, detailed information can often be found in the supplementary materials of pivotal publications or in regulatory submission documents. Searching for such documents from regulatory agencies (e.g., FDA, EMA) can sometimes provide more in-depth pharmacological data.

References

Ritlecitinib tosylate dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ritlecitinib tosylate?

This compound is a highly selective and irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4][5][6] It achieves this by covalently binding to a cysteine residue (Cys-909) in the ATP-binding site of JAK3.[1][2][6] This irreversible binding leads to the inhibition of cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors.[1][7] Additionally, it inhibits signaling from immune receptors that rely on TEC kinase family members.[1][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

Based on published IC50 values, a good starting point for in vitro experiments would be in the nanomolar range. For JAK3 inhibition, the IC50 is approximately 33.1 nM.[1][8][9] For TEC family kinases, IC50 values are higher, ranging from 155 nM to 666 nM.[1][10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of this compound?

This compound is freely soluble in water.[11] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO. One supplier suggests a solubility of up to 130 mg/mL in DMSO with sonication.[8] For in vivo studies, formulations in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline have been mentioned.[8] Always ensure the final concentration of the solvent in your experimental medium is low enough to not affect the cells (typically <0.1% for DMSO).

Q4: Is ritlecitinib selective for JAK3 over other JAK family members?

Yes, ritlecitinib is highly selective for JAK3. The IC50 for JAK1, JAK2, and TYK2 is greater than 10,000 nM, indicating very low activity against these kinases.[1][2][9] This selectivity is attributed to the covalent binding to a cysteine residue present in JAK3 but not in the other JAK isoforms.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered signaling responses.[12][13] 2. Cell density: Variations in cell seeding density can affect the response to treatment. 3. Reagent variability: Inconsistent quality or concentration of cytokines or other reagents.1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent cell seeding for all experiments. 3. Use high-quality reagents and prepare fresh dilutions for each experiment.
Higher than expected IC50 values 1. High protein concentration in media: Ritlecitinib is 14% bound to plasma proteins, which could reduce its effective concentration.[6] 2. Incorrect assay timing: The effect of an irreversible inhibitor is time-dependent. 3. Cell type resistance: Some cell lines may have intrinsic resistance mechanisms.1. Consider reducing the serum concentration in your assay medium if possible, or account for protein binding in your dose calculations. 2. Optimize the incubation time with ritlecitinib to ensure complete target engagement. 3. Verify the expression and activity of the JAK3/TEC pathways in your cell line.
Unexpected cell toxicity 1. Off-target effects: At high concentrations, off-target kinase inhibition may lead to toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Perform a dose-response curve to identify a non-toxic concentration range. Use the lowest effective concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).
Difficulty achieving complete pathway inhibition 1. Insufficient drug concentration or incubation time: For an irreversible inhibitor, both concentration and time are critical. 2. High target protein turnover: Rapid synthesis of new JAK3 or TEC kinases could overcome the inhibition.1. Increase the concentration of ritlecitinib and/or the incubation time. 2. Consider pre-incubation with ritlecitinib before adding the stimulus.

Data Presentation

In Vitro Inhibitory Activity of Ritlecitinib
TargetIC50 (nM)
JAK Family Kinases
JAK333.1[1][8][9]
JAK1>10,000[1][9]
JAK2>10,000[1][9]
TYK2>10,000[1][9]
TEC Family Kinases
RLK (TXK)155[1][10]
ITK395[1][10]
TEC403[1][10]
BTK404[1][10]
BMX666[1][10]
Inhibition of STAT Phosphorylation in Human Whole Blood
CytokineDownstream TargetIC50 (nM)
IL-2pSTAT5244[2]
IL-15pSTAT5266[2]
IL-4pSTAT6340[7]
IL-21pSTAT3355[2]
IL-7pSTAT5407[2]
Clinical Efficacy in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)
Dose% of Patients with SALT Score ≤20 at Week 24
Placebo1.6%[14]
30 mg14.3%[15]
50 mg23%[14][15]

SALT (Severity of Alopecia Tool) score ≤20 indicates 80% or more scalp hair coverage.

Experimental Protocols

Protocol 1: In Vitro STAT Phosphorylation Assay

This protocol is a general guideline for assessing the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) or other relevant cell types.

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. Resuspend cells in a suitable assay medium (e.g., RPMI + 10% FBS).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Add the diluted ritlecitinib or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Add the appropriate cytokine (e.g., IL-2, IL-15) to induce STAT phosphorylation and incubate for the recommended time (e.g., 15-30 minutes).

  • Lysis and Detection: Lyse the cells and detect the levels of phosphorylated STAT (pSTAT) and total STAT using a suitable method such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

  • Data Analysis: Quantify the pSTAT/total STAT ratio and plot the dose-response curve to calculate the IC50 value.

Protocol 2: General Workflow for In Vitro Cell-Based Assays

This protocol outlines a general workflow for conducting cell-based assays to evaluate the effect of this compound.

Methodology:

  • Cell Seeding: Plate the cells at an optimized density in a suitable microplate format (e.g., 96-well plate). Allow cells to adhere and grow overnight.

  • Compound Treatment: Treat the cells with a range of ritlecitinib concentrations. Include appropriate controls (vehicle and untreated).

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, cytokine production, gene expression).

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate relevant parameters (e.g., EC50, IC50).

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates TEC_Kinase TEC_Kinase Receptor->TEC_Kinase Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene_Expression pSTAT->Gene_Expression Dimerizes & Translocates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC_Kinase Inhibits

Caption: Ritlecitinib signaling pathway inhibition.

Experimental_Workflow Start Start Cell_Seeding 1. Seed cells in microplate Start->Cell_Seeding Overnight_Incubation 2. Incubate overnight Cell_Seeding->Overnight_Incubation Ritlecitinib_Treatment 3. Add Ritlecitinib (dose range) Overnight_Incubation->Ritlecitinib_Treatment Incubate_Treatment 4. Incubate for defined period Ritlecitinib_Treatment->Incubate_Treatment Assay_Readout 5. Perform assay (e.g., viability, pSTAT) Incubate_Treatment->Assay_Readout Data_Analysis 6. Analyze dose-response Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: General in vitro experimental workflow.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Cells Check cell passage & density Inconsistent_Results->Check_Cells Yes High_IC50 Higher than expected IC50? Inconsistent_Results->High_IC50 No Check_Reagents Check reagent quality & prep Check_Cells->Check_Reagents Check_Reagents->High_IC50 Check_Media Assess protein binding in media High_IC50->Check_Media Yes Optimize_Time Optimize incubation time Check_Media->Optimize_Time

Caption: Basic troubleshooting decision tree.

References

Preventing Ritlecitinib tosylate precipitation in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ritlecitinib tosylate during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key solubility properties?

This compound is an orally active, selective, and irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3] It is supplied as a white to off-white or pale pink solid.[4][5]

Contrary to some classifications as a poorly soluble compound, official documentation from Pfizer and the U.S. Food and Drug Administration (FDA) states that this compound is "freely soluble in water" and has high solubility across the physiological pH range of 1.0 to 6.8.[4][5][6] This high aqueous solubility is a key factor to consider when preparing solutions for your assays. However, like many kinase inhibitors, it is often supplied dissolved in DMSO for initial stock solutions.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?

This is a common issue encountered with compounds prepared as concentrated stock solutions in organic solvents like DMSO. The precipitation is likely due to a phenomenon known as "solvent shifting." When a small volume of a highly concentrated DMSO stock is added to a large volume of an aqueous buffer, the DMSO is rapidly diluted. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that specific medium (which also contains other salts and proteins), it can precipitate out of the solution. Even though this compound is highly soluble in water, the high concentration in the initial DMSO stock can lead to localized supersaturation and subsequent precipitation upon rapid dilution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is advisable to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can impact the solubility of the compound.[1][2] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q4: What is the mechanism of action of this compound?

This compound is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the TEC family of kinases by blocking the adenosine triphosphate (ATP) binding site.[5] This dual inhibition disrupts the signaling of various cytokines and the cytolytic activity of T cells, which are implicated in the pathogenesis of inflammatory and autoimmune diseases.[7] Specifically, it inhibits the JAK/STAT signaling pathway, which is crucial for transmitting signals from cytokine receptors to the cell nucleus to regulate gene transcription involved in the immune response.[8]

Solubility and Stock Solution Data

The following tables summarize the solubility of this compound in various solvents.

Table 1: this compound Solubility Data

SolventSolubilitySource
WaterFreely Soluble[4][5]
Aqueous Buffers (pH 1.0-6.8)High Solubility[6]
DMSO83.33 mg/mL (182.12 mM)[1][2]
DMSO125 mg/mL (438.07 mM)[9]
MethanolSolublePfizer Safety Data Sheet

Note: For DMSO, using ultrasonic agitation and gentle warming (37-60°C) can aid in dissolution. Always use fresh, anhydrous DMSO.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If needed, use a sonicator or warm the solution gently (e.g., 37°C) to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (up to one week), 4°C may be acceptable.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer (to minimize precipitation)

  • Materials:

    • Concentrated this compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous assay buffer (e.g., PBS, cell culture medium)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw an aliquot of the concentrated DMSO stock solution and bring it to room temperature.

    • Pre-warm the aqueous buffer to 37°C. This can help increase the solubility of the compound.

    • Perform a serial dilution of the DMSO stock solution in the aqueous buffer. This gradual dilution is crucial to prevent precipitation.

    • When adding the this compound solution to the buffer, add it dropwise while gently vortexing or swirling the tube. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If slight precipitation is observed, brief sonication may help to redissolve it.

    • Use the prepared working solution in your assay as soon as possible, as the stability of the compound in aqueous solutions may be limited.

Troubleshooting Guide

Problem: Precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.

Possible CauseRecommended Solution
Solvent Shifting/Supersaturation 1. Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of your DMSO stock in the aqueous buffer first. 2. Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control to account for any effects of DMSO. 3. Pre-warm the Aqueous Buffer: Warming your buffer to 37°C can increase the solubility of this compound.
Incorrect Stock Solution Preparation 1. Ensure Complete Dissolution: Before use, confirm that your DMSO stock is fully dissolved. If necessary, gently warm and sonicate the stock solution. 2. Use Fresh, Anhydrous DMSO: Water in your DMSO can reduce the solubility of the compound. Use a fresh, sealed bottle of anhydrous DMSO.[1][2]
High Salt or Protein Concentration in Buffer 1. Test Different Buffers: If possible, test the solubility of this compound in different assay buffers to see if one is more favorable. 2. Add Compound Before Protein: In some assays, it may be beneficial to add the this compound to the buffer before adding proteins (e.g., serum in cell culture media), which can sometimes promote precipitation.

Visualizations

Signaling Pathway of this compound Inhibition

Ritlecitinib_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc family) JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates TEC_Kinase TEC Family Kinase STAT_P p-STAT (Dimer) STAT->STAT_P Gene_Transcription Gene Transcription (Inflammatory Response) STAT_P->Gene_Transcription Promotes Ritlecitinib Ritlecitinib tosylate Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC_Kinase Inhibits

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Preparing Working Solutions

workflow start Start stock Prepare Concentrated Stock in Anhydrous DMSO start->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot to Room Temp aliquot->thaw serial_dilute Perform Serial Dilution (Add compound to buffer while vortexing) thaw->serial_dilute warm_buffer Pre-warm Aqueous Buffer to 37°C warm_buffer->serial_dilute check_precipitate Visually Inspect for Precipitation serial_dilute->check_precipitate use_solution Use Immediately in Assay check_precipitate->use_solution No troubleshoot Troubleshoot (See Guide) check_precipitate->troubleshoot Yes end End use_solution->end troubleshoot->serial_dilute

Caption: Recommended workflow to prevent precipitation.

Troubleshooting Logic for Precipitation Issues

troubleshoot_logic start Precipitation Observed check_stock Is stock solution fully dissolved? start->check_stock dissolve_stock Warm/Sonicate Stock Solution check_stock->dissolve_stock No check_dilution Was a single, large dilution performed? check_stock->check_dilution Yes dissolve_stock->start serial_dilute Implement Serial Dilution check_dilution->serial_dilute Yes check_temp Was the buffer at room temp? check_dilution->check_temp No serial_dilute->start warm_buffer Pre-warm buffer to 37°C check_temp->warm_buffer Yes check_dmso Is final DMSO% very low (<0.1%)? check_temp->check_dmso No warm_buffer->start increase_dmso Increase final DMSO% (if tolerated) Run vehicle control check_dmso->increase_dmso Yes contact_support If issue persists, consider buffer composition check_dmso->contact_support No increase_dmso->start

References

Ritlecitinib Tosylate & Fluorescent Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ritlecitinib tosylate (LITFULO™) to interfere with fluorescent assays. As a novel kinase inhibitor, understanding its behavior in common experimental setups is crucial for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?

A1: To date, the specific absorption and emission spectra for this compound are not publicly available in the scientific literature. This compound is described as a white to off-white or pale pink solid, which does not preclude the possibility of fluorescence, particularly in the ultraviolet (UV) or blue regions of the spectrum.[1][2] Therefore, it is essential to empirically determine if this compound exhibits autofluorescence under the specific conditions of your assay (e.g., buffer, pH, and excitation/emission wavelengths).

Q2: Could the commercial formulation of LITFULO™ interfere with fluorescent assays?

A2: Yes, the inactive ingredients in the commercial LITFULO™ capsules could potentially interfere with fluorescent assays. The capsules contain colorants such as Brilliant blue FCF – FD&C Blue, titanium dioxide, and yellow iron oxide.[1][2] These components can absorb or scatter light, or even be fluorescent themselves, leading to inaccurate readings. For in vitro experiments, it is strongly recommended to use pure this compound compound rather than the contents of the commercial capsule.

Q3: How can this compound's mechanism of action affect the interpretation of kinase assay results?

A3: Ritlecitinib is an irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][3] It functions by blocking the ATP binding site, which will lead to a decrease in substrate phosphorylation. In fluorescent kinase assays that measure phosphorylation (e.g., via a fluorescently labeled antibody or a phosphorylation-sensitive fluorophore), this intended pharmacological effect will manifest as a change in the fluorescent signal. It is crucial to differentiate this true inhibitory activity from non-specific assay interference. This can be achieved through appropriate control experiments and orthogonal assays.

Q4: What are the primary mechanisms by which a compound like this compound could interfere with a fluorescent assay?

A4: The two main mechanisms of interference are:

  • Autofluorescence: The compound itself emits light upon excitation at or near the assay's excitation wavelength, leading to a false-positive signal.

  • Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal and potentially a false-negative result.

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate potential interference from this compound in your fluorescent assays.

Guide 1: Proactive Assessment of Autofluorescence and Quenching

Objective: To determine if this compound interferes with the fluorescent signal in a specific assay system.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Interference Testing cluster_2 Data Analysis A Prepare serial dilutions of this compound in assay buffer C Plate Controls: 1. Buffer only 2. Fluorophore only 3. Ritlecitinib only 4. Ritlecitinib + Fluorophore A->C B Prepare assay components: - Buffer - Fluorophore (substrate/antibody) - Enzyme (if applicable) B->C D Incubate under assay conditions C->D E Read fluorescence on plate reader (at assay-specific ex/em wavelengths) D->E F Compare fluorescence readings E->F G Ritlecitinib only > Buffer only? (Potential Autofluorescence) F->G H Ritlecitinib + Fluorophore < Fluorophore only? (Potential Quenching) F->H I No significant difference observed G->I No J Autofluorescence Detected G->J Yes H->I No K Quenching Detected H->K Yes

Caption: Workflow to assess compound autofluorescence and quenching.

Data Interpretation:

ComparisonObservationInterpretation
Ritlecitinib Only vs. Buffer Only Signal is significantly higher with ritlecitinib.Ritlecitinib is autofluorescent at the assay wavelengths.
Ritlecitinib + Fluorophore vs. Fluorophore Only Signal is significantly lower in the presence of ritlecitinib.Ritlecitinib is quenching the fluorescent signal.
No significant differences Ritlecitinib does not appear to interfere with the assay's fluorescence at the tested concentrations.Proceed with the full experiment, but remain mindful of potential effects at higher concentrations.
Guide 2: Mitigating Identified Interference

If autofluorescence or quenching is detected, consider the following strategies:

  • For Autofluorescence:

    • Subtract Background: In your main experiment, include a control for each concentration of ritlecitinib without the enzyme or one of the key assay components that generates the signal. Subtract this background fluorescence from your experimental wells.

    • Use Red-Shifted Fluorophores: Autofluorescence is more common in the blue-green spectrum. If possible, switch to an assay with a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm).

    • Time-Resolved Fluorescence (TR-FRET): This technology uses lanthanide-based donors with long fluorescence lifetimes, allowing for a delay between excitation and signal detection. This delay effectively eliminates short-lived background fluorescence from interfering compounds.

  • For Quenching:

    • Mathematical Correction: Models can be applied to correct for the inner filter effect, but this requires measuring the absorbance of ritlecitinib at the excitation and emission wavelengths.

    • Reduce Compound Concentration: If the quenching effect is concentration-dependent, using the lowest effective concentration of ritlecitinib may be sufficient.

    • Orthogonal Assays: Validate your findings using a non-fluorescent assay format, such as a luminescence-based assay (e.g., measuring ATP consumption) or a label-free method like mass spectrometry.

Signaling Pathways

Ritlecitinib's therapeutic effect is derived from its inhibition of the JAK-STAT and TEC kinase signaling pathways. Understanding these pathways is crucial for designing relevant cell-based assays.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK3_1 JAK3 receptor->JAK3_1 2. Activation JAK3_2 JAK3 receptor->JAK3_2 STAT STAT receptor->STAT 4. STAT Docking JAK3_1->receptor 3. Receptor Phosphorylation JAK3_1->JAK3_2 Trans-phosphorylation JAK3_1->STAT 5. STAT Phosphorylation STAT_p p-STAT Dimer nucleus Gene Transcription STAT_p->nucleus 7. Nuclear Translocation STAT->STAT_p 6. Dimerization cytokine Cytokine (e.g., IL-2, IL-15) cytokine->receptor 1. Binding ritlecitinib Ritlecitinib ritlecitinib->JAK3_1 Inhibition TEC_Kinase_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR_TCR BCR / TCR TEC TEC Kinase (e.g., BTK, ITK) BCR_TCR->TEC 2. Activation PLCG PLCγ TEC->PLCG 3. Phosphorylation PIP2 PIP2 PLCG->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC_Ras PKC / Ras Activation DAG->PKC_Ras Transcription Transcription Factor Activation (NF-κB, NFAT) Ca_flux->Transcription PKC_Ras->Transcription Antigen Antigen Antigen->BCR_TCR 1. Binding ritlecitinib Ritlecitinib ritlecitinib->TEC Inhibition

References

Ritlecitinib tosylate inactive control compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ritlecitinib tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and its inactive control compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a kinase inhibitor.[1] Ritlecitinib irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family by blocking the adenosine triphosphate (ATP) binding site.[1][2][3][4] In cellular settings, this inhibition prevents cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors and also inhibits signaling of immune receptors that rely on TEC kinase family members.[1][2][4] The dual inhibition of JAK3 and TEC family kinases is thought to block cytokine signaling and the cytolytic activity of T cells.[4][5]

Q2: What is the appropriate inactive control compound for this compound?

A2: A specific, structurally related but inactive control molecule for this compound is not commercially available. The appropriate negative control depends on the experimental context:

  • In vivo / Clinical Studies: A placebo is the recommended control. The placebo should contain the same inactive ingredients as the formulated this compound capsules (Litfulo®). These inactive ingredients are crospovidone, glyceryl dibehenate, lactose monohydrate, microcrystalline cellulose, and hypromellose (HPMC) for the capsule shell.[2]

  • In vitro / Cell-based Assays: The vehicle used to dissolve this compound should be used as the negative control. Dimethyl sulfoxide (DMSO) is a common solvent for this compound in in vitro experiments.

Q3: What are the key signaling pathways affected by this compound?

A3: The primary signaling pathway inhibited by this compound is the JAK-STAT pathway, specifically downstream of JAK3-dependent cytokine receptors.[6] By inhibiting JAK3, Ritlecitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the transcription of genes involved in the immune response.[6] It also affects signaling from immune receptors like B cell receptors (BCR) and T cell receptors (TCR) through its inhibition of the TEC kinase family.[7]

Q4: What are the known IC50 values for Ritlecitinib?

A4: Ritlecitinib has been shown to be a highly selective inhibitor of JAK3. The half-maximal inhibitory concentrations (IC50) for various kinases are summarized in the table below.

Troubleshooting Guide

Q1: I am not observing the expected level of inhibition in my cell-based assay. What could be the issue?

A1: Several factors could contribute to a lack of expected inhibition:

  • Compound Stability: Ensure that this compound has been stored correctly and that the prepared solutions are fresh. The compound is freely soluble in water.

  • Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. Cellular responses can change with repeated passaging.

  • Assay Conditions: Verify the concentration of cytokines or activators used to stimulate the signaling pathway. The concentration of this compound may need to be optimized for your specific cell type and stimulation conditions.

  • Off-Target Effects: Consider the possibility of off-target effects or compensatory signaling pathways being activated in your specific cell line.

Q2: I am observing a decrease in lymphocyte counts in my in vivo experiment, is this expected?

A2: Yes, a decrease in absolute lymphocyte counts is an expected pharmacodynamic effect of Ritlecitinib.[4] Treatment with Ritlecitinib has been shown to cause a dose-dependent reduction in T lymphocytes (CD3+) and T lymphocyte subsets (CD4+ and CD8+), as well as Natural Killer (NK) cells (CD16/56).[4] It is recommended to perform baseline and follow-up lymphocyte counts in in vivo studies.[8] Treatment should not be initiated if the absolute lymphocyte count is below 500/mm³.[8]

Q3: My in vivo study shows an increased incidence of infections in the treatment group. How should I manage this?

A3: An increased risk of infection is a known potential side effect of JAK inhibitors due to their immunosuppressive nature.[1] In clinical trials, serious infections have been reported in patients receiving Ritlecitinib.[9] It is crucial to monitor animals for signs of infection. If a serious infection is suspected, interruption of treatment may be necessary until the infection is resolved.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ritlecitinib

KinaseIC50 (nM)
JAK333.1[7][10]
JAK1>10,000[7]
JAK2>10,000[7]
TYK2>10,000[7]
RLK155[7]
ITK395[7]
TEC403[7]
BTK404[7]
BMX666[7]

Table 2: Effect of Ritlecitinib on Cytokine-Induced STAT Phosphorylation in Human Whole Blood

CytokinePhosphorylated STATIC50 (nM)
IL-2STAT5244
IL-4STAT6340
IL-7STAT5407
IL-15STAT5266
IL-21STAT3355
(Data derived from in vitro studies)

Experimental Protocols

Protocol: In Vitro Kinase Assay for Ritlecitinib IC50 Determination

This protocol provides a general framework for determining the IC50 of Ritlecitinib against JAK3 using a biochemical assay format.

Materials:

  • Recombinant human JAK3 enzyme

  • ATP

  • Peptide substrate for JAK3

  • This compound

  • Kinase assay buffer

  • DMSO (vehicle)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.

  • Assay Plate Preparation: Add a small volume of the diluted this compound or DMSO (for control wells) to the 384-well plates.

  • Enzyme and Substrate Addition: Prepare a solution of the JAK3 enzyme and its peptide substrate in kinase assay buffer. Add this solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_1 JAK3 Receptor->JAK3_1 2. Activation JAK3_2 JAK3 Receptor->JAK3_2 STAT_inactive STAT (inactive) JAK3_1->STAT_inactive 3. Phosphorylation JAK3_2->STAT_inactive STAT_active STAT (active) Dimer STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3_1 Inhibition Ritlecitinib->JAK3_2 Gene_Transcription Gene Transcription (Immune Response) DNA->Gene_Transcription 6. Transcription

Caption: Ritlecitinib inhibits the JAK-STAT signaling pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Inhibition) Check_Compound Check Compound (Storage, Freshness) Start->Check_Compound Check_Cells Check Cell Health (Passage, Viability) Start->Check_Cells Check_Assay Review Assay Protocol (Concentrations, Timing) Start->Check_Assay Optimize_Conc Optimize Ritlecitinib Concentration Check_Compound->Optimize_Conc Compound OK Check_Cells->Optimize_Conc Cells Healthy Check_Assay->Optimize_Conc Protocol Correct Consult_Literature Consult Literature for Alternative Pathways Optimize_Conc->Consult_Literature Optimization Fails Resolved Issue Resolved Optimize_Conc->Resolved Optimization Successful

Caption: Troubleshooting workflow for unexpected experimental results.

References

Ritlecitinib tosylate cross-reactivity with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of ritlecitinib tosylate. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Ritlecitinib is a selective and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys-909 in JAK3) located in the ATP-binding site of these kinases.[2] This covalent binding leads to irreversible inhibition of kinase activity.

Q2: What is the basis for ritlecitinib's selectivity for JAK3 over other JAK family members?

Ritlecitinib's high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) is attributed to the presence of a unique cysteine residue (Cys-909) in the ATP-binding pocket of JAK3.[3] The other JAK family members have a serine residue at the equivalent position, which does not react with the electrophilic warhead of ritlecitinib. This structural difference is the primary determinant of its selectivity within the JAK family.

Q3: What are the known off-target kinases for ritlecitinib?

Besides its intended targets, JAK3 and the TEC family kinases, ritlecitinib has been evaluated for its activity against a broader panel of kinases. While it demonstrates high selectivity, some measurable inhibition has been noted for other kinases that also possess a cysteine residue at a position analogous to Cys-909 in JAK3. These include BMX, BLK, and HER4. Additionally, in off-target binding site assessments, BTK, BMX, DOCK10, and MAP2K7 were identified as potential high-affinity targets.[4]

Kinase Selectivity Profile

The following tables summarize the in vitro inhibitory activity of ritlecitinib against a panel of kinases. These values are provided as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Ritlecitinib Inhibitory Activity (IC50) against JAK Family Kinases

KinaseIC50 (nM) at 1 mM ATPIC50 (nM) at Km ATP
JAK3 33.1 0.346
JAK1>10,000-
JAK2>10,000-
TYK2>10,000-

Data sourced from FDA Multi-Discipline Review and other publications.[3][4]

Table 2: Ritlecitinib Inhibitory Activity (IC50) against TEC Family and Other Kinases

KinaseIC50 (nM) at 1 mM ATPIC50 (nM) at Km ATP
TXK 194 34.5
TEC 592 219
BMX 606 29
BTK 608 38.2
ITK 8510 ND

ND: Not Determined. Data sourced from FDA Multi-Discipline Review.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of ritlecitinib and a general workflow for assessing kinase inhibitor selectivity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: Ritlecitinib's inhibition of the JAK3-STAT signaling pathway.

Kinase_Selectivity_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Preparation Prepare Ritlecitinib Dilution Series Pre_incubation Pre-incubate Kinase with Ritlecitinib (Time-dependent inhibition) Compound_Preparation->Pre_incubation Kinase_Panel Select Kinase Panel (e.g., JAKs, TECs, Off-targets) Kinase_Panel->Pre_incubation Reagent_Preparation Prepare Assay Buffer, ATP, and Substrate Reaction_Initiation Initiate Reaction with ATP and Substrate Reagent_Preparation->Reaction_Initiation Pre_incubation->Reaction_Initiation Signal_Measurement Measure Kinase Activity (e.g., TR-FRET, Luminescence) Reaction_Initiation->Signal_Measurement Data_Normalization Normalize Data to Controls Signal_Measurement->Data_Normalization IC50_Calculation Calculate IC50 Values Data_Normalization->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: General experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Determining Kinase Inhibition using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a general framework for determining the inhibitory potency of ritlecitinib against a panel of kinases using a TR-FRET assay, as mentioned in regulatory filings.[5]

Materials:

  • Recombinant human kinases

  • This compound

  • TR-FRET compatible kinase substrate (e.g., ULight™-poly-GT)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024-labeled pY-100)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted ritlecitinib or vehicle (DMSO) to the wells of a 384-well plate. b. Add 2.5 µL of the kinase solution to each well and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation. c. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase to obtain comparable IC50 values. d. Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding 5 µL of the detection mix containing the Europium-labeled anti-phosphotyrosine antibody in a suitable detection buffer. b. Incubate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at ~320-340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm). b. The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: a. Normalize the data using controls (0% inhibition with vehicle and 100% inhibition with a high concentration of a known inhibitor or no enzyme). b. Plot the normalized percent inhibition against the logarithm of the ritlecitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent pre-incubation time. For covalent inhibitors like ritlecitinib, the extent of inhibition is time-dependent.

    • Solution: Strictly control the pre-incubation time of the kinase and inhibitor before initiating the reaction with ATP. Ensure this time is consistent across all plates and experiments.

  • Possible Cause: Variability in ATP concentration. The apparent IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay.

    • Solution: Use a consistent ATP concentration, ideally at the Km for each kinase, for all experiments. Prepare fresh ATP solutions and verify the concentration.

  • Possible Cause: Instability of the compound or kinase.

    • Solution: Prepare fresh dilutions of ritlecitinib for each experiment. Ensure that the recombinant kinases are stored correctly and have not undergone multiple freeze-thaw cycles.

Problem 2: No significant inhibition observed, even at high concentrations of ritlecitinib.

  • Possible Cause: The target kinase lacks the reactive cysteine residue.

    • Solution: Verify the sequence of the kinase construct being used. Ritlecitinib's covalent mechanism is dependent on the presence of a specific cysteine.

  • Possible Cause: Inactive kinase enzyme.

    • Solution: Test the activity of the kinase using a positive control (e.g., a known potent inhibitor) and ensure that the assay window (signal-to-background ratio) is sufficient.

  • Possible Cause: Assay interference. Components in the assay buffer or the detection system may interfere with the inhibitor or the measurement of kinase activity.

    • Solution: Run control experiments to test for assay artifacts, such as inhibitor-mediated signal quenching in fluorescence-based assays.

Problem 3: Apparent off-target inhibition is observed.

  • Possible Cause: Non-specific binding at high inhibitor concentrations.

    • Solution: Characterize the dose-response curve thoroughly. True inhibition should be saturable. Consider using orthogonal assays (e.g., a different detection method) to confirm the off-target activity.

  • Possible Cause: The off-target kinase possesses a reactive cysteine.

    • Solution: Investigate the sequence of the off-target kinase to determine if a cysteine is present in a position analogous to Cys-909 of JAK3. This can provide a mechanistic rationale for the observed cross-reactivity.

  • Possible Cause: Contaminants in the compound or enzyme preparation.

    • Solution: Ensure the purity of the this compound and the recombinant kinase preparation.

References

Ritlecitinib Tosylate In Vivo Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ritlecitinib tosylate in long-term in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4] Its high selectivity for JAK3 over other JAK isoforms is due to the irreversible covalent binding to a cysteine residue (Cys-909) in JAK3, a residue not present in other JAK family members.[3][4] By inhibiting JAK3, ritlecitinib blocks signaling of common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte function and survival.[3][5] Inhibition of the TEC kinase family (including ITK, BTK, BMX, RLK, and TEC) modulates T-cell and B-cell receptor signaling, affecting the cytolytic function of CD8+ T cells and Natural Killer (NK) cells.[5][6][7]

Q2: What are the recommended animal models for long-term in vivo efficacy studies?

A2: Ritlecitinib has shown efficacy in several preclinical models of autoimmune and inflammatory diseases. Commonly used models include:

  • Adjuvant-Induced Arthritis (AIA) in rats: A well-established model for rheumatoid arthritis where ritlecitinib has been shown to reduce joint swelling and disease severity.[5]

  • C3H/HeJ mouse model for alopecia areata: This model, which can be induced via skin grafts from affected mice, is the most accepted model for studying alopecia areata.[1][8][9] Ritlecitinib has been shown to prevent hair loss and promote regrowth in this model.[10]

  • Mouse models of Inflammatory Bowel Disease (IBD): Including dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis.[1]

  • Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.[5]

Q3: What is a suitable vehicle for oral administration of this compound in rodents?

A3: this compound is freely soluble in water.[10][11] For preclinical oral gavage studies in rodents, a 0.5% methylcellulose solution has been documented as a suitable vehicle.[10][12]

Q4: What are the known toxicological findings from long-term in vivo studies in animals?

A4: In long-term repeat-dose toxicity studies (6 months in rats, 9 months in dogs), the primary target organs were the immune and hematolymphopoietic systems, consistent with its mechanism of action.[1][13] Key findings include decreased lymphocyte counts and lymphoid cellularity.[13] A species-specific finding of reversible axonal dystrophy in the central and peripheral nervous systems was observed in dogs at higher exposures.[1][6][14] Ritlecitinib was not found to be mutagenic or clastogenic in vivo.[14] In a 2-year rat study, an increased incidence of benign and malignant thymomas in females and thyroid follicular tumors in males was observed at high doses.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected Animal Mortality 1. Over-immunosuppression leading to opportunistic infections.[1]2. Esophageal or gastric trauma from oral gavage.[15]3. Off-target toxicity at the tested dose.1. House animals in a specific pathogen-free (SPF) environment and consider prophylactic antibiotics if necessary. Monitor for clinical signs of infection.[7][14]2. Ensure proper oral gavage technique. Use appropriately sized, flexible gavage tubes and ensure personnel are well-trained.[2][16][17]3. Review toxicology data. Consider a dose de-escalation or satellite groups for toxicokinetic analysis.
Lack of Efficacy in Animal Model 1. Incorrect dosing or formulation instability.2. Insufficient drug exposure.3. Model induction failure or high variability.1. Confirm dose calculations. This compound is freely soluble in water; however, for suspensions like 0.5% methylcellulose, ensure homogeneity before each administration.[10][11][12]2. Conduct pharmacokinetic studies to confirm adequate plasma concentrations are achieved in the chosen species and strain.3. Ensure the disease model is fully established before initiating treatment. Use appropriate positive and negative controls. For models with spontaneous onset like in C3H/HeJ mice, consider using the skin graft induction method for higher reproducibility.[1][8]
High Incidence of Infections 1. Ritlecitinib's mechanism of action involves immunosuppression (JAK3/TEC inhibition).[1][13]1. Maintain strict aseptic techniques and housing conditions (e.g., microisolation or individually ventilated cages).[14]2. Conduct regular health monitoring of the colony.[7]3. Consult with a veterinarian about a potential prophylactic antibiotic regimen if infections are a recurring issue.
Inconsistent Results Between Animals 1. Improper oral gavage technique leading to variable dosing.2. Variability in disease induction.3. Animal stress affecting immune response and drug metabolism.1. Standardize the gavage procedure and ensure all personnel are proficient.[2][15]2. Increase the number of animals per group to improve statistical power. Ensure the method of disease induction is consistent.3. Acclimatize animals properly before the study begins. Handle animals consistently and minimize procedural stress.[2]

Quantitative Data from Preclinical Studies

Table 1: Summary of Nonclinical Toxicology Findings for Ritlecitinib

Study TypeSpeciesDurationKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Repeat-Dose ToxicityRat6 monthsEffects on immune and hematolymphopoietic systems.Provides a safety margin of ~50-fold the maximum recommended human dose (MRHD) based on AUC.[1]
Repeat-Dose ToxicityDog9 monthsEffects on immune and hematolymphopoietic systems; Reversible axonal dystrophy at higher doses.[1][6][14]The NOAEL provides a safety margin of ~7.4-fold the MRHD based on AUC.[1]
CarcinogenicityRat2 yearsIncreased incidence of thymomas (females) and thyroid follicular tumors (males) at 100 mg/kg/day.[14]30 mg/kg/day (6.3 times the MRHD based on AUC).[14]
CarcinogenicityTg.rasH2 Mouse6 monthsNo ritlecitinib-related tumors.[14]Up to 300 mg/kg/day.[14]
Male FertilityRat-Higher preimplantation loss at 200 mg/kg/day.[14]60 mg/kg/day (14 times the MRHD based on AUC).[14]
Female FertilityRat-No effects on female fertility.[14]Up to 200 mg/kg/day (55 times the MRHD based on AUC).[14]

Table 2: In Vitro Inhibitory Activity of Ritlecitinib

Target KinaseIC₅₀ (nM)
JAK333.1[3][4]
JAK1>10,000[3][4]
JAK2>10,000[3][4]
TYK2>10,000[3][4]
ITK (TEC Family)395[4]
BTK (TEC Family)404[4]
TEC (TEC Family)403[4]
RLK (TEC Family)155[4]
BMX (TEC Family)666[4]

Experimental Protocols

Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol is a generalized procedure based on standard methods for AIA and efficacy data for ritlecitinib.

  • Animal Model: Female Lewis rats (6-8 weeks old) are commonly used due to their high susceptibility to AIA.

  • Housing: House animals in SPF conditions.[18]

  • Induction of Arthritis:

    • On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Mycobacterium butyricum suspended in mineral oil (Freund's Complete Adjuvant - CFA) into the plantar surface of the right hind paw or at the base of the tail.[19][20]

    • Note: Ensure the adjuvant is thoroughly re-suspended before each injection to ensure consistency.[19]

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose in water)

    • This compound (e.g., 3, 10, 30 mg/kg)[5]

    • Positive Control (e.g., methotrexate)

  • Drug Administration:

    • Begin treatment on Day 0 (prophylactic) or after the onset of clinical signs around Day 11 (therapeutic).[20]

    • Administer ritlecitinib or vehicle daily via oral gavage.[10] The volume should typically not exceed 10 ml/kg.[21]

  • Efficacy Assessment:

    • Clinical Scoring: From Day 9 onwards, score the severity of arthritis in the non-injected paws daily or every other day based on a scale (e.g., 0-4 for erythema and swelling).[20]

    • Paw Swelling: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers.

    • Body Weight: Monitor body weight regularly as an indicator of general health.

  • Study Termination and Endpoint Analysis:

    • The study typically lasts 21-28 days.

    • At termination, collect blood for serum biomarker analysis (e.g., cytokines).

    • Collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone resorption.

Visualizations

Ritlecitinib_Signaling_Pathway Cytokine γc Cytokines (IL-2, IL-15, etc.) Receptor γc Receptor Cytokine->Receptor TCR_BCR TCR / BCR TEC_Kinase TEC Kinases (ITK, BTK) TCR_BCR->TEC_Kinase JAK3 JAK3 Receptor->JAK3 STAT STATs JAK3->STAT P Downstream Downstream Signaling TEC_Kinase->Downstream Nucleus Nucleus STAT->Nucleus P Downstream->Nucleus Gene_Expression Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Expression Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TEC_Kinase

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.

Experimental_Workflow A1 Acclimatization & Baseline Measurements (Weight, Paw Volume) A2 Randomization into Treatment Groups A1->A2 B Day 0: Induce Arthritis (CFA Injection) A2->B C Daily Oral Gavage (Ritlecitinib or Vehicle) B->C C:w->C:e D Ongoing Monitoring (Clinical Score, Paw Volume, Weight) C->D D:w->D:e E Day 21-28: Study Termination D->E F Endpoint Analysis (Histology, Biomarkers) E->F

Caption: Workflow for a long-term Adjuvant-Induced Arthritis study.

Troubleshooting_Tree Start Unexpected Adverse Event (e.g., Weight Loss, Mortality) CheckGavage Review Gavage Technique? Start->CheckGavage IsGavageOK Technique OK? CheckGavage->IsGavageOK ImproveGavage Retrain Personnel, Use Flexible Tubes IsGavageOK->ImproveGavage No CheckInfection Signs of Infection? IsGavageOK->CheckInfection Yes IsInfection Infection Present? CheckInfection->IsInfection ManageInfection Consult Vet, Improve Husbandry, Consider Prophylaxis IsInfection->ManageInfection Yes CheckDose Consider Dose-Related Toxicity? IsInfection->CheckDose No IsDoseToxic Toxicity Likely? CheckDose->IsDoseToxic ReduceDose Perform Dose-Range Finding Study, Lower Dose IsDoseToxic->ReduceDose Yes End Consult IACUC/ Pathologist IsDoseToxic->End No

Caption: Decision tree for troubleshooting adverse events in vivo.

References

Ritlecitinib Tosylate Technical Support Center: Minimizing Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ritlecitinib tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on understanding and minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ritlecitinib and how might it lead to cytotoxicity?

Ritlecitinib is a dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2][3] It covalently binds to a cysteine residue in the ATP-binding site of these kinases, leading to irreversible inhibition.[3] By blocking JAK3, ritlecitinib inhibits signaling from cytokines that are crucial for the proliferation and function of T-cells, B-cells, and Natural Killer (NK) cells.[4] Inhibition of TEC kinases further dampens T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1] While this targeted immunosuppression is the intended therapeutic effect, it can also lead to cytotoxicity in immune cell cultures that are dependent on these signaling pathways for survival and proliferation. In non-immune cells, high concentrations or off-target effects could potentially induce cytotoxicity through other mechanisms.

Q2: I am observing higher-than-expected cell death in my experiments. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity:

  • High Drug Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to keep the final DMSO concentration in your culture medium below 0.1%.

  • Drug Solubility and Stability: this compound is freely soluble in water and DMSO.[5][6] However, precipitation in the culture medium can occur, leading to inconsistent results and potential cytotoxicity from drug aggregates. Ensure the drug is fully dissolved and consider the stability in your specific media over the course of the experiment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.[7][8] Cell lines that are highly dependent on the JAK/STAT or TEC kinase signaling pathways may be more susceptible to the cytotoxic effects of ritlecitinib.

  • On-Target Cytotoxicity: For immune cell lines, the observed cell death may be a direct result of the intended inhibition of JAK3 and TEC kinase signaling pathways, which are essential for their survival and proliferation.

Q3: How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?

This is a critical aspect of in vitro studies with kinase inhibitors. Here’s how you can differentiate:

  • Dose-Response Curve: A steep dose-response curve may indicate general cytotoxicity, while a more gradual curve is often associated with a specific pharmacological effect.

  • Time-Course Experiments: Observe the kinetics of cell death. Rapid cell death (within a few hours) at high concentrations may suggest necrosis or acute toxicity, whereas a more delayed onset is often characteristic of apoptosis induced by the inhibition of specific signaling pathways.

  • Apoptosis vs. Necrosis Assays: Utilize assays like Annexin V/PI staining to differentiate between programmed cell death (apoptosis) and cell membrane damage (necrosis).[9][10][11] An increase in the apoptotic population would suggest a more targeted effect.

  • Cell Cycle Analysis: Analyze the cell cycle distribution. A targeted anti-proliferative effect may result in cell cycle arrest at a specific phase, while general cytotoxicity might lead to a sub-G1 peak indicative of fragmented DNA from dead cells.

  • Rescue Experiments: If possible, try to rescue the cells by providing downstream signals that bypass the inhibited kinases.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background cytotoxicity in control wells Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). Run a solvent-only control to determine its effect on cell viability.
Contamination of cell culture.Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Poor dose-response relationship or inconsistent results Drug precipitation in the culture medium.Prepare fresh drug dilutions for each experiment. Visually inspect for precipitates. Consider using a different formulation or adding a low percentage of a stabilizing agent after validating its compatibility with your cell line.
Inaccurate pipetting or cell plating.Ensure accurate and consistent pipetting. Use a multichannel pipette for adding reagents. Ensure a homogenous cell suspension when plating.
Unexpectedly high cytotoxicity at low concentrations High sensitivity of the cell line.Use a wider range of drug concentrations, including very low doses, to determine the precise IC50 value for cytotoxicity in your specific cell line.
Off-target effects of the drug.Consult the literature for known off-target effects of ritlecitinib or other JAK/TEC inhibitors. Compare the cytotoxic profile with other kinase inhibitors.
Difficulty in solubilizing the compound Improper solvent or technique.This compound is reported to be soluble in DMSO.[5] Ensure you are using high-quality, anhydrous DMSO. Gentle warming and vortexing can aid dissolution.[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • This compound is soluble in DMSO at concentrations up to at least 83.33 mg/mL.[5]

  • To prepare a 10 mM stock solution, dissolve 4.576 mg of this compound (molecular weight 457.55 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex until the compound is completely dissolved. Gentle warming to 37°C can assist with solubilization.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cytotoxicity Assessment

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[13][14][15][16]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Plate cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect a small aliquot of the supernatant from each well.

  • Follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.[9][10][11][17][18]

Materials:

  • Cells of interest

  • This compound

  • 6-well plates or culture tubes

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of ritlecitinib for its target kinases. Note that these values represent enzymatic inhibition and not necessarily the concentrations that will induce cytotoxicity. They can, however, serve as a starting point for designing dose-response experiments.

TargetIC50 (nM)Reference
JAK333.1[1]
ITK (TEC family)395[1]
RLK (TEC family)155[1]
BTK (TEC family)404[1]
TEC (TEC family)403[1]
BMX (TEC family)666[1]
JAK1, JAK2, TYK2>10,000[1]

Visualizations

Signaling Pathways

Ritlecitinib_Signaling_Pathway cluster_JAK3 JAK3 Pathway cluster_TEC TEC Kinase Pathway Cytokine IL-2, IL-4, IL-7, IL-15, IL-21 Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STATs JAK3->STAT Phosphorylation Nucleus_JAK Gene Transcription (Proliferation, Differentiation, Survival) STAT->Nucleus_JAK Translocation Antigen Antigen BCR_TCR BCR / TCR Antigen->BCR_TCR TEC_Kinase TEC Family Kinases (e.g., ITK, BTK) BCR_TCR->TEC_Kinase Activation Downstream Downstream Signaling (e.g., PLCγ, Akt) TEC_Kinase->Downstream Nucleus_TEC Gene Transcription (Activation, Cytokine Release) Downstream->Nucleus_TEC Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition Ritlecitinib->TEC_Kinase Inhibition

Caption: Mechanism of action of ritlecitinib, inhibiting both the JAK3 and TEC kinase signaling pathways.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in multi-well plate C Treat cells with drug (include vehicle control) A->C B Prepare serial dilutions of this compound B->C D Incubate for desired time period (e.g., 24-72h) C->D E Choose Cytotoxicity Assay D->E F_MTT MTT Assay (Metabolic Activity) E->F_MTT Metabolic G_LDH LDH Release Assay (Membrane Integrity) E->G_LDH Membrane H_AVPI Annexin V / PI Staining (Apoptosis/Necrosis) E->H_AVPI Apoptosis I Data Acquisition (Plate Reader / Flow Cytometer) F_MTT->I G_LDH->I H_AVPI->I J Calculate % Viability or % Cytotoxicity I->J K Determine IC50 for Cytotoxicity J->K

Caption: General experimental workflow for assessing the cytotoxicity of this compound in cell culture.

References

Ritlecitinib Tosylate & Cell Viability Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ritlecitinib tosylate, understanding its potential impact on in vitro experimental systems is crucial for generating accurate and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a kinase inhibitor.[1] It works by irreversibly inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] This inhibition is achieved by blocking the adenosine triphosphate (ATP) binding site on these kinases.[1][2] The dual inhibition of JAK3 and TEC family kinases blocks cytokine signaling and the cytolytic activity of T cells.[2] In cellular settings, ritlecitinib has been shown to inhibit cytokine-induced STAT phosphorylation, which is mediated by JAK3-dependent receptors.[2]

Q2: Can this compound affect the results of my cell viability assay?

Yes, it is possible. As a kinase inhibitor, this compound can potentially interfere with common cell viability assays, particularly those that rely on metabolic activity, such as tetrazolium-based assays (e.g., MTT, XTT, WST).[3][4] Kinase inhibitors have been reported to cause both overestimation and underestimation of cell viability in such assays.[3][4] This interference can stem from off-target effects on cellular metabolism or mitochondrial function.[3]

Q3: Which cell viability assays are most likely to be affected by this compound?

Assays that measure metabolic activity by monitoring the reduction of a substrate (like tetrazolium salts) are most susceptible to interference by kinase inhibitors.[3][4] This is because kinases play a central role in regulating cellular metabolism, and their inhibition can lead to changes in the metabolic state of the cell that are independent of cell death.

Q4: Are there alternative cell viability assays that are less prone to interference by kinase inhibitors?

Yes, several alternative methods are considered more robust in the presence of compounds that may modulate cellular metabolism. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[5][6][7]

  • Resazurin-based assays (e.g., alamarBlue®): While still measuring metabolic activity, the mechanism of resazurin reduction may be less susceptible to the specific off-target effects of certain kinase inhibitors compared to tetrazolium salts.[5]

  • Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity, a hallmark of cell death, and are not dependent on cellular metabolism.[3]

  • Real-time live-cell imaging: This allows for direct monitoring of cell proliferation and morphology over time, providing a dynamic view of cell health.

Troubleshooting Guide

Issue 1: Discrepancy between MTT/XTT assay results and observed cell morphology.
  • Symptom: You observe significant cell death or inhibition of proliferation under the microscope, but your MTT or XTT assay shows high or unchanged cell viability.

  • Potential Cause: this compound may be artificially inflating the colorimetric signal in your assay. Some kinase inhibitors have been shown to directly enhance the reduction of tetrazolium salts, leading to a false-positive signal for cell viability.[4]

  • Troubleshooting Steps:

    • Confirm with an orthogonal method: Use a cell viability assay with a different detection principle, such as an ATP-based assay (CellTiter-Glo®) or a dye exclusion method (Trypan Blue count).[3][5]

    • Include a "no-cell" control with ritlecitinib: To rule out direct chemical reduction of the assay substrate by the compound, incubate ritlecitinib in cell-free media with the MTT or XTT reagent.

    • Wash cells before adding assay reagent: If possible with your cell type, gently wash the cells with fresh media before adding the viability reagent to remove any residual compound that might interfere with the assay chemistry.

Issue 2: Lower than expected IC50 value in a viability assay.
  • Symptom: The calculated IC50 value for this compound in your cell viability assay is significantly lower than what is reported in the literature or what you would expect based on its known potency.

  • Potential Cause: this compound might be inhibiting cellular metabolism at concentrations lower than those required to induce cell death, leading to an underestimation of cell viability in metabolic assays.[3]

  • Troubleshooting Steps:

    • Validate with a non-metabolic assay: Correlate your findings with an assay that measures cell death directly, such as a caspase activity assay (for apoptosis) or a membrane integrity assay.

    • Extend the incubation time: It's possible that the metabolic effects precede cytotoxicity. Extending the treatment duration may allow for the cytotoxic effects to become more apparent and align with the metabolic readout.

    • Consider the cell type: The metabolic state and signaling pathway dependencies can vary significantly between different cell lines. The effect of ritlecitinib on cellular metabolism might be more pronounced in your specific cell model.

Data Presentation

Table 1: this compound Kinase Inhibitory Profile

Kinase FamilySpecific KinaseIC50 (nM)Reference
Janus Kinase (JAK) JAK333.1[8]
JAK1>10,000[8]
JAK2>10,000[8]
TYK2>10,000[8]
TEC Family Kinase TEC403[2]
BTK404[2]
ITK395[2]
RLK (TXK)155[2]
BMX666[2]

Table 2: Comparison of Common Cell Viability Assays

Assay TypePrinciplePotential for Interference by Kinase InhibitorsRecommended for use with Ritlecitinib?
Tetrazolium-based (MTT, XTT, WST) Measures metabolic activity via reductase enzymes.HighUse with caution; validate with orthogonal methods.
ATP-based (e.g., CellTiter-Glo®) Measures intracellular ATP levels.LowRecommended
Resazurin-based (e.g., alamarBlue®) Measures metabolic activity via reductase enzymes.ModerateUse with caution; validate with orthogonal methods.
Dye Exclusion (e.g., Trypan Blue) Measures cell membrane integrity.LowRecommended (for endpoint assays)
Caspase Activity Assays Measures apoptosis-specific enzyme activity.LowRecommended for mechanistic studies.

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Ritlecitinib_Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_TEC_Kinase TEC Kinase Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Antigen_Receptor TCR / BCR TEC_Kinase TEC Family Kinase (e.g., ITK, BTK) Antigen_Receptor->TEC_Kinase Activation Downstream Downstream Signaling (e.g., PLCγ, Ca2+ flux) TEC_Kinase->Downstream Cell_Response T/B Cell Activation & Proliferation Downstream->Cell_Response Ritlecitinib This compound Ritlecitinib->JAK3 Irreversible Inhibition Ritlecitinib->TEC_Kinase Irreversible Inhibition

Caption: this compound's dual mechanism of action.

Caption: Troubleshooting workflow for cell viability assays.

References

Validation & Comparative

Ritlecitinib Tosylate vs. Tofacitinib: A Comparative In Vitro Selectivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity profiles of ritlecitinib tosylate and tofacitinib, two prominent kinase inhibitors. The information presented herein is supported by experimental data to assist researchers in understanding the distinct molecular mechanisms and target specificities of these compounds.

Introduction to Ritlecitinib and Tofacitinib

Ritlecitinib and tofacitinib are orally administered small molecule inhibitors that modulate inflammatory responses by targeting the Janus kinase (JAK) family of enzymes. However, their selectivity and mechanisms of action at a molecular level exhibit significant differences. Ritlecitinib is a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases[1][2]. In contrast, tofacitinib is primarily classified as a pan-JAK inhibitor, demonstrating activity against multiple JAK isoforms, particularly JAK1, JAK2, and JAK3[3][4].

In Vitro Selectivity and Potency

The in vitro selectivity of ritlecitinib and tofacitinib has been characterized by determining their half-maximal inhibitory concentrations (IC50) against a panel of kinases. The data clearly illustrates the divergent selectivity profiles of the two inhibitors.

Janus Kinase (JAK) Inhibition

Ritlecitinib demonstrates high selectivity for JAK3, with minimal to no activity against other JAK isoforms at clinically relevant concentrations[1][5][6][7]. This high selectivity is attributed to its irreversible covalent binding to a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3[1][7]. Tofacitinib, on the other hand, exhibits a broader spectrum of activity, inhibiting JAK1, JAK2, and JAK3 with low nanomolar potency[3][5][8].

Table 1: Comparative IC50 Values for Janus Kinases (JAKs)

KinaseRitlecitinib IC50 (nM)Tofacitinib IC50 (nM)
JAK1>10,000[3][5][6][7]1.7 - 112[3][8]
JAK2>10,000[3][5][6][7]1.8 - 20[3][8]
JAK333.1[1][3][5][6]0.75 - 1.6[3][8]
TYK2>10,000[3][5][6][7]16 - 34[8]

Note: IC50 values for tofacitinib can vary between studies, likely due to different experimental conditions.

TEC Family Kinase Inhibition

A distinguishing feature of ritlecitinib is its potent inhibition of the TEC family of non-receptor tyrosine kinases, which play a crucial role in immune cell signaling[1][2]. Tofacitinib's activity against this kinase family is not a primary characteristic of its profile.

Table 2: Ritlecitinib IC50 Values for TEC Family Kinases

KinaseRitlecitinib IC50 (nM)
BTK155
ITK395
TEC403
BMX404
TXK666
(Data for TEC family kinase inhibition by ritlecitinib is noted in reference[1])

Signaling Pathways

The differential kinase selectivity of ritlecitinib and tofacitinib translates to distinct effects on downstream signaling pathways. Both inhibitors impact the JAK-STAT pathway, a critical signaling cascade for numerous cytokines and growth factors. However, the specific cytokine pathways affected differ based on their JAK isoform selectivity.

Ritlecitinib's selective inhibition of JAK3 primarily disrupts the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21[9]. Furthermore, its inhibition of TEC kinases impacts B-cell and T-cell receptor signaling[1]. Tofacitinib's broader inhibition of JAK1, JAK2, and JAK3 affects a wider array of cytokine signaling pathways.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib (Pan-JAK) Tofacitinib->JAK Ritlecitinib Ritlecitinib (JAK3/TEC) Ritlecitinib->JAK

Caption: Overview of the JAK-STAT signaling pathway and points of inhibition.

Inhibitor_Selectivity Inhibitor Selectivity Profile cluster_tofacitinib Tofacitinib cluster_ritlecitinib Ritlecitinib Tofacitinib Tofacitinib JAK1_T JAK1 Tofacitinib->JAK1_T JAK2_T JAK2 Tofacitinib->JAK2_T JAK3_T JAK3 Tofacitinib->JAK3_T Ritlecitinib Ritlecitinib JAK3_R JAK3 Ritlecitinib->JAK3_R TEC_Kinases TEC Family (BTK, ITK, etc.) Ritlecitinib->TEC_Kinases

Caption: Comparative selectivity profiles of Tofacitinib and Ritlecitinib.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. While specific protocols may vary between laboratories, the general workflow involves the following key steps.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials :

    • Recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2, TEC family)[6][10].

    • Kinase-specific peptide substrate.

    • Adenosine triphosphate (ATP), often at a physiologically relevant concentration (e.g., 1 mM)[6].

    • Test compounds (ritlecitinib, tofacitinib) dissolved in dimethyl sulfoxide (DMSO)[6][10].

    • Assay buffer (e.g., containing HEPES, MgCl2, BSA, DTT)[6].

    • Microplates (e.g., 384-well)[6].

    • Detection reagents to measure substrate phosphorylation.

  • Procedure :

    • A dilution series of the test compounds is prepared in DMSO[6][10].

    • The test compounds are added to the microplate wells. Positive (known inhibitor) and negative (DMSO vehicle) controls are included[6].

    • The kinase, peptide substrate, and ATP are added to the wells to initiate the enzymatic reaction.

    • The reaction is incubated at room temperature for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as microfluidic capillary electrophoresis or immunoassays[10].

  • Data Analysis :

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the controls.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Experimental_Workflow In Vitro Kinase Inhibition Assay Workflow Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense Dispense Inhibitor Dilutions into Microplate Prep->Dispense Initiate Add Kinase, Substrate, and ATP to Initiate Reaction Dispense->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Substrate Phosphorylation Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: General experimental workflow for determining in vitro kinase inhibition.

Summary

This compound and tofacitinib display markedly different in vitro selectivity profiles. Ritlecitinib is a highly selective, irreversible dual inhibitor of JAK3 and the TEC kinase family. This specificity suggests a more targeted immunomodulatory effect. In contrast, tofacitinib is a pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3, leading to a broader impact on cytokine signaling. These fundamental differences in their molecular targets are crucial for understanding their respective biological activities and for guiding further research and development in the field of kinase inhibitors.

References

A Comparative Guide to the Downstream Signaling Effects of Ritlecitinib Tosylate and Baricitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparison of the downstream signaling effects of two prominent kinase inhibitors: ritlecitinib tosylate and baricitinib. While both drugs interfere with the JAK-STAT signaling pathway, their distinct selectivity profiles lead to different downstream biological consequences. Ritlecitinib is a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, whereas baricitinib preferentially inhibits JAK1 and JAK2.[1][2] This guide will delve into their mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and visualize the signaling pathways they modulate.

Mechanism of Action and Target Selectivity

This compound is a covalent and irreversible inhibitor of JAK3 and TEC family kinases.[3] Its high selectivity for JAK3 is attributed to its interaction with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3, a residue not present in other JAK isoforms.[4] This irreversible binding leads to sustained inhibition. Ritlecitinib also inhibits members of the TEC kinase family, which are crucial for signaling downstream of T-cell and B-cell receptors.[5][6]

Baricitinib is a reversible and selective inhibitor of JAK1 and JAK2.[7] By targeting JAK1 and JAK2, baricitinib broadly inhibits the signaling of numerous pro-inflammatory cytokines.[8] Its lower potency against JAK3 and Tyrosine Kinase 2 (TYK2) suggests a more targeted effect on specific inflammatory pathways compared to pan-JAK inhibitors.[9]

The differential targeting of JAK and TEC kinases by these two inhibitors results in distinct downstream signaling modulation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for ritlecitinib and baricitinib, providing a basis for comparing their potency and selectivity. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibitory Potency (IC50, nM)
Drug JAK1 JAK2 JAK3 TYK2
This compound>10,000[5]>10,000[5]33.1[4]>10,000[5]
Baricitinib5.9[7]5.7[7]>400[9]53[9]
Table 2: Inhibition of STAT Phosphorylation (IC50, nM)
Drug Cytokine Stimulus & Downstream Target IC50 (nM)
This compoundIL-2-induced pSTAT5244[4]
IL-4-induced pSTAT5340[4]
IL-7-induced pSTAT5407[4]
IL-15-induced pSTAT5266[4]
IL-21-induced pSTAT3355[4]
BaricitinibIL-6-induced pSTAT3 (in PBMCs)44[7]
IL-23-induced pSTAT3 (in naive T-cells)20[7]
IL-6-induced pSTAT3 (in whole blood)128[7]

Downstream Signaling Pathways

Ritlecitinib and baricitinib modulate distinct sets of cytokine and immune receptor signaling pathways.

This compound Signaling Inhibition

Ritlecitinib's dual inhibition of JAK3 and TEC kinases leads to the dampening of signaling pathways crucial for the function of T-cells, NK cells, and B-cells.

  • JAK3/STAT5 Pathway: JAK3 is essential for signaling from cytokines that use the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21.[5] By inhibiting JAK3, ritlecitinib blocks the phosphorylation of STAT5, a key transcription factor for the development, proliferation, and survival of lymphocytes.[4] This primarily affects T-cells and NK cells.

  • TEC Kinase Pathway: TEC family kinases, such as ITK in T-cells and BTK in B-cells, are critical components of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[6][10] Inhibition of these kinases by ritlecitinib can impair T-cell and B-cell activation, proliferation, and effector functions.[5][11]

Ritlecitinib_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-2, IL-4, IL-7, IL-15, IL-21 Receptor_yc γc Receptor Cytokine->Receptor_yc TCR_BCR TCR / BCR Receptor_TCR_BCR TCR / BCR Complex TCR_BCR->Receptor_TCR_BCR JAK3 JAK3 Receptor_yc->JAK3 TEC TEC Kinases (e.g., ITK, BTK) Receptor_TCR_BCR->TEC STAT5 STAT5 JAK3->STAT5 Phosphorylates PLCg PLCγ TEC->PLCg Activates pSTAT5 pSTAT5 Gene_Expression Gene Expression (Lymphocyte Proliferation, Survival, Cytokine Production) pSTAT5->Gene_Expression Dimerizes and Translocates IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Gene_Expression Downstream Signaling Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits

Ritlecitinib's dual inhibition of JAK3 and TEC kinases.
Baricitinib Signaling Inhibition

Baricitinib's preferential inhibition of JAK1 and JAK2 primarily affects the signaling of a wide array of pro-inflammatory cytokines implicated in autoimmune diseases.

  • JAK1/JAK2/STAT Pathway: A broad range of cytokines, including interferons (IFNs), IL-6, IL-12, and IL-23, signal through JAK1 and/or JAK2.[8][12] Baricitinib's inhibition of these kinases blocks the phosphorylation of downstream STATs, such as STAT1 and STAT3.[13] This leads to reduced inflammation and immune responses.[12]

Baricitinib_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STATs STAT1, STAT3 JAK1->STATs Phosphorylates JAK2->STATs Phosphorylates pSTATs pSTAT1, pSTAT3 Gene_Expression Gene Expression (Inflammation, Immune Response) pSTATs->Gene_Expression Dimerize and Translocate Baricitinib Baricitinib Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Inhibits

Baricitinib's preferential inhibition of JAK1 and JAK2.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the downstream signaling effects of kinase inhibitors like ritlecitinib and baricitinib.

Measurement of STAT Phosphorylation by Intracellular Flow Cytometry

This method allows for the quantitative analysis of STAT phosphorylation at the single-cell level.

pSTAT_Flow_Cytometry_Workflow start Isolate PBMCs or specific immune cell subsets stimulate Stimulate cells with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) +/- inhibitor (Ritlecitinib/Baricitinib) start->stimulate fix Fix cells with paraformaldehyde stimulate->fix permeabilize Permeabilize cells with methanol fix->permeabilize stain Stain with fluorescently labeled antibodies against surface markers and phospho-STATs (pSTAT1, pSTAT3, pSTAT5) permeabilize->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze data to quantify the percentage of pSTAT+ cells and Mean Fluorescence Intensity (MFI) acquire->analyze

Workflow for pSTAT analysis by flow cytometry.

Protocol Outline:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., CD4+ T cells, NK cells) from whole blood using density gradient centrifugation or magnetic-activated cell sorting (MACS).

  • Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of ritlecitinib, baricitinib, or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-γ for pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by fixing the cells with paraformaldehyde to crosslink proteins and preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells, often with cold methanol, to allow antibodies to access intracellular epitopes.

  • Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify specific cell populations and an antibody specific for the phosphorylated form of the STAT protein of interest.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the level of STAT phosphorylation by measuring the mean fluorescence intensity (MFI) of the phospho-specific antibody.[14][15][16]

Assessment of T-Cell and NK-Cell Function

These assays measure the functional consequences of inhibiting signaling pathways in T-cells and NK cells.

T-Cell Proliferation Assay (e.g., CFSE Dilution):

  • Label isolated T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture the labeled cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen) with or without ritlecitinib or baricitinib.

  • After several days, analyze the cells by flow cytometry. As cells divide, the CFSE fluorescence is halved with each generation, allowing for the quantification of proliferation.

NK-Cell Cytotoxicity Assay:

  • Co-culture NK cells with target tumor cells that are labeled with a fluorescent dye or a substance that can be measured upon release (e.g., chromium-51).

  • Include different concentrations of ritlecitinib or a control in the co-culture.

  • After a few hours, measure the amount of target cell lysis by quantifying the release of the label into the supernatant or by flow cytometry to identify dead target cells.[17]

Western Blotting for Phosphorylated Signaling Proteins

This technique provides a semi-quantitative assessment of protein phosphorylation in cell lysates.

Protocol Outline:

  • Cell Lysis: After stimulation and/or inhibitor treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pSTAT3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein. To normalize the data, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.[18][19]

Conclusion

This compound and baricitinib, while both classified as kinase inhibitors, exhibit distinct downstream signaling effects due to their different target selectivities. Ritlecitinib's dual inhibition of JAK3 and TEC kinases provides a targeted approach to modulating adaptive immune responses, particularly those driven by T-cells and NK cells. In contrast, baricitinib's preferential inhibition of JAK1 and JAK2 offers a broader suppression of pro-inflammatory cytokine signaling.

The choice between these agents in a clinical or research setting will depend on the specific immunological pathways driving the pathology of interest. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced downstream effects of these and other kinase inhibitors, ultimately contributing to the development of more precise and effective therapies for immune-mediated diseases.

References

A Comparative Guide to Ritlecitinib Tosylate and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the intracellular JAK-STAT signaling pathway, a critical nexus for cytokine signaling that drives inflammation and immune responses. As the portfolio of approved JAK inhibitors expands, understanding their distinct selectivity profiles, mechanisms of action, and clinical performance is paramount for targeted drug development and application. This guide provides an objective comparison of Ritlecitinib tosylate, a novel irreversible inhibitor of JAK3 and the TEC kinase family, against a panel of other prominent JAK inhibitors.

Mechanism of Action: A Spectrum of Selectivity

The therapeutic and safety profiles of JAK inhibitors are largely dictated by their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases form heterodimeric pairs to transduce signals for a wide array of cytokines.

The JAK-STAT pathway is a conserved signaling cascade essential for mediating cellular responses to numerous cytokines and growth factors. The process begins when an extracellular ligand, such as a cytokine, binds to its specific cell-surface receptor, inducing a conformational change that brings the associated intracellular JAKs into close proximity. This allows the JAKs to phosphorylate and activate each other. The activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor itself. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites, whereupon they are also phosphorylated by the JAKs. Phosphorylated STATs then form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[1][2]

digraph "JAK_STAT_Pathway" {
  graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1.2];
  node [shape=box, style="filled", fontname="Arial", fontsize=12];
  rankdir=TB;

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124", shape=septagon]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; P [label="P", shape=circle, fillcolor="#FBBC05", fontcolor="#202124", width=0.3, height=0.3]; STAT_dimer [label="STAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doubleellipse]; Nucleus [label="Nucleus", shape=box, style=dashed, fontsize=14, fontcolor="#5F6368"]; Gene [label="Target Gene Transcription\n(Inflammation, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges Cytokine -> Receptor [label="1. Binding", fontcolor="#5F6368"]; Receptor -> JAK [label="2. JAK Activation", dir=none, style=dashed, fontcolor="#5F6368"]; JAK -> JAK [label="3. Trans-phosphorylation", dir=both, color="#EA4335"]; JAK -> Receptor [label="4. Receptor Phosphorylation", color="#EA4335"]; STAT -> Receptor [label="5. STAT Recruitment", style=dashed, fontcolor="#5F6368"]; JAK -> STAT [label="6. STAT Phosphorylation", color="#EA4335"]; STAT -> STAT_dimer [label="7. Dimerization", fontcolor="#5F6368"]; STAT_dimer -> Nucleus [label="8. Nuclear Translocation", fontcolor="#5F6368"]; Nucleus -> Gene [label="9. Gene Regulation", fontcolor="#5F6368"]; }

Caption: Unique allosteric inhibition mechanism of Deucravacitinib.
Table 1: Comparative Kinase Selectivity (IC₅₀, nM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are compiled from various in-vitro biochemical assays; direct comparison should be approached with caution due to potential inter-assay variability.

DrugJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Other Key Targets
Ritlecitinib >10,000>10,00033.1>10,000TEC Family Kinases
Tofacitinib 112201344-
Baricitinib 5.95.7>40053-
Upadacitinib 4312023004700-
Ruxolitinib 3.32.842819-
Abrocitinib 29803>10,0001250-
Deucravacitinib >10,000>10,000>10,000Selectivity via allosteric inhibition-
Fedratinib 35329029FLT3 (15 nM)
Pacritinib Inactive23128050FLT3

Data compiled from multiple sources; IC₅₀ values can vary based on assay conditions. [2][3][4]

Pharmacokinetic Profiles

The pharmacokinetic properties of JAK inhibitors, including their absorption, distribution, metabolism, and excretion, influence their dosing frequency and potential for drug-drug interactions.

Table 2: Comparative Pharmacokinetic Parameters
DrugOral Bioavailability (%)Tₘₐₓ (hours)Half-life (t₁/₂) (hours)Primary Metabolism
Ritlecitinib ~64% [5][6][7]~1 [5][6]~1.3 - 2.3 [5][6]Multiple CYPs & GSTs [5][8]
Tofacitinib ~74% [1][9][10]0.5 - 1 [1][9][10]~3 [1][9][10]CYP3A4, CYP2C19 [1][11]
Baricitinib ~79% [2][12]~1 - 1.5 [12][13]~12.5 [2]Minimal (~10%) via CYP3A4 [2][12]
Upadacitinib N/A2 - 4 [14][15]~8 - 16 (ER) [14]CYP3A4, CYP2D6 [15]
Ruxolitinib >95% [16]~1 [16]~3 - 6CYP3A4 [16]
Abrocitinib ~60% [17][18]~1 [18]~3 - 5 [18]CYP2C19, CYP2C9, CYP3A4 [18]
Deucravacitinib ~99%~2 - 3~10CYP1A2, CYP2B6, CYP2D6
Fedratinib N/A~3 [19]~41 (effective)CYP3A4, CYP2C19
Pacritinib N/A~4 - 5~4.6 - 6 [20]CYP3A4 [20]

(Tₘₐₓ = Time to maximum plasma concentration; N/A = Not Available)

Clinical Performance and Efficacy

The choice of a JAK inhibitor is heavily dependent on its proven efficacy within specific indications. The following table summarizes key results from pivotal Phase 3 clinical trials.

Table 3: Summary of Key Clinical Trial Efficacy Data
IndicationTrial Name(s)Drug (Dose)ComparatorPrimary EndpointKey Result (% Patients Meeting Endpoint)
Alopecia Areata ALLEGRO [19]Ritlecitinib (50 mg)PlaceboSALT ≤20 at Week 2423% vs. 1.6% (Adults/Adolescents)
BRAVE-AA1 & AA2Baricitinib (4 mg)PlaceboSALT ≤20 at Week 36~39% vs. ~6%
Atopic Dermatitis JADE MONO-1 & 2 [13]Abrocitinib (200 mg)PlaceboEASI-75 at Week 12~61% vs. ~10%
Measure Up 1 & 2 [5][15]Upadacitinib (30 mg)PlaceboEASI-75 at Week 16~80% vs. ~16%
Plaque Psoriasis POETYK PSO-1 [21]Deucravacitinib (6 mg)PlaceboPASI-75 at Week 1658.4% vs. 12.7%
OPT Pivotal 1 & 2 [1][16][11][15]Tofacitinib (10 mg)PlaceboPASI-75 at Week 16~59% vs. ~9%
Myelofibrosis COMFORT-I [14]Ruxolitinib Placebo≥35% Spleen Volume Reduction at Week 2441.9% vs. 0.7%
JAKARTAFedratinib (400 mg)Placebo≥35% Spleen Volume Reduction at Week 2447% vs. 1%
PERSIST-2Pacritinib (200 mg BID)Best Available Therapy≥35% Spleen Volume Reduction at Week 2429% vs. 3%

(SALT ≤20: ≤20% scalp hair loss; EASI-75: ≥75% improvement in Eczema Area and Severity Index; PASI-75: ≥75% improvement in Psoriasis Area and Severity Index)

Experimental Protocols: Determining Kinase Inhibition

The IC₅₀ values presented in Table 1 are determined through in-vitro biochemical kinase assays. These assays are fundamental to characterizing the potency and selectivity of an inhibitor.

Methodology: In-Vitro Biochemical Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform. The protocol generally involves the following steps:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test inhibitor (e.g., Ritlecitinib) in the reaction buffer with a small percentage of DMSO.

    • Prepare a solution containing the recombinant target kinase (e.g., JAK3) and a fluorescently labeled substrate peptide.

    • Prepare a solution of ATP at a concentration near its Michaelis-Menten constant (Km) for the specific kinase.

  • Kinase Reaction:

    • In a microplate, add the diluted inhibitor solutions.

    • Initiate the reaction by adding the kinase/substrate mixture followed by the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.

    • This stop solution also contains a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

    • Incubate for a second period (e.g., 30-60 minutes) to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-capable plate reader, which excites the terbium donor molecule and measures emission from both the donor (e.g., at 495 nm) and the acceptor on the substrate (e.g., at 520 nm).

    • The TR-FRET ratio (acceptor/donor emission) is calculated. This ratio is high when the substrate is phosphorylated (indicating low inhibition) and low when the kinase is inhibited.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. [2][17][22][23][14]

Kinase_Assay_Workflow Start Start PrepInhibitor 1. Prepare serial dilution of Inhibitor Start->PrepInhibitor AddReagents 2. Add Kinase, Substrate, and Inhibitor to plate PrepInhibitor->AddReagents StartReaction 3. Initiate reaction with ATP AddReagents->StartReaction Incubate1 4. Incubate at RT (e.g., 60 min) StartReaction->Incubate1 StopReaction 5. Stop reaction with EDTA & add Detection Antibody Incubate1->StopReaction Incubate2 6. Incubate at RT (e.g., 30 min) StopReaction->Incubate2 ReadPlate 7. Read TR-FRET Signal Incubate2->ReadPlate Calculate 8. Plot Dose-Response Curve & Calculate IC50 ReadPlate->Calculate End End Calculate->End

Caption: General workflow for an in-vitro kinase inhibition assay.

Safety and Tolerability

While effective, the systemic immunomodulation by JAK inhibitors is associated with a class-wide set of potential adverse events. The selectivity of each agent may influence its specific safety profile.

Table 4: Common and Serious Adverse Events Associated with JAK Inhibitors
Adverse Event ClassAssociated Drugs (Examples)Notes
Serious Infections All JAK InhibitorsIncreased risk of bacterial, fungal, viral (especially herpes zoster), and opportunistic infections.
Malignancy Class-wide WarningIncreased risk of lymphomas and other malignancies, including non-melanoma skin cancer, has been observed.
Thrombosis Class-wide WarningDeep vein thrombosis (DVT), pulmonary embolism (PE), and arterial thrombosis have been reported.
Hematologic Effects Ruxolitinib, Fedratinib, BaricitinibAnemia, neutropenia, and thrombocytopenia are common, particularly with inhibitors of JAK2, which is crucial for hematopoiesis.
Gastrointestinal Abrocitinib, FedratinibNausea and diarrhea are among the most frequently reported adverse events for several inhibitors.
Lipid Elevations Tofacitinib, Baricitinib, UpadacitinibIncreases in LDL-C, HDL-C, and triglycerides are commonly observed and require monitoring.
Liver Enzyme Elevations All JAK InhibitorsIncreases in liver transaminases can occur and should be monitored.

This table is not exhaustive. Clinicians and researchers should consult the full prescribing information for each specific drug.

Conclusion

The field of JAK inhibition is characterized by increasing diversity, allowing for more tailored therapeutic strategies. This compound introduces a novel, irreversible dual-inhibition mechanism targeting JAK3 and TEC family kinases, demonstrating efficacy in alopecia areata. It contrasts with JAK1-selective inhibitors like Upadacitinib and Abrocitinib, which have shown strong efficacy in atopic dermatitis, and the unique allosteric TYK2 inhibitor Deucravacitinib, approved for psoriasis. First-generation and JAK2-predominant inhibitors such as Ruxolitinib and Fedratinib remain critical in the management of myeloproliferative neoplasms.

The selection of an appropriate inhibitor for research or clinical development must weigh the specific cytokine pathways implicated in the target disease against the inhibitor's selectivity profile, pharmacokinetic properties, and known safety considerations. As our understanding of the nuanced roles of individual JAK and other kinases in immunopathology grows, so too will the potential for developing next-generation inhibitors with optimized efficacy and safety.

References

Validating Ritlecitinib Tosylate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ritlecitinib tosylate, an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, has emerged as a significant therapeutic agent.[1] Validating its engagement with these specific cellular targets is a critical step in preclinical and clinical development, ensuring on-target activity and elucidating its mechanism of action. This guide provides a comparative overview of key experimental methods to validate this compound's target engagement in a cellular context, supported by experimental data and detailed protocols.

Comparative Analysis of Ritlecitinib and Other JAK Inhibitors

Ritlecitinib's unique dual-targeting profile distinguishes it from other Janus kinase inhibitors. The following tables summarize its inhibitory activity and compare it with other relevant JAK inhibitors, tofacitinib and baricitinib.

KinaseRitlecitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)
JAK1>10,000[2]112[3]5.9[4]
JAK2>10,000[2]20[3]5.7[4]
JAK3 33.1 [2][5]1 [2][6]>400 [7]
TYK2>10,000[2]-53[7]

Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of ritlecitinib, tofacitinib, and baricitinib against the four members of the Janus kinase family. Lower values indicate greater potency.

TEC Family KinaseRitlecitinib IC50 (nM)
BTK404[5]
ITK395[5]
RLK (TXK)155[5]
TEC403[5]
BMX666[5]

Table 2: Ritlecitinib Inhibitory Activity against TEC Family Kinases. This table details the IC50 values of ritlecitinib for the various members of the TEC family of kinases.

A phase 1 study in healthy adults provided in vivo data on the target occupancy of ritlecitinib after single oral doses.

Target Kinase50 mg Dose (Maximal Median Occupancy)200 mg Dose (Maximal Median Occupancy)
JAK3 72% [8][9]64% [8][9]
BTK>94%[8][9]>97%[8][9]
ITK>94%[8][9]>97%[8][9]
TEC>94%[8][9]>97%[8][9]
TXK>94%[8][9]>97%[8][9]
BMX87%[8][9]>97%[8][9]

Table 3: Ritlecitinib Target Occupancy in Healthy Adults. This table presents the maximal median target occupancy of ritlecitinib for JAK3 and TEC family kinases after single 50 mg and 200 mg oral doses.

Signaling Pathways Modulated by Ritlecitinib

Ritlecitinib exerts its therapeutic effects by interfering with specific intracellular signaling cascades. The following diagrams illustrate the canonical JAK-STAT pathway and the TEC kinase signaling pathway, highlighting the points of inhibition by ritlecitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition TEC_Kinase_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) TEC_Kinase TEC Family Kinase (e.g., BTK) BCR->TEC_Kinase Activation Downstream Downstream Signaling TEC_Kinase->Downstream Activation B-Cell Activation (e.g., CD69 Upregulation) Downstream->Activation Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Inhibition Target_Validation_Workflow Start Start: Hypothesis (Ritlecitinib inhibits JAK3/TEC) Biochemical Biochemical Assay (LanthaScreen™) Start->Biochemical Cellular_Target Cellular Target Engagement (CETSA) Biochemical->Cellular_Target Cellular_Functional Cellular Functional Assay (Western Blot for pSTAT5) Cellular_Target->Cellular_Functional Data_Analysis Data Analysis and Comparison Cellular_Functional->Data_Analysis Conclusion Conclusion: Target Engagement Validated Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Ritlecitinib Tosylate and Brepocitinib for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective, data-driven comparison of ritlecitinib tosylate and brepocitinib, two kinase inhibitors with distinct mechanisms of action. The information is intended for researchers, scientists, and drug development professionals, summarizing key experimental data, methodologies, and signaling pathways to inform research and development decisions.

Overview and Mechanism of Action

Ritlecitinib and brepocitinib are orally administered small molecules that modulate immune responses by inhibiting key kinases in cytokine signaling pathways. However, their specific targets within the Janus kinase (JAK) and other kinase families differ significantly, leading to distinct pharmacological profiles.

This compound is an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4] By blocking the ATP binding site of these kinases, ritlecitinib effectively disrupts downstream signaling.[1][3] JAK3 is critical for signaling through the common gamma chain (γc) shared by receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte development and function.[5] The inhibition of TEC family kinases (e.g., BTK, ITK) further modulates immune cell signaling.[6][7]

Brepocitinib is a selective, dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[8] This mechanism allows brepocitinib to interrupt the signaling of a broad range of pro-inflammatory cytokines.[8][9] TYK2 is involved in signaling for IL-12, IL-23, and Type I interferons, while JAK1 is crucial for the signaling of numerous other cytokines, including IL-6 and IFN-γ.[10][8] By targeting both TYK2 and JAK1, brepocitinib offers a broad-spectrum approach to dampening cytokine activity implicated in various autoimmune conditions.[10][8][11]

Signaling Pathway Diagrams

Ritlecitinib_Pathway cluster_receptor Cytokine Receptor (γc) receptor STAT STAT Phosphorylation receptor->STAT Activates JAK3_node JAK3 JAK3_node->receptor JAK1_node JAK1 JAK1_node->receptor Cytokine IL-2, IL-4, IL-7 IL-9, IL-15, IL-21 Cytokine->receptor Binds Ritlecitinib Ritlecitinib Ritlecitinib->JAK3_node Irreversibly Inhibits TEC_Kinase TEC Family Kinases (e.g., BTK, ITK) Ritlecitinib->TEC_Kinase Irreversibly Inhibits Nucleus Gene Transcription (Immune Response) STAT->Nucleus Downstream_Signal Downstream Signaling TEC_Kinase->Downstream_Signal Immune_Receptor Immune Cell Receptor Immune_Receptor->TEC_Kinase Activates

Brepocitinib_Pathway cluster_receptor Cytokine Receptor receptor STAT STAT Phosphorylation receptor->STAT Activates TYK2_node TYK2 TYK2_node->receptor JAK1_node JAK1 JAK1_node->receptor Cytokine Type I IFN, IL-6 IL-12, IL-23 Cytokine->receptor Binds Brepocitinib Brepocitinib Brepocitinib->TYK2_node Inhibits Brepocitinib->JAK1_node Inhibits Nucleus Gene Transcription (Inflammation) STAT->Nucleus

Head-to-Head Clinical Trial Data

The most direct comparison of ritlecitinib and brepocitinib comes from the ALLEGRO Phase 2a trial (NCT02974868), a randomized, placebo-controlled study that evaluated the efficacy and safety of both drugs in patients with alopecia areata (AA) with ≥50% scalp hair loss.[12][13]

Efficacy Data (ALLEGRO Phase 2a - 24 Weeks)

The primary efficacy endpoint was the change from baseline in the Severity of Alopecia Tool (SALT) score at Week 24.[13] Brepocitinib demonstrated a greater reduction in SALT score compared to ritlecitinib.[12][13]

Efficacy Endpoint (Week 24)Ritlecitinib (48 patients)Brepocitinib (47 patients)Placebo (47 patients)
LS Mean Difference from Placebo in SALT Score Change from Baseline (95% CI) 31.1 (18.8–43.5)[12][13]49.2 (36.6–61.7)[12][13]N/A
Proportion Achieving SALT₃₀¹ (90% CI) 50% (38%–62%)[12][13]64% (51%–75%)[12][13]2% (0%–9%)[12][13]
¹SALT₃₀: ≥30% improvement from baseline in SALT score.

A network meta-analysis of treatments for moderate-to-severe alopecia areata suggested that brepocitinib 30mg had the best relative effect in reducing the SALT score compared to other JAK inhibitors, including ritlecitinib 50mg.[14]

Crossover Open-Label Extension (COE) Data

Patients who did not achieve a SALT₃₀ response after an additional 24-week single-blind extension could enter a 24-week crossover open-label extension (COE). In the COE, 18 patients switched from ritlecitinib to brepocitinib, and 5 switched from brepocitinib to ritlecitinib.[15][16]

Efficacy Endpoint (COE - 24 Weeks)Switched to Ritlecitinib (5 patients)Switched to Brepocitinib (18 patients)
Patients Achieving SALT₃₀ or better 0 of 5[15][17]4 of 16[15][17]
Patients with ≥1-grade Eyebrow Improvement 0 of 5[16]4 of 15[15][17]
Patients with ≥1-grade Eyelash Improvement 0 of 5[16]5 of 12[15][17]
Safety and Tolerability Data (ALLEGRO Phase 2a - 24 Weeks)

Both treatments were generally well-tolerated over the 24-week period.[12][13]

Safety OutcomeRitlecitinibBrepocitinibPlacebo
Patients with ≥1 Adverse Event (AE) Not specifiedNot specifiedNot specified
Serious AEs 0[12][13]2 (Rhabdomyolysis)[12][13]0[12][13]

In the COE, six treatment-emergent adverse events were reported by five patients, with no new safety signals observed after the crossover.[15][17] An integrated safety analysis of the broader ritlecitinib AA program found it to be well-tolerated for up to 24 months, with the most common AEs being headache, COVID-19, and nasopharyngitis.[18]

Experimental Protocols & Methodologies

ALLEGRO Phase 2a Clinical Trial (NCT02974868) Protocol
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[12][13]

  • Population: Adult patients with alopecia areata and ≥50% scalp hair loss.[12][13]

  • Intervention: Patients were randomized to receive once-daily oral ritlecitinib, brepocitinib, or placebo.[12][13]

  • Primary Endpoint: Change from baseline in the Severity of Alopecia Tool (SALT) score at Week 24.[13]

  • Key Secondary Endpoint: Proportion of patients achieving SALT₃₀ (≥30% improvement in SALT score) at Week 24.[13]

  • Exploratory Endpoints (Biopsy Substudy): A substudy on 46 patients assessed changes in biomarkers in lesional scalp biopsy samples at baseline and at weeks 12 and 24.[19]

Trial_Workflow Screening Patient Screening (AA with ≥50% Scalp Hair Loss) Randomization Randomization Screening->Randomization Group_R Ritlecitinib (Once Daily) Randomization->Group_R Group_B Brepocitinib (Once Daily) Randomization->Group_B Group_P Placebo (Once Daily) Randomization->Group_P Treatment 24-Week Double-Blind Treatment Period Group_R->Treatment Group_B->Treatment Group_P->Treatment Endpoint Primary & Secondary Endpoint Analysis (Change in SALT Score, SALT₃₀) Treatment->Endpoint

In Vitro Kinase Inhibition & Cellular Assays
  • Recombinant Enzyme Inhibition Assays: The inhibitory activity of brepocitinib against human JAKs was assessed using recombinant enzyme inhibition assays to determine IC₅₀ values. In these assays, brepocitinib showed potent inhibition of JAK1 and TYK2, with IC₅₀ values of 23 nM and 17 nM, respectively.[20]

  • STAT Phosphorylation Assays: To measure functional inhibition in a cellular context, human whole blood assays are commonly used.[6][21] For example, to assess JAK3-dependent signaling, whole blood is stimulated with a cytokine like IL-15, and the subsequent phosphorylation of STAT5 (pSTAT5) is measured via flow cytometry or western blot.[6] Similarly, to assess TYK2/JAK1-dependent signaling, stimulation with cytokines like IFN-α or IFN-γ is used to measure pSTAT1 or pSTAT3 levels.[22] Brepocitinib has been shown to significantly reduce STAT1 and STAT3 phosphorylation in IFN-stimulated human epidermal keratinocytes.[22]

Comparative Summary

Ritlecitinib and brepocitinib represent distinct strategies for modulating inflammatory signaling pathways. Brepocitinib's broader inhibition of TYK2/JAK1 appears to translate to greater efficacy in the context of alopecia areata compared to ritlecitinib's more targeted JAK3/TEC inhibition, as demonstrated in the ALLEGRO Phase 2a trial. However, this broader activity may also be associated with different safety considerations, highlighted by the cases of rhabdomyolysis observed with brepocitinib.[12][13] The decision to advance one candidate over another would depend on a thorough evaluation of the benefit-risk profile for a specific indication.

Comparison_Logic cluster_R This compound cluster_B Brepocitinib R_Target Target: JAK3 & TEC Family R_Pathway Pathway: γc Cytokines (IL-2, IL-15, etc.) Immune Cell Receptor Signaling R_Target->R_Pathway Outcome Clinical Outcome in Alopecia Areata (ALLEGRO Phase 2a) R_Pathway->Outcome B_Target Target: TYK2 & JAK1 B_Pathway Pathway: Type I IFN, IL-6, IL-12, IL-23 B_Target->B_Pathway B_Pathway->Outcome Efficacy Efficacy: Brepocitinib > Ritlecitinib (Higher SALT Score Reduction) Outcome->Efficacy Safety Safety: Both generally well-tolerated. SAEs (Rhabdomyolysis) in Brepocitinib group. Outcome->Safety

References

Ritlecitinib Tosylate: A Novel Approach to Overcoming JAK Inhibitor Resistance in Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ritlecitinib tosylate's efficacy, particularly in the context of Janus kinase (JAK) inhibitor-resistant models of alopecia areata. Drawing upon available clinical and preclinical data, this document aims to objectively assess its performance against other therapeutic alternatives.

Executive Summary

Ritlecitinib (LITFULO™) is a first-in-class covalent inhibitor that selectively targets both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] This dual mechanism of action distinguishes it from other approved JAK inhibitors and suggests a potential advantage in treating patient populations who have developed resistance to prior JAK inhibitor therapies. Clinical evidence from a retrospective cohort study indicates that ritlecitinib can induce significant hair regrowth in alopecia areata patients who were refractory to previous treatment with tofacitinib or baricitinib. While direct preclinical data in JAK inhibitor-resistant alopecia areata models is limited, the unique inhibition of the TEC kinase family presents a plausible scientific rationale for its efficacy in these challenging cases.

Comparative Efficacy in JAK Inhibitor-Exposed Populations

A pivotal single-center retrospective cohort study provides the most direct evidence of ritlecitinib's efficacy in a JAK inhibitor-resistant population.[2] The study evaluated the use of ritlecitinib in alopecia areata patients who had previously failed treatment with either tofacitinib or baricitinib. The findings suggest that a switch to ritlecitinib can lead to significant clinical improvement in this difficult-to-treat patient group.

In a real-world study, prior exposure to a JAK inhibitor was identified as an independent predictor of a reduced early response to ritlecitinib. This suggests that while ritlecitinib can be effective in this population, the onset of action may be slower compared to treatment-naïve patients.

JAK InhibitorPrimary JAK SelectivityEfficacy in JAK Inhibitor-Refractory Alopecia AreataKey Supporting Evidence
Ritlecitinib JAK3 / TEC family kinasesDemonstrated efficacy in patients refractory to tofacitinib or baricitinib.[2]Single-center retrospective cohort study.[2]
Tofacitinib JAK1 / JAK3[3]Patients have shown resistance, leading to treatment switching.[2]Retrospective cohort study of patients switched to ritlecitinib.[2]
Baricitinib JAK1 / JAK2[3]Patients have shown resistance, leading to treatment switching.[2]Retrospective cohort study of patients switched to ritlecitinib.[2]
Ruxolitinib JAK1 / JAK2[4]Limited data in alopecia areata; primarily used in myeloproliferative neoplasms.[4]Not specifically studied in JAK inhibitor-refractory alopecia areata.

Mechanism of Action: A Dual Inhibition Strategy

Ritlecitinib's unique therapeutic profile stems from its irreversible covalent inhibition of both JAK3 and the TEC family of kinases.[1]

  • JAK3 Inhibition: JAK3 is crucial for the signaling of several cytokines that are key to the pathogenesis of alopecia areata, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ritlecitinib disrupts the downstream signaling of these pro-inflammatory cytokines.[5]

  • TEC Kinase Inhibition: The TEC family of kinases (including BTK, ITK, and TEC) are involved in the signaling pathways of immune cells such as T cells and B cells.[6] Inhibition of these kinases may provide an additional layer of immunomodulation, potentially circumventing resistance mechanisms that may develop with therapies that solely target the JAK-STAT pathway. The role of TEC kinase inhibition in overcoming resistance to other JAK inhibitors is an area of active investigation.[6][7]

Signaling Pathway of Ritlecitinib and Other JAK Inhibitors

cluster_receptor Cytokine Receptor cluster_jak JAKs cluster_stat STATs cluster_gene Nucleus cluster_tec TEC Kinases cluster_tcr T-Cell Receptor Signaling Receptor1 Type I/II Cytokine Receptor JAK1 JAK1 Receptor1->JAK1 e.g., IL-6 JAK2 JAK2 Receptor1->JAK2 e.g., IL-6 JAK3 JAK3 Receptor1->JAK3 e.g., IL-2, IL-15 STAT STAT Dimerization & Nuclear Translocation JAK1->STAT JAK2->STAT JAK3->STAT Gene Gene Transcription STAT->Gene TEC TEC Family Kinases TEC->Gene T-Cell Activation TCR TCR TCR->TEC Cytokine Cytokine Cytokine->Receptor1 Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TEC Other_JAKi Other JAK Inhibitors (Tofacitinib, Baricitinib) Other_JAKi->JAK1 Other_JAKi->JAK2 Other_JAKi->JAK3

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC family kinases.

Experimental Protocols

Retrospective Cohort Study of Ritlecitinib in Refractory Alopecia Areata

The methodology for the single-center retrospective cohort study provides a framework for evaluating ritlecitinib's efficacy in a real-world setting of JAK inhibitor resistance.

  • Patient Population: Patients with a diagnosis of alopecia areata who had previously been treated with and failed to respond adequately to either tofacitinib or baricitinib.

  • Intervention: Patients were switched to ritlecitinib.

  • Data Collection: Patient data, including demographics, disease severity (as measured by the Severity of Alopecia Tool - SALT score), previous treatments, and treatment response to ritlecitinib, were collected retrospectively from patient records.

  • Efficacy Assessment: The primary efficacy endpoint was the change in SALT score from baseline (before starting ritlecitinib) to various follow-up time points. Treatment success was typically defined as a significant reduction in the SALT score.

Assessment of Alopecia Areata Severity: The SALT Score

The Severity of Alopecia Tool (SALT) score is a widely used and validated method for quantifying scalp hair loss in clinical trials for alopecia areata.

  • Procedure: The scalp is divided into four areas: the vertex (40% of the total scalp area), and the right, left, and posterior aspects (20% each).

  • Calculation: The percentage of hair loss in each area is determined and multiplied by the percentage of the total scalp area that the section represents. The sum of these four values constitutes the SALT score, which ranges from 0 (no hair loss) to 100 (complete hair loss of the scalp).

Experimental Workflow for Assessing Efficacy in a Refractory Population

cluster_patient Patient Identification cluster_baseline Baseline Assessment cluster_treatment Treatment Initiation cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Patient Identify AA Patients with Prior JAKi Failure Baseline Record Baseline Demographics & SALT Score Patient->Baseline Treatment Initiate Ritlecitinib Therapy Baseline->Treatment Followup Monitor Patients & Assess SALT Score at Follow-up Visits Treatment->Followup Analysis Analyze Change in SALT Score from Baseline Followup->Analysis

References

In Vitro Showdown: A Comparative Analysis of Ritlecitinib and Deuruxolitinib for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune diseases, particularly those implicating the Janus kinase (JAK) signaling pathway, Ritlecitinib and Deuruxolitinib have emerged as prominent inhibitors with distinct selectivity profiles. This guide provides an in vitro comparison of these two molecules, presenting key experimental data on their potency, cellular activity, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Kinase Selectivity

Ritlecitinib (LITFULO™) is distinguished as an irreversible dual inhibitor, targeting both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4] Its mechanism involves the formation of a covalent bond with a cysteine residue (Cys-909) in the ATP-binding site of JAK3, a feature that confers high selectivity over other JAK isoforms which possess a serine at the equivalent position.[1]

Deuruxolitinib (LEQSELVI™), a deuterated form of ruxolitinib, functions as a selective inhibitor of JAK1 and JAK2.[5][6] Deuteration enhances its pharmacokinetic properties by reducing oxidative metabolism.[6] In vitro kinase activity assays have demonstrated its greater inhibitory potency for JAK1 and JAK2 compared to JAK3 and Tyrosine Kinase 2 (TYK2).[5][6]

dot

cluster_Ritlecitinib Ritlecitinib cluster_Deuruxolitinib Deuruxolitinib Ritlecitinib Ritlecitinib JAK3 JAK3 Ritlecitinib->JAK3 Irreversible Inhibition TEC_family TEC Family Kinases Ritlecitinib->TEC_family Irreversible Inhibition Deuruxolitinib Deuruxolitinib JAK1 JAK1 Deuruxolitinib->JAK1 Selective Inhibition JAK2 JAK2 Deuruxolitinib->JAK2 Selective Inhibition

Caption: High-level comparison of the kinase targets for Ritlecitinib and Deuruxolitinib.

Potency and Selectivity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro inhibitory activities of Ritlecitinib and Deuruxolitinib against various kinases.

Table 1: Ritlecitinib In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Notes
JAK Family
JAK333.1[1]Highly selective inhibition.
JAK1>10,000[1]Low affinity.
JAK2>10,000[1]Low affinity.
TYK2>10,000[1]Low affinity.
TEC Family
RLK (TXK)155[1]
ITK395[1]
TEC403[1]
BTK404[1]
BMX666[1]

Table 2: Deuruxolitinib In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Notes
JAK Family
JAK14.6[5]High potency.
JAK226[5]High potency.
JAK3870[5]Lower potency compared to JAK1/2.
TYK249[5]Moderate potency.

Cellular Activity: Inhibition of Downstream Signaling

The functional consequence of kinase inhibition is the modulation of intracellular signaling pathways. A key downstream event in the JAK-STAT pathway is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

dot

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Ritlecitinib Ritlecitinib Ritlecitinib->JAK Inhibits JAK3 Deuruxolitinib Deuruxolitinib Deuruxolitinib->JAK Inhibits JAK1/2

Caption: Simplified JAK-STAT signaling pathway and points of inhibition by Ritlecitinib and Deuruxolitinib.

In human whole blood assays, Ritlecitinib has been shown to inhibit the phosphorylation of STAT5 and STAT3 induced by various cytokines.[1] Similarly, Deuruxolitinib inhibited IL-6 stimulated phosphorylation of STAT3 in whole blood from healthy subjects.[6]

Table 3: Ritlecitinib Inhibition of STAT Phosphorylation in Human Whole Blood

Cytokine StimulantDownstream TargetIC50 (nM)
IL-2pSTAT5244[7]
IL-4pSTAT5340[7]
IL-7pSTAT5407[7]
IL-15pSTAT5266[7]
IL-21pSTAT3355[7]

Note: Data for Deuruxolitinib's IC50 values in cellular STAT phosphorylation assays were not available in the searched public sources.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the types of in vitro assays discussed.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2).

    • Kinase substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compounds (Ritlecitinib, Deuruxolitinib) dissolved in DMSO.

    • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.0005% Tween-20).[1]

    • 384-well plates.

    • Detection reagent (e.g., ADP-Glo™, Lance™ Ultra).

  • Procedure:

    • A dilution series of the test compounds is prepared in DMSO.

    • The compounds are added to the wells of a 384-well plate.

    • The recombinant kinase and its specific substrate are added to the wells containing the compounds and incubated for a short period.

    • The kinase reaction is initiated by the addition of ATP (a physiologically relevant concentration of 1 mM was used for Ritlecitinib assays).[1]

    • The reaction is allowed to proceed at room temperature for a specified time.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection reagent and a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

dot

Start Start Prepare_Compounds Prepare Compound Dilution Series Start->Prepare_Compounds Add_Compounds Add Compounds to Plate Prepare_Compounds->Add_Compounds Add_Kinase_Substrate Add Kinase and Substrate Add_Compounds->Add_Kinase_Substrate Initiate_Reaction Initiate with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

STAT Phosphorylation Assay in Human Whole Blood

This cell-based assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a more physiologically relevant matrix.

  • Materials:

    • Freshly collected human whole blood.

    • Test compounds (Ritlecitinib, Deuruxolitinib) dissolved in DMSO.

    • Cytokine stimulant (e.g., IL-2, IL-6, IL-15).

    • Fixation and permeabilization buffers.

    • Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compounds.

    • The blood is then stimulated with a specific cytokine to induce STAT phosphorylation.

    • The reaction is stopped by fixing the cells (e.g., with paraformaldehyde).

    • Red blood cells are lysed, and the remaining white blood cells are permeabilized to allow antibody entry.

    • The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest.

    • The level of STAT phosphorylation in specific cell populations (e.g., lymphocytes) is quantified by flow cytometry.

    • IC50 values are determined from the dose-response curve of inhibition.

Conclusion

Ritlecitinib and Deuruxolitinib exhibit distinct in vitro profiles. Ritlecitinib is a highly selective, irreversible inhibitor of JAK3 and the TEC family of kinases, with potent activity demonstrated in both enzymatic and cellular assays. Deuruxolitinib is a selective inhibitor of JAK1 and JAK2, with high potency in cell-free assays. The choice between these inhibitors for research or therapeutic development will depend on the specific JAK-STAT signaling pathway implicated in the biological context of interest. The provided data and protocols offer a foundation for further investigation and comparative studies.

References

Cross-validation of Ritlecitinib tosylate effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ritlecitinib tosylate, a novel kinase inhibitor, has emerged as a significant therapeutic agent, particularly in the realm of autoimmune diseases. Its unique dual inhibitory action against Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases sets it apart from other kinase inhibitors. This guide provides a comprehensive cross-validation of Ritlecitinib's effects in different cellular contexts, offering a comparative analysis with other relevant compounds and detailing the experimental protocols to facilitate further research.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

This compound is a first-in-class, orally active, and irreversible covalent inhibitor of JAK3 and TEC family kinases.[1] It demonstrates high selectivity for JAK3, with a half-maximal inhibitory concentration (IC50) of 33.1 nM, while showing minimal activity against JAK1, JAK2, and TYK2 (IC50 > 10,000 nM).[2] This selectivity is attributed to its covalent binding to a unique cysteine residue (Cys-909) in JAK3, which is not present in other JAK isoforms.[2]

The inhibition of JAK3 disrupts the signaling of several cytokines crucial for immune cell function, including interleukin (IL)-2, IL-4, IL-7, IL-15, and IL-21.[2] This blockade of the JAK-STAT signaling pathway is a key mechanism in its therapeutic effects.[3]

Simultaneously, Ritlecitinib inhibits members of the TEC kinase family, which play a vital role in immune receptor signaling. This dual activity is thought to block both cytokine signaling and the cytolytic activity of T cells, contributing to its efficacy in autoimmune conditions like alopecia areata.[4]

Comparative Efficacy: In Vitro Inhibition Data

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its effect on downstream signaling pathways. For comparison, publicly available data for other relevant JAK inhibitors are also included.

Table 1: Ritlecitinib IC50 Values for Target Kinases

KinaseRitlecitinib IC50 (nM)
JAK333.1[1]
TEC403[2]
BTK404[2]
ITK395[2]
RLK155[2]
BMX666[2]
JAK1>10,000[2]
JAK2>10,000[2]
TYK2>10,000[2]

Table 2: Ritlecitinib Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

CytokinePhosphorylated STATRitlecitinib IC50 (nM)
IL-2STAT5244[3]
IL-4STAT6340[3]
IL-7STAT5407[3]
IL-15STAT5266[3]
IL-21STAT3355[3]

Table 3: Comparative IC50 Values of Various JAK Inhibitors (Enzymatic Assay)

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Ritlecitinib >10,000 [2]>10,000 [2]33.1 [1]>10,000 [2]
Tofacitinib112201-
Baricitinib5.95.7>40053
Upadacitinib4311023004400
Deuruxolitinib29274.6>10000

Note: Data for comparative inhibitors are compiled from various public sources and may not be from direct head-to-head studies under identical conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by Ritlecitinib and a general workflow for assessing its cellular effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates TEC_Kinase TEC Family Kinase Immune_Response Immune Response TEC_Kinase->Immune_Response pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Translocates to nucleus Gene_Transcription->Immune_Response Leads to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC_Kinase Inhibits TCR_BCR TCR/BCR Signaling TCR_BCR->TEC_Kinase Activates

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

cluster_assays Assay Types Cell_Culture 1. Cell Culture (e.g., Jurkat, NK-92) Compound_Treatment 2. Compound Treatment (Ritlecitinib vs. Alternatives) Cell_Culture->Compound_Treatment Stimulation 3. Cytokine Stimulation (e.g., IL-2, IL-15) Compound_Treatment->Stimulation Assay 4. Cellular Assays Stimulation->Assay STAT_Phos STAT Phosphorylation (Flow Cytometry) Assay->STAT_Phos Cytotoxicity Cytotoxicity Assay (e.g., Calcein-AM) Assay->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Assay->Apoptosis Gene_Expression Gene Expression (qPCR/RNA-seq) Assay->Gene_Expression Data_Analysis 5. Data Analysis (IC50, Dose-Response) STAT_Phos->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Comparison 6. Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for evaluating Ritlecitinib's cellular effects.

Experimental Protocols

STAT Phosphorylation Assay using Flow Cytometry

This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

Materials:

  • Immune cell lines (e.g., Jurkat, NK-92) or primary peripheral blood mononuclear cells (PBMCs)

  • This compound and other JAK inhibitors

  • Recombinant human cytokines (e.g., IL-2, IL-15)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56) and phosphorylated STAT proteins (e.g., pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired density. For PBMCs, isolate from whole blood using density gradient centrifugation.

  • Compound Incubation: Pre-incubate cells with varying concentrations of Ritlecitinib or other inhibitors for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with FACS buffer and then permeabilize by adding a permeabilization buffer and incubating for 30 minutes at room temperature or on ice.

  • Staining: Wash the cells and then stain with a cocktail of antibodies against cell surface markers and intracellular pSTAT proteins for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2][5]

NK Cell-Mediated Cytotoxicity Assay

This protocol assesses the effect of Ritlecitinib on the cytotoxic function of Natural Killer (NK) cells.

Materials:

  • NK-92 cell line (effector cells)

  • Target cell line (e.g., K562, Jurkat)

  • This compound

  • Calcein-AM or other viability dye

  • Complete culture medium

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Target Cell Labeling: Label the target cells with Calcein-AM according to the manufacturer's instructions.

  • Effector Cell Treatment: Pre-incubate NK-92 cells with different concentrations of Ritlecitinib for 1-2 hours.

  • Co-culture: Plate the labeled target cells in a 96-well plate. Add the treated NK-92 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Incubation: Co-culture the cells for 4 hours at 37°C.

  • Controls: Include wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).

  • Data Acquisition: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[6]

T-Cell Apoptosis Assay

This protocol evaluates the potential of Ritlecitinib to induce apoptosis in T-cells.

Materials:

  • Jurkat T-cell line

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture Jurkat cells and treat with various concentrations of Ritlecitinib for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells on a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on the fluorescence signals. Quantify the percentage of apoptotic cells for each treatment condition.[7][8]

Conclusion

This compound presents a distinct profile as a dual inhibitor of JAK3 and TEC family kinases. Its high selectivity for JAK3 over other JAK isoforms suggests a potentially favorable safety profile by minimizing off-target effects. The in vitro data clearly demonstrate its potent inhibition of JAK3-dependent cytokine signaling. For researchers in immunology and drug development, the provided protocols offer a framework for further investigation into the cellular and molecular effects of Ritlecitinib and for comparative studies against other immunomodulatory compounds. Future head-to-head studies in standardized cell line models will be crucial for a more definitive cross-validation of its performance against other JAK inhibitors.

References

Ritlecitinib Tosylate: A Comparative Guide to its Kinome-Wide Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome-wide specificity of ritlecitinib tosylate with other prominent Janus kinase (JAK) inhibitors. This compound is distinguished by its novel mechanism of dual, irreversible inhibition of Janus kinase 3 (JAK3) and the TEC family of kinases. This unique profile suggests a more targeted immunomodulatory effect with a potentially favorable safety profile.

Executive Summary

This compound demonstrates high selectivity for JAK3 over other JAK family members, a characteristic attributed to its covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[1] This irreversible interaction leads to potent and sustained inhibition. Furthermore, ritlecitinib is the first in a new class of covalent kinase inhibitors that also targets members of the TEC kinase family, which play a crucial role in immune cell signaling. This dual activity provides a distinct approach to modulating the immune response in various autoimmune and inflammatory conditions.

Comparative Kinome-Wide Specificity

The following tables summarize the inhibitory activity of this compound and other JAK inhibitors against a panel of kinases. This data, gathered from various kinome-profiling platforms, allows for a direct comparison of their selectivity profiles.

Table 1: Inhibitory Activity (IC50 in nM) of Ritlecitinib Against JAK Family Kinases

KinaseRitlecitinib IC50 (nM)
JAK333.1[1]
JAK1>10,000[1]
JAK2>10,000[1]
TYK2>10,000[1]

Table 2: Target Occupancy of Ritlecitinib in Healthy Adults

KinaseMaximal Median Target Occupancy (%) at 50 mg dose
JAK372[2][3]
BTK>94[2][3]
ITK>94[2][3]
TEC>94[2][3]
TXK>94[2][3]
BMX87[2][3]

Table 3: Comparative Kinome Scan Data of JAK Inhibitors (% of Control at 10 µM)

KinaseRuxolitinib (% of Control)Tofacitinib (% of Control)Baricitinib (% of Control)
JAK1 3.48.51.1
JAK2 0.010.41.1
JAK3 2.08.71.1
TYK2 0.99.11.1
AAK11.51.51.5
ABL1101010
ACVR1101010
............
(Note: A lower percentage of control indicates stronger inhibition. Data for a comprehensive list of kinases can be found in the linked sources. A complete side-by-side dataset including ritlecitinib is not publicly available.)

Signaling Pathways and Mechanism of Action

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases interrupts key signaling pathways involved in the pathogenesis of autoimmune diseases.

JAK_TEC_Inhibition cluster_JAK JAK-STAT Pathway cluster_TEC TEC Kinase Pathway Cytokine Cytokines (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 STAT STATs JAK3->STAT P JAK1->STAT P Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation, Immune Cell Proliferation) Nucleus->Gene Ritlecitinib_JAK Ritlecitinib Ritlecitinib_JAK->JAK3 Irreversible Inhibition TCR_BCR TCR / BCR TEC_Kinase TEC Family Kinases (e.g., ITK, BTK, TEC) TCR_BCR->TEC_Kinase Downstream Downstream Signaling (e.g., PLCγ, Ca2+ mobilization) TEC_Kinase->Downstream Cell_Activation T-cell / B-cell Activation & Proliferation Downstream->Cell_Activation Ritlecitinib_TEC Ritlecitinib Ritlecitinib_TEC->TEC_Kinase Irreversible Inhibition

Dual Inhibition of JAK3 and TEC Kinase Pathways by Ritlecitinib.

Experimental Protocols

The kinome-wide specificity of JAK inhibitors is typically determined using in vitro kinase assays. Two common methods are the KINOMEscan™ platform and the ADP-Glo™ Kinase Assay.

KINOMEscan™ Assay Workflow

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.

KINOMEscan_Workflow cluster_workflow KINOMEscan™ Experimental Workflow start Start step1 Kinase-tagged phage, test compound, and immobilized ligand are combined. start->step1 step2 Competition for binding to the immobilized ligand occurs. step1->step2 step3 Amount of kinase bound to the ligand is quantified using qPCR of the DNA tag. step2->step3 step4 Results are reported as 'Percent of control' (DMSO). step3->step4 end End step4->end

A simplified workflow of the KINOMEscan™ assay.

Detailed Steps:

  • Assay Components : The assay consists of three main components: a kinase-tagged T7 phage, the test compound (e.g., ritlecitinib), and an immobilized, broadly active kinase inhibitor (ligand).[4]

  • Competition : The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Quantification : The amount of kinase that binds to the immobilized ligand is measured by quantifying the associated phage DNA using quantitative PCR (qPCR).[4]

  • Data Analysis : The results are typically reported as the percentage of the kinase-tagged phage remaining bound to the immobilized ligand compared to a DMSO control (percent of control). A lower percentage indicates stronger binding of the test compound to the kinase.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle of the Assay:

This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

Experimental Workflow:

ADPGlo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow start Start step1 Kinase reaction is performed with ATP, substrate, and inhibitor. start->step1 step2 ADP-Glo™ Reagent is added to terminate the reaction and deplete remaining ATP. step1->step2 step3 Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. step2->step3 step4 Luminescence is measured, which correlates with kinase activity. step3->step4 end End step4->end

A simplified workflow of the ADP-Glo™ Kinase Assay.

Conclusion

This compound presents a unique kinome-wide specificity profile characterized by potent and selective irreversible inhibition of JAK3 and the TEC family of kinases. This dual mechanism of action distinguishes it from other JAK inhibitors and may offer a more targeted therapeutic approach for certain immune-mediated diseases. The data presented in this guide provides a foundation for researchers and drug development professionals to compare the selectivity of ritlecitinib with other available JAK inhibitors, aiding in the design and interpretation of future studies.

References

Safety Operating Guide

Proper Disposal of Ritlecitinib Tosylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ritlecitinib tosylate, a kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidance is intended for researchers, scientists, and drug development professionals.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, these primarily include the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] Many states have their own, often more stringent, regulations.[1] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[4]

Hazard Identification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] It can cause skin and serious eye irritation.[6][7] Therefore, preventing its release into the environment is a primary concern.[5][8] Discharge into sewer systems or drains is to be avoided.[8]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Tightly fitting safety goggles with side-shields.[8]

  • Chemical-impermeable gloves.[8]

  • Suitable protective clothing to avoid skin contact.[8][9]

  • A suitable respirator if dust or aerosols may be generated.[7]

Step 2: Segregation and Collection

  • Do not mix this compound waste with other types of waste.

  • Collect waste in suitable, closed, and properly labeled containers.[8] The container should be clearly marked with the contents.

Step 3: Storage

  • Store the sealed waste container in a dry, cool, and well-ventilated place.[8]

  • Keep it away from foodstuffs, animal feed, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5][8]

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Ensure the contractor is permitted to handle and incinerate pharmaceutical waste.[2]

Step 5: Decontamination

  • Decontaminate surfaces and equipment that may have come into contact with this compound. This can be done by scrubbing with alcohol.[9]

  • Dispose of any contaminated materials (e.g., wipes, absorbent pads) as hazardous waste along with the this compound.[9]

Step 6: Packaging Disposal

  • Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[8]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[8]

  • Combustible packaging materials may be incinerated by a licensed facility.[8]

Accidental Release Measures

In the event of a spill:

  • Ensure adequate ventilation and remove all sources of ignition. [8]

  • Evacuate personnel to a safe area. [8]

  • Wear appropriate PPE , including chemical-impermeable gloves and safety goggles.[8]

  • Prevent further leakage or spillage if it is safe to do so.[8] Do not allow the chemical to enter drains.[8]

  • Contain and collect the spillage. For dry spills, avoid dust formation.[8] For liquid spills, absorb with a non-combustible absorbent material.

  • Place the collected material into a suitable, closed container for disposal. [8]

  • Clean the spill area thoroughly. [6]

Disposal of Unused or Expired Medication in a Non-Laboratory Setting

While the primary audience for this document is laboratory professionals, it is important to note that unused or expired this compound capsules should not be disposed of in household trash or flushed down the toilet.[1][2] Consumers should be directed to drug take-back programs.[1][10] If a take-back program is not available, the FDA provides guidance for household trash disposal, which involves mixing the medication with an unappealing substance, placing it in a sealed container, and then in the trash.[10]

Quantitative Disposal Data

Specific quantitative parameters for the disposal of this compound, such as precise incineration temperatures or degradation conditions, are not publicly available in the provided safety data sheets or regulatory documents. The primary requirement is for disposal to be carried out in a licensed facility compliant with environmental regulations.

ParameterGuidelineSource
Primary Disposal Method Controlled incineration with flue gas scrubbing[8]
Prohibited Disposal Discharge to sewer systems or drains[8]
Container Requirements Suitable and closed containers for disposal[8]

Experimental Protocols

The publicly available safety and regulatory documentation for this compound does not cite specific experimental protocols for its disposal. The disposal methods are performance-based, focusing on the complete destruction of the active pharmaceutical ingredient in a manner that is safe for human health and the environment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Place in Labeled, Sealed Container C->D E Store in Cool, Dry, Ventilated Area D->E F Away from Incompatibles E->F G Contact Licensed Waste Contractor F->G H Arrange for Pickup and Incineration G->H I Decontaminate Work Area H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ritlecitinib tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ritlecitinib Tosylate

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of this compound in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental exposure.

Hazard Identification and Occupational Exposure Limit

This compound is a potent kinase inhibitor. While some safety data sheets (SDS) classify it as not hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] A Pfizer SDS has established an 8-hour time-weighted average (TWA) Occupational Exposure Limit (OEL) for this compound.[2]

CompoundOEL (8-hour TWA)
This compound30 µg/m³[2]
Personal Protective Equipment (PPE)

Consistent adherence to the following PPE guidelines is mandatory when handling this compound. The recommendations have been compiled from multiple safety data sheets.[1][2][3][4][5][6][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected prior to use.[3][7]To prevent skin contact.
Eye Protection Tightly fitting safety goggles with side-shields.[1][2][3][6][7]To protect eyes from dust and splashes.
Skin and Body Protection Impervious clothing, such as a lab coat or gown.[1][2][6][7]To protect skin and street clothes.
Respiratory Protection Use in a well-ventilated area. If the OEL is exceeded or dust is generated, a full-face respirator or a suitable respirator should be used.[1][2][3][5][6]To prevent inhalation of the compound.

Experimental Protocols: Step-by-Step Handling Procedures

The following protocols provide a systematic approach to handling this compound from receipt to disposal, ensuring minimal exposure and maintaining a safe laboratory environment.

Receiving and Storage
  • 1.1. Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • 1.2. Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

  • 1.3. Segregation: Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Weighing and Aliquoting
  • 2.1. Designated Area: All weighing and aliquoting of dry powder must be conducted in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a powder containment hood.

  • 2.2. PPE: Full PPE as specified in the table above is required.

  • 2.3. Weighing:

    • Use a dedicated set of spark-proof tools and equipment.[3]

    • Dispense the powder carefully to avoid generating dust.

    • Close the primary container immediately after dispensing.

  • 2.4. Cleaning: Clean the weighing area and utensils thoroughly after use.

Dissolution and Use in Experiments
  • 3.1. Solvent Addition: Add solvent to the powdered compound slowly and carefully within a chemical fume hood to avoid aerosolization.

  • 3.2. Handling Solutions: All subsequent handling of solutions containing this compound should be performed with the same level of PPE as for the solid form.

  • 3.3. Incubation and Analysis: When used in cell cultures or other experimental systems, ensure that all subsequent handling of treated materials (e.g., media, cells, lysates) is performed with appropriate precautions.

Operational and Disposal Plans

Spill Management
  • 1. Evacuation: Evacuate personnel from the immediate spill area.[3]

  • 2. Ventilation: Ensure the area is well-ventilated.[3]

  • 3. Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • 4. Clean-up:

    • For dry spills, carefully collect the material without creating dust.

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2][6]

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2][6]

  • 5. Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[3]

Waste Disposal
  • 1. Waste Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated PPE, labware) must be segregated as hazardous chemical waste.

  • 2. Containerization: Place waste in a suitable, closed, and clearly labeled container.[3]

  • 3. Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

Workflow and Safety Visualization

The following diagram illustrates the standard workflow for handling this compound, emphasizing the critical safety checkpoints.

Ritlecitinib_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Full PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Waste Segregation (Hazardous) Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.